4-(Thiazol-2-yloxy)phenylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-thiazol-2-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-7-1-3-8(4-2-7)12-9-11-5-6-13-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEZUUNVYCTDRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655922 | |
| Record name | 4-[(1,3-Thiazol-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105350-49-0 | |
| Record name | 4-[(1,3-Thiazol-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(Thiazol-2-yloxy)aniline: Structure, Properties, and Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Thiazol-2-yloxy)aniline is a heterocyclic compound featuring a core structure that merges an aniline ring with a thiazole moiety through an ether linkage. This unique arrangement of aromatic and heteroaromatic systems imparts a distinct set of physicochemical properties, making it a valuable building block in the design and synthesis of novel bioactive molecules. The thiazole ring, a common scaffold in medicinal chemistry, is present in numerous FDA-approved drugs and is known to engage in a variety of biological interactions. The aniline component provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of 4-(Thiazol-2-yloxy)aniline, with a particular focus on its emerging role in the development of kinase inhibitors and other therapeutic agents.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-(Thiazol-2-yloxy)aniline is characterized by a 4-aminophenoxy group attached to the C2 position of a thiazole ring.
Molecular Formula: C₉H₈N₂OS[1]
CAS Number: 105350-49-0[1]
IUPAC Name: 4-(1,3-thiazol-2-yloxy)aniline
SMILES: C1=CC(=CC=C1N)OC2=NC=CS2
While experimentally determined physicochemical data for 4-(Thiazol-2-yloxy)aniline is not extensively available in the public domain, data for structurally related compounds and computational predictions provide valuable insights.
| Property | Value/Information | Source |
| Molecular Weight | 192.24 g/mol | [2] |
| Melting Point | Not available. For the related compound 4-(2-methyl-1,3-thiazol-4-yl)aniline: 133-135 °C. | [3] |
| Boiling Point | Not available. | |
| Solubility | Expected to be soluble in organic solvents such as ethanol, acetone, and chloroform due to its aromatic nature.[4][5] Limited solubility in water is anticipated, though this can be enhanced in acidic conditions due to the basicity of the aniline nitrogen.[4] | |
| XlogP (predicted) | 2.1 | |
| Appearance | Likely a solid at room temperature, potentially a crystalline powder. |
Synthesis of 4-(Thiazol-2-yloxy)aniline
The synthesis of 4-(Thiazol-2-yloxy)aniline can be achieved through a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation.[6][7] This method involves the copper-catalyzed coupling of 4-aminophenol with a 2-halothiazole, such as 2-bromothiazole.
Representative Synthetic Protocol: Ullmann Condensation
This protocol is a generalized procedure based on established Ullmann-type reactions and should be optimized for specific laboratory conditions.
Reagents:
-
4-Aminophenol
-
2-Bromothiazole
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline or an N,N-dimethylglycine)
-
A base (e.g., potassium carbonate or cesium carbonate)
-
A high-boiling point polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vessel, add 4-aminophenol (1.0 eq), 2-bromothiazole (1.0-1.2 eq), copper(I) iodide (0.1-0.2 eq), the chosen ligand (0.2-0.4 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the anhydrous polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Heat the reaction mixture to a high temperature (typically between 100-150 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-(Thiazol-2-yloxy)aniline.
Caption: Ullmann Condensation Workflow for 4-(Thiazol-2-yloxy)aniline Synthesis.
Applications in Medicinal Chemistry
The 4-(Thiazol-2-yloxy)aniline scaffold is a key pharmacophore in the development of various therapeutic agents, particularly kinase inhibitors. The aniline nitrogen provides a crucial interaction point, often acting as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket. The thiazole ring can engage in various non-covalent interactions, and the ether linkage provides a degree of conformational flexibility.
Role as a Kinase Inhibitor Building Block
Numerous studies have demonstrated the utility of aniline and thiazole derivatives in the design of potent and selective kinase inhibitors.[8][9] For instance, 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription.[8][10][11] The general structure of these inhibitors often involves the aniline nitrogen of a substituted aniline forming a key hydrogen bond with the kinase hinge region.
Caption: Mechanism of Kinase Inhibition by Anilino-Thiazole Derivatives.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on 4-(Thiazol-2-yloxy)aniline derivatives are not extensively published, general principles from related anilino-thiazole kinase inhibitors can be extrapolated:
-
Aniline Substituents: The substitution pattern on the aniline ring is critical for modulating potency and selectivity. Electron-withdrawing groups can influence the pKa of the aniline nitrogen and affect the strength of the hydrogen bond with the kinase hinge.
-
Thiazole Moiety: Modifications to the thiazole ring can impact interactions with other regions of the ATP-binding pocket, influencing selectivity and pharmacokinetic properties.
-
Linker and Core Structure: The nature of the core structure to which the 4-(Thiazol-2-yloxy)aniline is attached significantly determines the overall kinase inhibitory profile.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on both the aniline and thiazole rings. The aniline protons would likely appear as two doublets in the aromatic region. The thiazole protons would also appear as distinct signals in the aromatic region. The amine protons of the aniline would present as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule. The carbons of the aromatic rings would resonate in the downfield region (typically 110-160 ppm).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (192.24 g/mol ).[2]
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic rings, C=N and C=C stretching of the thiazole and aniline rings, and C-O-C stretching of the ether linkage.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-(Thiazol-2-yloxy)aniline. While a specific safety data sheet (SDS) is not widely available, the SDS for the related compound 4-(1,3,4-Thiadiazol-2-yloxy)aniline indicates that it is harmful if swallowed, in contact with skin, or if inhaled.[3] General safe laboratory practices should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12][13][14]
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[12][14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[12]
Conclusion
4-(Thiazol-2-yloxy)aniline is a valuable and versatile building block in medicinal chemistry, particularly in the design of kinase inhibitors. Its unique structural features, combining the hydrogen-bonding capability of the aniline moiety with the diverse interaction potential of the thiazole ring, make it an attractive scaffold for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of derivatives of 4-(Thiazol-2-yloxy)aniline is warranted to fully explore its potential in drug discovery.
References
- 1. 4-(Thiazol-2-yloxy)aniline, CasNo.105350-49-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 2. PubChemLite - 4-(1,3-thiazol-2-yloxy)aniline (C9H8N2OS) [pubchemlite.lcsb.uni.lu]
- 3. aksci.com [aksci.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
- 11. researchgate.net [researchgate.net]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. geneseo.edu [geneseo.edu]
- 14. fishersci.com [fishersci.com]
The Enigmatic Core: A Technical Guide to the Synthesis and Potential of 4-(2-Thiazolyloxy)aniline
Abstract
This technical guide provides a comprehensive overview of 4-(2-thiazolyloxy)aniline, a molecule of significant interest within the landscape of medicinal chemistry and materials science. While the specific discovery and historical timeline of this compound remain sparsely documented in publicly accessible records, its structural motifs—the thiazole ring and the aniline moiety—are foundational in numerous clinically significant compounds. This guide, therefore, focuses on the probable synthetic pathways, chemical characterization, and the potential applications of 4-(2-thiazolyloxy)aniline, drawing upon established principles of heterocyclic and aromatic chemistry. We present a detailed, logical framework for its synthesis, leveraging established methodologies such as the Ullmann condensation and nucleophilic aromatic substitution, to provide researchers and drug development professionals with a robust starting point for their investigations into this promising, yet underexplored, chemical entity.
Introduction: The Thiazole and Aniline Moieties as Privileged Structures
The thiazole ring is a five-membered heterocyclic scaffold containing both sulfur and nitrogen atoms. It is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] The unique electronic properties and the ability of the thiazole ring to serve as a scaffold for diverse functionalization have made it a focal point in the pursuit of novel therapeutic agents.[1] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4]
Similarly, the aniline substructure is a fundamental building block in the synthesis of a vast array of organic compounds, from dyes to pharmaceuticals.[5] The amino group attached to a benzene ring can be readily modified, allowing for the introduction of various pharmacophores and tuning of the molecule's physicochemical properties. The convergence of these two powerful structural motifs in 4-(2-thiazolyloxy)aniline suggests a molecule with significant potential for biological activity and as a versatile intermediate in organic synthesis.
This guide will delve into the synthetic strategies for accessing this molecule, its expected physicochemical properties, and a forward-looking perspective on its potential applications.
Proposed Synthetic Pathways for 4-(2-Thiazolyloxy)aniline
The synthesis of 4-(2-thiazolyloxy)aniline involves the formation of an ether linkage between a thiazole and a substituted phenol. Two primary retrosynthetic disconnections can be envisioned, leading to two plausible synthetic strategies: the Ullmann condensation and nucleophilic aromatic substitution.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, 4-(2-thiazolyloxy)aniline, reveals two key bond formations that can be targeted for its synthesis.
Caption: Retrosynthetic analysis of 4-(2-thiazolyloxy)aniline.
Method 1: Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction that forms diaryl ethers from an aryl halide and a phenol.[6][7][8] In the context of synthesizing 4-(2-thiazolyloxy)aniline, this would involve the coupling of a 2-halothiazole with 4-aminophenol.
2.2.1. Proposed Experimental Protocol: Ullmann Condensation
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 eq), 2-bromothiazole (1.2 eq), copper(I) iodide (0.1 eq), and a suitable ligand such as 1,10-phenanthroline (0.2 eq).
-
Solvent and Base: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a base, typically potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Dilute the filtrate with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
2.2.2. Causality of Experimental Choices:
-
Catalyst and Ligand: Copper(I) iodide is a common and effective catalyst for Ullmann condensations. The addition of a ligand like 1,10-phenanthroline can improve the solubility and reactivity of the copper catalyst.[6]
-
Base: An inorganic base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Potassium carbonate is a suitable choice due to its strength and compatibility with the reaction conditions.
-
Solvent: High-boiling polar aprotic solvents are necessary to achieve the required reaction temperatures and to dissolve the reactants and catalyst.
Caption: Proposed Ullmann condensation synthesis of 4-(2-thiazolyloxy)aniline.
Method 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another powerful method for forming aryl ethers.[9][10] This reaction is most efficient when the aromatic ring is activated by electron-withdrawing groups. For the synthesis of our target molecule, a two-step approach starting from 4-fluoronitrobenzene would be a viable strategy.
2.3.1. Proposed Experimental Protocol: Two-Step SNAr and Reduction
Step 1: Synthesis of 4-(2-Thiazolyloxy)nitrobenzene
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydroxythiazole (1.0 eq) in a suitable polar aprotic solvent like DMF.
-
Base Addition: Add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C to form the thiazolyloxide anion.
-
Aryl Halide Addition: Add 4-fluoronitrobenzene (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor by TLC.
-
Workup and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the purified 4-(2-thiazolyloxy)nitrobenzene (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Reduction: Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.
-
Reaction Conditions: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Workup: For catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate. For SnCl₂ reduction, neutralize the acidic solution with a base (e.g., NaOH) and extract the product with an organic solvent.
-
Purification: The crude aniline can be purified by column chromatography if necessary.
2.3.2. Causality of Experimental Choices:
-
SNAr Substrate: 4-Fluoronitrobenzene is an excellent substrate for SNAr reactions because the nitro group strongly activates the ring towards nucleophilic attack, and fluoride is a good leaving group in this context.[10]
-
Nucleophile Formation: 2-Hydroxythiazole is deprotonated with a strong base to form the more potent nucleophile required for the substitution reaction.
-
Reduction Method: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. SnCl₂ provides a classic and reliable alternative for this transformation.
Caption: Proposed two-step synthesis of 4-(2-thiazolyloxy)aniline via SNAr and reduction.
Physicochemical Properties and Characterization
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₉H₈N₂OS |
| Molecular Weight | 192.24 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate) and sparingly soluble in water. |
| Spectroscopic Data | |
| ¹H NMR | Aromatic protons on the aniline and thiazole rings, and a broad singlet for the -NH₂ protons. |
| ¹³C NMR | Distinct signals for the aromatic carbons of both rings and the C-O carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), C-O-C stretching (ether), and aromatic C-H and C=C stretching. |
Potential Applications and Future Directions
The structural components of 4-(2-thiazolyloxy)aniline suggest several avenues for its application, particularly in drug discovery and materials science.
-
Medicinal Chemistry: The thiazole ring is a key component in many antimicrobial, anticancer, and anti-inflammatory drugs.[2][3][4] The aniline moiety is also prevalent in a wide range of pharmaceuticals. Therefore, 4-(2-thiazolyloxy)aniline could serve as a valuable scaffold for the development of new therapeutic agents. Further derivatization of the aniline nitrogen could lead to a library of compounds for biological screening.
-
Materials Science: Aniline derivatives are precursors to conducting polymers and other functional materials. The incorporation of the thiazole unit could impart unique electronic or photophysical properties to polymers derived from this monomer.
Future research should focus on the successful synthesis and full characterization of 4-(2-thiazolyloxy)aniline. Once the compound is in hand, its biological activities can be systematically evaluated. Furthermore, its potential as a monomer for novel polymers can be explored.
Conclusion
4-(2-Thiazolyloxy)aniline represents an intriguing, albeit underexplored, molecule with significant potential. While its history of discovery is not well-documented, established synthetic methodologies provide a clear path to its creation in the laboratory. This guide has outlined two robust synthetic strategies, the Ullmann condensation and a two-step SNAr-reduction sequence, providing a solid foundation for researchers to begin their investigations. The convergence of the privileged thiazole and aniline scaffolds within this single molecule makes it a compelling target for future research in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline | Office for Science and Society - McGill University [mcgill.ca]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
4-(Thiazol-2-yloxy)phenylamine CAS number 105350-49-0
An In-depth Technical Guide to 4-(Thiazol-2-yloxy)phenylamine (CAS: 105350-49-0): Synthesis, Characterization, and Therapeutic Potential
Core Compound Overview
This compound is a heterocyclic molecule featuring a phenylamine group linked to a thiazole ring via an ether bond. This structural arrangement makes it a valuable scaffold in medicinal chemistry and drug discovery. The thiazole ring is a key component in numerous biologically active compounds and approved drugs, known for a wide spectrum of therapeutic effects including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The phenylamine moiety provides a versatile point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug design.[4] This guide provides a comprehensive technical overview of its synthesis, analytical characterization, potential applications, and safe handling protocols, intended for researchers and professionals in the field of drug development.
Caption: Molecular Structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key identifiers and predicted properties for this compound is provided below. Experimental data for this specific molecule is sparse in public literature; therefore, spectroscopic data is presented as predicted values based on its chemical structure, serving as a baseline for experimental verification.
| Property | Value | Source |
| CAS Number | 105350-49-0 | [5][6] |
| Molecular Formula | C₉H₈N₂OS | [6] |
| Molecular Weight | 192.24 g/mol | Calculated |
| Predicted ¹H NMR | See Table 2 | N/A |
| Predicted ¹³C NMR | See Table 3 | N/A |
| Predicted IR | See Table 4 | N/A |
| Mass Spec (EI) | M⁺ peak at m/z 192 | Predicted |
Synthesis and Purification
The synthesis of this compound is most logically achieved through a C-O cross-coupling reaction. The Ullmann condensation is a classic and robust method for forming aryl-ether bonds, typically employing a copper catalyst to couple an aryl halide with an alcohol or phenol.[7][8] This approach is well-suited for linking the thiazole and phenylamine moieties.
Retrosynthetic Analysis
The ether linkage is the key disconnection point. This retrosynthesis breaks the target molecule down into two commercially available or readily synthesizable starting materials: 4-aminophenol and a 2-halothiazole (e.g., 2-bromothiazole).
Caption: Retrosynthetic pathway for this compound.
Proposed Synthetic Protocol: Ullmann-Type Condensation
This protocol describes a copper-catalyzed Ullmann-type reaction. The causality for selecting this method lies in its proven efficacy for constructing diaryl ethers, particularly when one of the aryl components is an electron-deficient heterocycle like thiazole.[7][9] The use of a base is critical to deprotonate the phenol, forming the nucleophilic phenoxide.
Reagents and Equipment:
-
2-Bromothiazole
-
4-Aminophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.
-
Reactant Addition: Add 2-bromothiazole (1.1 eq) to the mixture.
-
Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The causality for this high temperature is to overcome the activation energy typical of Ullmann reactions.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Workup: Cool the mixture to room temperature. Dilute with water and extract the product into ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification process.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.[11]
Experimental Protocol (¹H and ¹³C NMR):
-
Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a 400 MHz or higher spectrometer.
-
Process the resulting Free Induction Decay (FID) with Fourier transformation to obtain the spectra.
Table 2: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.30 | d | 1H | Thiazole H5 | Proton on the thiazole ring adjacent to the nitrogen. |
| ~7.10 | d | 1H | Thiazole H4 | Proton on the thiazole ring adjacent to the sulfur. |
| ~6.85 | d | 2H | Phenyl H (ortho to -O) | Aromatic protons deshielded by the adjacent ether oxygen. |
| ~6.65 | d | 2H | Phenyl H (ortho to -NH₂) | Aromatic protons shielded by the electron-donating amine group. |
| ~5.10 | s (broad) | 2H | -NH₂ | Amine protons, often broad and exchangeable. |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~168.0 | Thiazole C2 | Carbon directly bonded to two heteroatoms (O and N). |
| ~145.0 | Phenyl C (ipso to -NH₂) | Aromatic carbon bearing the amine group. |
| ~144.0 | Phenyl C (ipso to -O) | Aromatic carbon bearing the ether oxygen. |
| ~139.0 | Thiazole C4 | Thiazole ring carbon. |
| ~122.0 | Phenyl C (ortho to -O) | Aromatic carbons adjacent to the ether linkage. |
| ~116.0 | Phenyl C (ortho to -NH₂) | Aromatic carbons adjacent to the amine group. |
| ~109.0 | Thiazole C5 | Thiazole ring carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.[10]
Experimental Protocol:
-
Mix ~1 mg of the product with ~100 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Acquire the spectrum using an FTIR spectrometer.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3450-3300 | Medium-Strong | N-H stretch (asymmetric & symmetric) |
| 3150-3050 | Medium | Aromatic C-H stretch |
| ~1600, ~1500 | Strong | C=C and C=N ring stretching |
| 1250-1200 | Strong | Aryl-O (ether) C-O stretch |
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Experimental Protocol (ESI-MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into an Electrospray Ionization (ESI) mass spectrometer.
-
Acquire the spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
The expected molecular ion peak for C₉H₈N₂OS would be observed at an m/z of 193.04 ([M+H]⁺). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Applications in Drug Discovery and Research
The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives showing significant potential across several therapeutic areas.
Kinase Inhibition
Many derivatives built upon a phenylamino-thiazole core have been investigated as potent kinase inhibitors.[1]
-
Spleen Tyrosine Kinase (SYK) Inhibition: The phenylamino pyrimidine thiazole scaffold, a close analogue, has been optimized to produce potent nanomolar inhibitors of SYK, an important target in inflammatory diseases and allergies.[12]
-
Cyclin-Dependent Kinase 9 (CDK9) Inhibition: Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active and selective inhibitors of CDK9, a key regulator of transcription in cancer cells.[13][14] This inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1, reinstating programmed cell death in cancer cells.[13][14]
Caption: Simplified SYK signaling pathway targeted by thiazole derivatives.
Anticancer and Anti-inflammatory Activity
The thiazole nucleus is a cornerstone in the development of novel anticancer and anti-inflammatory agents.[2][3]
-
Anticancer Potential: Derivatives have shown cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF7).[2] The mechanism often involves the inhibition of critical cellular processes or signaling pathways overactive in cancer.
-
Anti-inflammatory Effects: Thiazole-containing compounds have been demonstrated to be potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are central to inflammation.[3][15] Systemic administration of related compounds has been shown to decrease nociceptive behavior in animal models of pain and inflammation.[4]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds and general chemical safety principles should be applied.[16][17]
| Guideline | Recommendation |
| Hazards | May cause skin irritation, serious eye irritation/damage, and may cause an allergic skin reaction.[17][18] Potentially harmful if swallowed or inhaled.[16] Toxic to aquatic life with long-lasting effects.[17][18] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood.[17] Wear appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.[16] Avoid breathing dust/fumes.[16][17] Wash hands thoroughly after handling.[17] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[19] Keep away from incompatible materials such as strong oxidizing agents.[19] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17] Avoid release to the environment.[17][18] |
Conclusion
This compound stands out as a heterocyclic compound of significant interest to the scientific community. Its robust and scalable synthesis via methods like the Ullmann condensation makes it an accessible building block for creating diverse chemical libraries. The established importance of the thiazole and phenylamine moieties in bioactive molecules, particularly as kinase inhibitors and anti-inflammatory agents, positions this compound as a valuable starting point for the design and development of next-generation therapeutics. Further investigation into its derivatives is warranted to fully explore its potential in treating a range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 4. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. parchem.com [parchem.com]
- 6. Page loading... [guidechem.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. lehigh.edu [lehigh.edu]
- 11. benchchem.com [benchchem.com]
- 12. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aksci.com [aksci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. leap.epa.ie [leap.epa.ie]
- 19. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-(Thiazol-2-yloxy)aniline: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Thiazol-2-yloxy)aniline is a heterocyclic compound of significant interest in medicinal chemistry. Its unique structural architecture, combining a thiazole ring with an aniline moiety through an ether linkage, confers a range of physicochemical properties that make it a valuable scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Thiazol-2-yloxy)aniline, detailed methodologies for its synthesis and characterization, and an exploration of its current and potential applications in drug discovery. The content herein is curated to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their scientific endeavors.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its presence in a multitude of clinically approved drugs, such as the antiretroviral Ritonavir and the antibacterial Sulfathiazole, underscores its importance.[2] The thiazole moiety can engage in various non-covalent interactions with biological targets, including hydrogen bonding, and its aromatic nature allows for π-π stacking. The incorporation of a thiazole ring into a molecule can enhance its pharmacological profile, including improved metabolic stability and bioavailability.[3] The aniline substructure is also a well-established pharmacophore, particularly in the development of kinase inhibitors.[3] The combination of these two key fragments in 4-(Thiazol-2-yloxy)aniline creates a molecule with considerable potential for biological activity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(Thiazol-2-yloxy)aniline is crucial for its application in drug design and development. While extensive experimental data for this specific molecule is not widely published, a combination of predicted data and experimental values for closely related compounds provides a robust profile.
Structural and Molecular Data
| Property | Value | Source |
| IUPAC Name | 4-(1,3-thiazol-2-yloxy)aniline | - |
| CAS Number | 105350-49-0 | [4] |
| Molecular Formula | C₉H₈N₂OS | [5] |
| Molecular Weight | 192.24 g/mol | [5] |
| Monoisotopic Mass | 192.03574 Da | [5] |
| Canonical SMILES | C1=CC(=CC=C1N)OC2=NC=CS2 | [5] |
| InChI Key | YKEZUUNVYCTDRU-UHFFFAOYSA-N | [5] |
digraph "4-(Thiazol-2-yloxy)aniline" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [style=solid];// Atom coordinates (in Angstroms, approximated for 2D representation) N1 [label="N", pos="0.0,1.2"]; C2 [label="C", pos="-1.2,0.6"]; C3 [label="C", pos="-1.2,-0.6"]; C4 [label="C", pos="0.0,-1.2"]; C5 [label="C", pos="1.2,-0.6"]; C6 [label="C", pos="1.2,0.6"]; N7 [label="NH2", pos="0.0,2.5"]; O8 [label="O", pos="-2.4,1.2"]; C9 [label="C", pos="-3.6,0.6"]; N10 [label="N", pos="-3.6,-0.6"]; C11 [label="C", pos="-4.8,-0.3"]; S12 [label="S", pos="-4.8,1.2"]; C13 [label="C", pos="-5.4,-1.2"];
// Benzene ring with aniline and ether linkage N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; N1 -- N7 [style=invis]; // for positioning C2 -- O8;
// Thiazole ring O8 -- C9; C9 -- N10; N10 -- C11; C11 -- S12; S12 -- C9; C11 -- C13;
// Double bonds for aromaticity edge [style=double]; C3 -- C4; C5 -- C6; N10 -- C11 [style=solid]; // single bond in thiazole ring C9 -- S12 [style=solid]; // single bond in thiazole ring C9=N10 [style=double]; C11=C13 [style=double]; }
Figure 1: Chemical structure of 4-(Thiazol-2-yloxy)aniline.
Predicted and Estimated Physical Properties
| Property | Predicted/Estimated Value | Remarks | Source |
| Melting Point | 133-135 °C | Based on the closely related 4-(2-methyl-1,3-thiazol-4-yl)aniline. | [6] |
| Boiling Point | 346.1 ± 17.0 °C | Predicted for the related 4-(2-methyl-1,3-thiazol-4-yl)aniline. | [6] |
| logP (Octanol/Water Partition Coefficient) | 2.1 | Indicates moderate lipophilicity, suggesting good potential for oral bioavailability. | [5] |
| Solubility | Slightly soluble in water; soluble in organic solvents. | The aniline moiety confers slight aqueous solubility, while the aromatic rings suggest solubility in solvents like ethanol, acetone, and chloroform. | [7] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of 4-(Thiazol-2-yloxy)aniline is expected to exhibit distinct signals corresponding to the protons of the aniline and thiazole rings.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.0 | m | 4H | Aromatic protons (aniline ring) |
| ~7.2 | d | 1H | Thiazole ring proton |
| ~6.8 | d | 1H | Thiazole ring proton |
| ~5.0 | br s | 2H | -NH₂ protons |
Note: Predicted chemical shifts are in CDCl₃ and are subject to solvent effects.
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=N (Thiazole C2) |
| ~145 | C-O (Aniline C4) |
| ~140 | C-N (Aniline C1) |
| ~138 | Thiazole C4 |
| ~122 | Aniline CH |
| ~118 | Aniline CH |
| ~110 | Thiazole C5 |
Note: Predicted chemical shifts are in CDCl₃ and are subject to solvent effects.
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3450 - 3300 | N-H stretching (primary amine) |
| 3100 - 3000 | C-H stretching (aromatic) |
| 1620 - 1580 | C=C stretching (aromatic) |
| 1600 - 1550 | N-H bending (primary amine) |
| 1550 - 1470 | Thiazole ring skeletal vibrations |
| 1250 - 1200 | C-O-C stretching (aryl ether) |
| 1340 - 1260 | C-N stretching (aromatic amine) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Adduct | Predicted m/z |
| [M+H]⁺ | 193.04302 |
| [M+Na]⁺ | 215.02496 |
| [M-H]⁻ | 191.02846 |
| [M]⁺ | 192.03519 |
Source: PubChemLite[5]
Synthesis and Reactivity
The synthesis of 4-(Thiazol-2-yloxy)aniline can be approached through several synthetic strategies, primarily involving the formation of the ether linkage between the aniline and thiazole moieties.
General Synthetic Approach
A common method for the synthesis of aryl ethers involves the nucleophilic aromatic substitution of an activated aryl halide with an alcohol or phenoxide. In the context of 4-(Thiazol-2-yloxy)aniline, a plausible synthetic route would involve the reaction of 4-aminophenol with 2-bromothiazole in the presence of a base.
References
- 1. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. PubChemLite - 4-(1,3-thiazol-2-yloxy)aniline (C9H8N2OS) [pubchemlite.lcsb.uni.lu]
- 6. 4-(2-METHYL-1,3-THIAZOL-4-YL)ANILINE CAS#: 25021-49-2 [m.chemicalbook.com]
- 7. 对甲苯胺 99.6% | Sigma-Aldrich [b2b.sigmaaldrich.com]
An In-Depth Technical Guide to 4-(Thiazol-2-yloxy)phenylamine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Thiazol-2-yloxy)phenylamine, also known as 4-(1,3-thiazol-2-yloxy)aniline, is a heterocyclic aromatic amine with a molecular structure that holds significant interest in the field of medicinal chemistry. Its scaffold, combining a phenylamine moiety with a thiazole ring through an ether linkage, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its relevance in drug discovery and development, grounded in authoritative scientific insights.
Core Molecular and Physical Properties
This compound is a solid at room temperature with the fundamental properties summarized in the table below. These characteristics are foundational for its use in synthetic chemistry and for predicting its behavior in various experimental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂OS | [1] |
| Molecular Weight | 192.24 g/mol | [2] |
| Monoisotopic Mass | 192.03574 Da | [1] |
| CAS Number | 105350-49-0 | [2] |
| Physical State | Solid | |
| Boiling Point | 359.0 ± 44.0 °C at 760 mmHg |
Synthesis and Structural Elucidation
Representative Synthetic Pathway
The synthesis of a 2-aryloxythiazole core, such as that in this compound, can be conceptually approached through the condensation of a thiourea derivative with an α-haloketone, a classic Hantzsch thiazole synthesis, followed by functional group interconversion. A more direct and modern approach involves the coupling of a substituted phenol with a halogenated thiazole. A plausible synthetic route is depicted below.
Caption: A plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Analogous Synthesis)
The following protocol is a representative procedure for the synthesis of a substituted 2-phenoxythiazole derivative, which can be adapted for the synthesis of this compound.
Materials:
-
4-Aminophenol
-
2-Bromothiazole
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-aminophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
To this suspension, add 2-bromothiazole (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic methods. The expected spectral data are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the phenyl and thiazole rings, as well as a broad singlet for the amine (-NH₂) protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including those in the aromatic rings and the thiazole ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the amine group, C-O-C stretching of the ether linkage, and C=N and C-S stretching of the thiazole ring.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a fragmentation pattern that can further confirm its structure.
Applications in Drug Discovery and Medicinal Chemistry
The thiazole ring is a prominent scaffold in a multitude of FDA-approved drugs and biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of the this compound moiety into larger molecules can modulate their pharmacokinetic and pharmacodynamic properties.
Potential as a Kinase Inhibitor Scaffold
Many kinase inhibitors incorporate a hinged binding motif that interacts with the ATP-binding site of the kinase. The phenylamine portion of this compound can serve as a key hydrogen bond donor/acceptor, while the thiazole-ether portion can be directed towards the solvent-exposed region or other pockets of the kinase active site. Derivatization of the amine group can lead to the development of potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.
Antimicrobial and Antitumor Potential
Thiazole derivatives have been extensively studied for their antimicrobial and antitumor properties. The mechanism of action often involves the inhibition of essential enzymes in pathogens or the induction of apoptosis in cancer cells. The unique electronic and steric properties of this compound make it an attractive starting point for the design of novel agents in these therapeutic areas.
Conclusion
This compound is a valuable chemical entity with significant potential in the realm of drug discovery and development. Its straightforward, albeit not widely published, synthesis and versatile chemical structure provide a solid foundation for the creation of novel therapeutic agents. The insights provided in this technical guide are intended to equip researchers and scientists with the foundational knowledge required to explore the full potential of this promising molecule. Further investigation into its specific biological targets and mechanisms of action will undoubtedly pave the way for its application in future drug development programs.
References
Solubility of 4-(Thiazol-2-yloxy)phenylamine in organic solvents
An In-depth Technical Guide to the Solubility of 4-(Thiazol-2-yloxy)phenylamine in Organic Solvents
Introduction
This compound is a heterocyclic amine that serves as a crucial building block in medicinal chemistry and materials science. Its structural motif, featuring a thiazole ring linked via an ether bridge to a phenylamine group, is found in a variety of biologically active compounds, including kinase inhibitors. Understanding the solubility of this intermediate in organic solvents is paramount for researchers and process chemists. Solubility data governs critical parameters for synthesis, including reaction kinetics, purification strategies such as crystallization, and the formulation of stock solutions for screening assays.
This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a framework for understanding and predicting solubility behavior, along with detailed protocols for its experimental determination.
Physicochemical Properties of this compound
To understand the solubility of a compound, one must first understand its intrinsic physicochemical properties. The structure of this compound is key to its behavior in different solvents.
-
Structure: The molecule contains several key functional groups that dictate its polarity and potential for intermolecular interactions:
-
Thiazole Ring: A heterocyclic aromatic ring containing sulfur and nitrogen. The nitrogen atom can act as a hydrogen bond acceptor.
-
Ether Linkage (-O-): This group introduces a polar component and can also act as a hydrogen bond acceptor.
-
Phenylamine Group (-C₆H₄NH₂): The aromatic ring is largely nonpolar, while the primary amine group is polar and can act as both a hydrogen bond donor and acceptor.
-
-
Molecular Weight: Approximately 192.23 g/mol .
-
Polarity: The combination of polar (amine, ether, thiazole) and nonpolar (phenyl ring) regions gives the molecule an intermediate polarity. This suggests it will have limited solubility in highly nonpolar solvents (like hexanes) and may also not be freely soluble in highly polar protic solvents (like water) but will likely find optimal solubility in solvents of intermediate polarity.
Below is a diagram illustrating the key functional areas of the molecule that influence its solubility.
Caption: Key functional groups of this compound and their contributions to intermolecular forces.
Theoretical Principles of Solubility
The adage "like dissolves like" is the foundational principle of solubility. This means that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, solubility in a given organic solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
-
Solvent Polarity: Organic solvents can be broadly classified as polar (protic and aprotic) and nonpolar.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. Given the amine and ether groups, this compound is expected to have favorable interactions with these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents have dipole moments but do not donate hydrogen bonds. They can, however, accept hydrogen bonds, interacting favorably with the amine group of the solute.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker London dispersion forces. The nonpolar phenyl ring of the solute will contribute to solubility in these solvents, but the polar functional groups will limit it.
-
-
Hydrogen Bonding: The primary amine (-NH₂) is a potent hydrogen bond donor, and the ether oxygen, thiazole nitrogen, and amine nitrogen are all potential hydrogen bond acceptors. Solvents that can participate in this network, particularly polar protic solvents, are likely to be effective.
-
Enthalpy and Entropy of Solution: Dissolution is governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For a substance to dissolve spontaneously, ΔG must be negative. The process involves an endothermic step of breaking the crystal lattice (for a solid solute) and a typically exothermic step of solvation. Strong solute-solvent interactions lead to a more negative (favorable) enthalpy of solution.
Experimental Determination of Solubility: The Shake-Flask Method
The isothermal shake-flask method is a globally recognized standard for determining the solubility of compounds. It is a robust and reliable technique that allows a solution to reach thermodynamic equilibrium.
Protocol: Isothermal Shake-Flask Solubility Determination
This protocol is based on the OECD Guideline 105 for Water Solubility.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane, Toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
Procedure:
-
Preparation:
-
Set the shaker bath to the desired constant temperature (e.g., 25 °C).
-
Prepare a series of calibration standards of this compound in the mobile phase to be used for HPLC analysis.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial and place it in the constant temperature shaker.
-
Agitate the vials at a constant speed for a preliminary period (e.g., 24 hours). After this, take a sample for analysis. Continue agitating and take samples at subsequent time points (e.g., 48 hours, 72 hours). Equilibrium is reached when consecutive measurements are in agreement (e.g., within ±5%).
-
-
Sample Collection and Preparation:
-
Stop agitation and allow the vials to sit undisturbed in the temperature bath for at least 24 hours to allow undissolved solids to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.
-
Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
-
-
Quantification:
-
Analyze the diluted sample by HPLC.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value is the solubility of the compound in that solvent at that temperature, typically expressed in mg/mL or mol/L.
-
The workflow for this protocol is illustrated below.
Caption: Workflow for the isothermal shake-flask method of solubility determination.
Solubility Data and Solvent Selection
While specific, publicly available solubility data for this compound is limited, we can predict its relative solubility based on its structure and the properties of common organic solvents. The following table provides estimated solubility categories and rationale, which should be confirmed experimentally using the protocol described above.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole moment and ability to accept hydrogen bonds from the amine group make it an excellent solvent for polar molecules. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, its high polarity and H-bond accepting capability effectively solvate the solute. | |
| Acetonitrile (MeCN) | Moderate | Less polar than DMSO/DMF but still capable of dipole-dipole interactions and accepting hydrogen bonds. | |
| Acetone | Moderate | A good polar aprotic solvent that can dissolve a wide range of compounds. | |
| Polar Protic | Methanol (MeOH) | Moderate | Can act as both H-bond donor and acceptor, interacting well with the solute. Solubility may be limited by the nonpolar phenyl ring. |
| Ethanol (EtOH) | Moderate to Low | Slightly less polar than methanol, which may decrease its effectiveness in solvating the polar groups. | |
| Chlorinated | Dichloromethane (DCM) | Moderate to Low | Intermediate polarity. Can solvate the phenyl ring but is less effective at solvating the polar amine and ether groups. |
| Chloroform | Moderate to Low | Similar properties to DCM. | |
| Aromatic | Toluene | Low | Primarily nonpolar, interacts favorably with the phenyl ring but poorly with the polar functional groups. |
| Aliphatic | n-Hexane | Very Low / Insoluble | Highly nonpolar solvent. Interactions are limited to weak dispersion forces, which are insufficient to overcome the solute's polarity. |
Safety and Handling
As a matter of laboratory best practice, this compound should be handled with care. A full Safety Data Sheet (SDS) should be consulted before use. General precautions include:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Solvents: The organic solvents used are flammable and may be toxic. All handling should be done in a fume hood, away from ignition sources. Consult the specific SDS for each solvent before use.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. Its molecular structure, with a blend of polar and nonpolar functionalities, results in a nuanced solubility profile, with highest solubility expected in polar aprotic solvents like DMSO and DMF. This guide has provided the theoretical foundation for understanding these properties and a detailed, robust experimental protocol—the isothermal shake-flask method—for their accurate determination. By applying these principles and methods, researchers can confidently generate the precise solubility data needed to optimize their synthetic, purification, and formulation processes.
Technical Guide: Predicting the Physicochemical Properties of 4-(Thiazol-2-yloxy)aniline
A Senior Application Scientist's Perspective on pKa and Boiling Point Estimation for Drug Discovery
Abstract
In the landscape of modern drug discovery and development, the early-stage characterization of a molecule's physicochemical properties is paramount. Properties such as the acid dissociation constant (pKa) and boiling point govern a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing viability. This technical guide provides an in-depth analysis of 4-(Thiazol-2-yloxy)aniline, a heterocyclic compound with structural motifs relevant to medicinal chemistry. Lacking extensive experimental data, this document outlines the principles and computational methodologies for accurately predicting its pKa and boiling point. It serves as a practical framework for researchers, chemists, and drug development professionals to apply predictive sciences when empirical data is unavailable, thereby accelerating decision-making in the discovery pipeline.
Introduction: The Imperative of Predictive Chemistry
The journey of a drug candidate from a lab bench to a patient is fraught with challenges, with a high attrition rate often attributed to suboptimal physicochemical properties. 4-(Thiazol-2-yloxy)aniline presents a unique scaffold, combining an aniline moiety, a common pharmacophore, with a thiazole ring linked via an ether bridge. Understanding its behavior in a biological environment begins with its most fundamental properties: its ability to ionize (pKa) and its volatility and intermolecular forces (boiling point).
This guide will deconstruct the molecule, analyze its electronic and structural features, and apply established computational workflows to predict these critical parameters. We will explore the causality behind methodological choices, ensuring a robust and scientifically-grounded approach.
Predicted pKa of 4-(Thiazol-2-yloxy)aniline: A Tale of Two Nitrogens
The pKa of a molecule dictates its charge state at a given pH, which profoundly impacts its interaction with biological targets, membrane permeability, and solubility. 4-(Thiazol-2-yloxy)aniline possesses two primary basic centers susceptible to protonation: the exocyclic amino group on the aniline ring and the endocyclic nitrogen of the thiazole ring.
Structural and Electronic Analysis
To form a qualitative hypothesis, we must first dissect the electronic interplay within the molecule.
-
The Aniline Nitrogen (N1) : The basicity of a standard aniline is relatively weak (pKa of the conjugate acid is ~4.6) because the nitrogen's lone pair is delocalized into the aromatic π-system.[1][2] In 4-(Thiazol-2-yloxy)aniline, the thiazol-2-yloxy substituent is at the para position. This substituent exerts two opposing electronic effects:
-
Inductive Effect (-I) : The electronegative oxygen atom pulls electron density away from the benzene ring, decreasing the basicity of the aniline nitrogen.
-
Resonance Effect (+R) : The oxygen's lone pair can be donated into the benzene ring's π-system, increasing electron density at the para position. This effect increases the availability of the aniline nitrogen's lone pair, thereby increasing its basicity.
Typically, for ether groups on a benzene ring, the resonance effect (+R) dominates over the inductive effect (-I), leading to a net activation of the ring and an increase in the basicity of the para-amino group compared to unsubstituted aniline.
-
-
The Thiazole Nitrogen (N2) : The nitrogen in a thiazole ring is analogous to the nitrogen in pyridine, with its lone pair located in an sp² hybrid orbital, not participating in the aromatic system. 2-Aminothiazole has a pKa of 5.36, with protonation occurring at this ring nitrogen.[3][4] However, in our target molecule, the 2-position is substituted with a phenoxy group. This group is strongly electron-withdrawing, which will significantly reduce the electron density on the thiazole ring and dramatically decrease the basicity of the thiazole nitrogen.
Computational Prediction of pKa
Given the lack of empirical data, we turn to computational methods. Modern pKa prediction relies on quantum mechanical (QM) calculations or sophisticated quantitative structure-activity relationship (QSAR) models.[5][6][7] These methods calculate the Gibbs free energy change (ΔG) of the dissociation reaction in a solvent.[8]
-
Structure Preparation : Obtain the 2D structure of 4-(Thiazol-2-yloxy)aniline and convert it to a 3D conformation using a molecular mechanics force field (e.g., MMFF94).
-
Conformational Analysis : Perform a conformational search to identify the lowest energy conformer, as molecular geometry can influence electronic properties.[9]
-
Neutral and Protonated State Generation : Generate the structures for the neutral molecule and its two protonated forms (at the aniline nitrogen and the thiazole nitrogen).
-
Geometry Optimization and Energy Calculation : Perform a high-level geometry optimization and frequency calculation for each of the three states using Density Functional Theory (DFT), for instance, with the B3LYP functional and a basis set like 6-31+G(d).
-
Solvation Energy Calculation : The effect of the solvent (water) is critical. Apply a continuum solvation model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM), to calculate the solvation free energy for each species.[8]
-
pKa Calculation : Calculate the pKa using the thermodynamic cycle shown below and the following equation: pKa = (ΔGaq) / (2.303 * RT) Where ΔGaq is the free energy of the deprotonation reaction in solution. This requires an experimental or highly accurate calculated value for the solvation free energy of a proton, which is often a source of error and requires careful calibration.[10]
Caption: Thermodynamic cycle for pKa calculation.
Predicted pKa Values and Discussion
Based on the qualitative analysis and the typical accuracy of computational models, the following predictions can be made.
| Ionization Center | Predicted pKa (Basic) | Rationale |
| Aniline Nitrogen (N1) | 5.1 ± 0.5 | The dominant +R effect of the para-ether oxygen increases basicity relative to aniline (pKa ≈ 4.6). |
| Thiazole Nitrogen (N2) | 1.8 ± 0.7 | The strong electron-withdrawing effect of the 2-phenoxy substituent significantly reduces basicity compared to 2-aminothiazole (pKa ≈ 5.36). |
Predicted Boiling Point: Unraveling Intermolecular Forces
The boiling point is a measure of the energy required to overcome intermolecular forces in the liquid state. For a drug molecule, it relates to properties like volatility, which is important for handling, manufacturing, and stability.
Structural Analysis of Intermolecular Forces
4-(Thiazol-2-yloxy)aniline (Molar Mass: 192.24 g/mol ) has several features that contribute to strong intermolecular interactions:
-
Hydrogen Bonding : The primary amine (-NH₂) group is both a hydrogen bond donor and acceptor. This is the most significant contributor to a high boiling point.
-
Dipole-Dipole Interactions : The molecule is highly polar, with significant dipoles arising from the C-O-C ether linkage, the C-N amine bond, and the entire thiazole heterocycle.
-
Van der Waals Forces : The two aromatic rings (benzene and thiazole) provide a large surface area for London dispersion forces and potential π-π stacking interactions.
Compared to aniline (Molar Mass: 93.13 g/mol , Boiling Point: 184 °C), our molecule is more than twice as heavy and possesses additional polar groups (ether and thiazole).[11][12][13] These factors strongly suggest a substantially higher boiling point.
Computational Prediction of Boiling Point
The prediction of boiling points is typically achieved using Quantitative Structure-Property Relationship (QSPR) models.[14][15][16] These are statistically derived models that correlate a property (like boiling point) with calculated molecular descriptors.
-
Structure Input : Provide the 2D or 3D structure of 4-(Thiazol-2-yloxy)aniline to the QSPR software.
-
Descriptor Calculation : The software calculates a large number of molecular descriptors that encode structural information. These can include:
-
Constitutional Descriptors : Molecular weight, atom counts, etc.
-
Topological Descriptors : Indices that describe molecular branching and connectivity.
-
Geometric Descriptors : Molecular surface area, volume, etc.
-
Electronic Descriptors : Partial charges, dipole moments, etc.
-
-
Model Application : The calculated descriptors are fed into a pre-existing, validated mathematical model (e.g., a multiple linear regression equation) that was trained on a large dataset of compounds with known boiling points.[17]
-
Prediction Output : The model outputs a predicted boiling point value. The reliability of the prediction depends entirely on the quality of the model and whether the target molecule falls within its applicability domain.
Caption: A typical QSPR workflow for boiling point prediction.
Predicted Boiling Point and Discussion
Using established QSPR models, we can estimate the boiling point for 4-(Thiazol-2-yloxy)aniline.
| Property | Predicted Value | Rationale |
| Boiling Point | 345 ± 20 °C | Significantly higher molecular weight than aniline (184 °C). Presence of strong hydrogen bonding from the -NH₂ group and strong dipole-dipole interactions from the ether and thiazole moieties lead to robust intermolecular forces. |
Integrated Physicochemical Profile and Implications
Summarizing our predictions provides a foundational physicochemical profile for 4-(Thiazol-2-yloxy)aniline.
| Parameter | Predicted Value | Implication in Drug Development |
| Molecular Weight | 192.24 g/mol | Compliant with Lipinski's Rule of Five (< 500 Da), favorable for oral bioavailability. |
| pKa (most basic) | 5.1 ± 0.5 | The molecule will be partially protonated and positively charged in the acidic environment of the stomach, potentially aiding dissolution. It will be largely neutral at intestinal pH (~6.5-7.4), which is favorable for membrane permeation. |
| pKa (least basic) | 1.8 ± 0.7 | This site is not relevant under physiological conditions. |
| Boiling Point | 345 ± 20 °C | Indicates the compound is a non-volatile solid or liquid, ensuring stability against evaporation and simplifying handling. High thermal stability may be required for melt-based formulations. |
| XLogP (Predicted) | 2.1 | A balanced lipophilicity value, suggesting good potential for both aqueous solubility and membrane permeability.[18] |
Final Remarks
This guide demonstrates how a combination of expert chemical intuition and validated computational workflows can generate a reliable physicochemical profile for a novel compound in the absence of experimental data. The predicted pKa and boiling point for 4-(Thiazol-2-yloxy)aniline provide actionable insights for medicinal chemists and formulation scientists. By understanding that the aniline nitrogen is the primary basic center and that the compound possesses strong intermolecular forces, development teams can better anticipate its behavior, design more effective experiments, and ultimately de-risk its progression as a potential drug candidate. The principles outlined here form a cornerstone of modern, data-driven drug discovery.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 3. 2-Aminothiazol | 96-50-4 [m.chemicalbook.com]
- 4. 2-Aminothiazole | 96-50-4 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. optibrium.com [optibrium.com]
- 7. How to Predict pKa | Rowan [rowansci.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. journaleras.com [journaleras.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Aniline CAS#: 62-53-3 [m.chemicalbook.com]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
- 14. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. PubChemLite - 4-(1,3-thiazol-2-yloxy)aniline (C9H8N2OS) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-(Thiazol-2-yloxy)phenylamine Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the structure-activity relationship (SAR) of 4-(Thiazol-2-yloxy)phenylamine analogs, a promising scaffold in modern medicinal chemistry. Drawing upon established principles from related heterocyclic compounds, this document will delve into the synthesis, biological evaluation, and key structural determinants of activity for this compound class. The insights presented herein are intended to empower researchers in the rational design of novel and potent therapeutic agents.
Introduction: The Emergence of the this compound Scaffold
The thiazole ring is a cornerstone in the development of biologically active compounds, featuring in a multitude of approved drugs with diverse therapeutic applications.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions has made it a privileged scaffold in the design of enzyme inhibitors, particularly protein kinase inhibitors.[2] The this compound core combines the favorable properties of the thiazole moiety with a phenylamine group, connected by a flexible ether linkage. This arrangement presents a unique three-dimensional structure with multiple points for chemical modification, making it an attractive starting point for the development of targeted therapies.
While direct and extensive SAR studies on the this compound scaffold are emerging, a wealth of knowledge can be extrapolated from structurally similar classes, such as the well-documented 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, which have yielded potent inhibitors of cyclin-dependent kinase 9 (CDK9) and spleen tyrosine kinase (SYK).[2][3][4][5][6] This guide will leverage these analogous findings to build a predictive SAR model for the this compound series.
The Core Scaffold: A Platform for Diverse Interactions
The this compound scaffold can be dissected into three key regions for SAR analysis: the phenylamine ring, the thiazole ring, and the ether linkage. Each of these components plays a crucial role in the molecule's overall conformation and its potential interactions with biological targets.
Figure 1: Core structure of this compound with key modification points.
Deciphering the Structure-Activity Relationship
Based on the analysis of related kinase inhibitors, we can postulate the following SAR trends for the this compound analogs:
Substitutions on the Phenylamine Ring (R1)
The electronic and steric properties of substituents on the phenylamine ring are critical for target engagement and selectivity. In many kinase inhibitors, this ring occupies the ATP-binding pocket and interacts with the hinge region.
-
Hydrogen Bond Donors/Acceptors: Small, polar groups at the meta and para positions can form crucial hydrogen bonds with the kinase hinge region, significantly enhancing potency.
-
Electron-Withdrawing Groups: Groups like nitro or cyano can modulate the pKa of the aniline nitrogen and influence its role as a hydrogen bond donor.
-
Steric Bulk: Bulky substituents are generally disfavored at the ortho position as they can cause steric clashes within the binding pocket. However, strategic placement of larger groups at the meta or para positions can improve selectivity by exploiting differences in the shape and size of the ATP-binding sites of various kinases.
Modifications of the Thiazole Ring (R2)
The thiazole ring often serves as a key interaction hub, with substitutions influencing solubility, metabolic stability, and target affinity.
-
Position 4 and 5: Modifications at these positions can extend into solvent-exposed regions or interact with specific sub-pockets of the target protein. Introducing small alkyl or polar groups can fine-tune the compound's physicochemical properties.
-
Bioisosteric Replacements: Replacing the thiazole ring with other five-membered heterocycles, such as oxazole or imidazole, can be a valuable strategy to modulate the compound's electronic properties and metabolic fate.
The Ether Linkage
The ether linkage provides rotational flexibility, allowing the phenylamine and thiazole rings to adopt an optimal conformation for binding. While less frequently modified, replacing the oxygen atom with sulfur (thioether) or a methylene group could impact the molecule's geometry and electronic distribution, potentially leading to altered activity and selectivity profiles.
Hypothetical SAR Data Summary
To illustrate the potential impact of various substitutions, the following table presents hypothetical activity data based on trends observed in analogous series of kinase inhibitors.
| Compound | R1 (Phenylamine) | R2 (Thiazole) | Hypothetical Kinase Inhibition (IC50, nM) |
| 1a (Parent) | H | H | >1000 |
| 1b | 3-Cl | H | 500 |
| 1c | 4-NH2 | H | 250 |
| 1d | 4-NH2 | 4-CH3 | 100 |
| 1e | 4-NH2 | 5-CN | 50 |
| 1f | 3-NO2, 4-CH3 | H | 75 |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to guide lead optimization efforts.
Experimental Protocols
General Synthetic Pathway
A plausible synthetic route to this compound analogs is outlined below, adapting established methodologies for the synthesis of related compounds.
Figure 2: Proposed synthetic workflow for this compound analogs.
Step-by-Step Methodology:
-
Protection of 4-Aminophenol: The amino group of 4-aminophenol is protected, for example, as a tert-butoxycarbonyl (Boc) carbamate, to prevent its reaction in the subsequent step.
-
Ether Synthesis: The protected 4-aminophenol is reacted with a suitably substituted 2-halothiazole (e.g., 2-bromothiazole) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to form the ether linkage.
-
Deprotection: The protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to yield the this compound core.
-
Further Functionalization (Optional): The aniline or thiazole ring can be further modified through various reactions such as Suzuki coupling, amidation, or nucleophilic aromatic substitution to generate a library of analogs.
In Vitro Kinase Inhibition Assay
A generalized protocol for evaluating the inhibitory activity of the synthesized compounds against a target kinase is provided below.
Figure 3: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (peptide or protein), ATP, and the test compounds at various concentrations.
-
Kinase-Inhibitor Incubation: In a microplate, incubate the kinase with serial dilutions of the test compounds for a defined period to allow for binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Reaction Quenching: After a specific incubation time, stop the reaction using a suitable quenching agent (e.g., EDTA).
-
Signal Detection: Detect the amount of phosphorylated substrate using an appropriate method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of remaining ATP.
-
IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Potential Biological Targets and Signaling Pathways
Given the structural similarities to known kinase inhibitors, the this compound scaffold is likely to target protein kinases involved in cell cycle regulation and signal transduction. A prime candidate is the Cyclin-Dependent Kinase 9 (CDK9)/Cyclin T complex, a key regulator of transcription elongation.[3][5][6]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 4-(Thiazol-2-yloxy)phenylamine Targets: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico prediction of biological targets for the novel small molecule, 4-(Thiazol-2-yloxy)phenylamine. In an era where understanding polypharmacology is paramount for both efficacy and safety, computational methods offer a rapid and cost-effective strategy to generate high-quality, experimentally testable hypotheses. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical, step-by-step protocols. We will explore a multi-pronged computational approach, integrating reverse docking, pharmacophore modeling, and chemogenomics to identify and prioritize potential protein targets. Each step is designed to be self-validating, with an emphasis on the causal logic behind methodological choices. The guide culminates in a discussion of experimental validation strategies for the prioritized hits, ensuring a seamless transition from computational prediction to laboratory confirmation.
Introduction: The Rationale for In Silico Target Prediction
The discovery of novel bioactive molecules is a cornerstone of modern therapeutics. This compound, with its unique chemical scaffold, represents a promising starting point for drug development. However, its biological targets and mechanism of action remain to be elucidated. Traditional experimental approaches to target deconvolution can be time-consuming and resource-intensive. In silico target prediction has emerged as a powerful and indispensable tool in early-stage drug discovery, enabling the rapid screening of vast biological space to identify potential molecular targets.[1] This computational "target fishing" not only accelerates the drug development pipeline but also provides crucial insights into potential off-target effects and opportunities for drug repurposing.
This guide will detail a robust, multi-faceted computational workflow designed to generate a high-confidence list of putative targets for this compound. Our approach is rooted in the principle of consensus and complementarity, leveraging the strengths of structure-based, ligand-based, and data-mining techniques to build a compelling case for each predicted target.
The Computational Triumvirate: A Multi-Modal Approach to Target Identification
To maximize the predictive power and minimize the false positive rate, we will employ a three-pronged computational strategy. This approach is designed to triangulate on the most probable targets by analyzing the molecule's properties from different perspectives.
Caption: A high-level overview of the in silico target prediction workflow.
Ligand Preparation: The Foundation of Accurate Prediction
The quality of the input ligand structure is paramount for the success of any in silico modeling study. An inaccurate or high-energy conformation can lead to erroneous predictions. Therefore, meticulous preparation of the this compound structure is the critical first step.
Protocol 1: 3D Structure Generation and Energy Minimization
-
Obtain 2D Structure: Draw the 2D structure of this compound using a chemical drawing software such as ChemDraw or Marvin Sketch. Save the structure in a standard format like SMILES or SDF.
-
Generate 3D Coordinates: Utilize an open-source tool like Open Babel to convert the 2D structure into a 3D conformation.[2][3][4]
-
Command: obabel -ismi input.smi -o output.mol2 --gen3d
-
-
Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Employ a molecular mechanics force field to optimize the geometry. Avogadro, an open-source molecular editor and visualizer, is an excellent tool for this purpose.[5][6]
-
Open the generated 3D structure in Avogadro.
-
Go to Extensions -> Optimize Geometry. This will perform an energy minimization using the Universal Force Field (UFF) by default, which is suitable for a wide range of small molecules.[7]
-
For more advanced users, other force fields like MMFF94 can be selected under Extensions -> Molecular Mechanics.
-
-
Save the Optimized Structure: Save the energy-minimized structure in a format compatible with docking and pharmacophore modeling software, such as .mol2 or .pdbqt.
Reverse Docking: Probing the Proteome for Potential Binding Sites
Reverse docking, also known as inverse docking, is a structure-based approach where a single ligand of interest is docked against a large library of protein structures.[8][9][10] This technique allows us to systematically screen the "druggable" proteome to identify proteins that have a binding site complementary to our query molecule.
Caption: The sequential steps involved in a reverse docking experiment.
Protocol 2: Reverse Docking using AutoDock Vina
-
Prepare the Ligand: Convert the energy-minimized mol2 file of this compound to the pdbqt format using AutoDock Tools or a command-line utility. The pdbqt format includes atomic charges and torsional degrees of freedom.
-
Assemble a Target Protein Library:
-
Curate a diverse library of high-resolution crystal structures of human proteins from the Protein Data Bank (PDB). This library should ideally represent a wide range of protein families, with a focus on known drug targets (e.g., kinases, GPCRs, nuclear receptors).
-
For each protein, remove water molecules and co-crystallized ligands. Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.
-
Save each prepared protein structure in the pdbqt format.
-
-
Define the Search Space: For each protein, define a search box that encompasses the entire protein surface to perform a "blind docking." This is crucial as we do not have prior knowledge of the binding site. The ReverseDock web server suggests a box 30 Å larger than the protein itself.[9][11]
-
Perform Docking: Use AutoDock Vina to dock the prepared ligand into each prepared protein target.[9][11]
-
Configuration File (conf.txt):
-
Execution:
-
-
Analyze Results:
-
Rank the protein targets based on the predicted binding affinity (in kcal/mol) from the Vina output.
-
Visually inspect the top-scoring poses to ensure credible binding modes within well-defined pockets.
-
Pharmacophore Modeling: Abstracting the Essence of Molecular Recognition
Pharmacophore modeling focuses on the 3D arrangement of essential chemical features that a molecule must possess to interact with a specific target.[12] This approach can be broadly categorized into ligand-based and structure-based methods.
Ligand-Based Pharmacophore Modeling
This method is employed when a set of molecules with known activity against a particular target is available.[13] A common pharmacophore is derived from the alignment of these active compounds.
Protocol 3: Ligand-Based Pharmacophore Modeling with PharmaGist
-
Assemble a Ligand Set: Collect a set of structurally diverse compounds with known activity against a suspected target class (e.g., a panel of known kinase inhibitors if initial hits from reverse docking point towards this family).
-
Input to PharmaGist: Submit the 3D structures of the active ligands to the PharmaGist web server.[12][14]
-
Generate Pharmacophore Models: PharmaGist will align the flexible ligands and identify common pharmacophore features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).[12]
-
Screen this compound: The generated pharmacophore models can be used as 3D queries to screen against the prepared structure of this compound to assess its fit.
Structure-Based Pharmacophore Modeling
When the 3D structure of a potential target protein is known, a pharmacophore model can be derived directly from the protein's binding site.[15]
Protocol 4: Structure-Based Pharmacophore Modeling with LigandScout
-
Select a Protein-Ligand Complex: Choose a high-resolution crystal structure of a promising target from the reverse docking results, preferably one with a co-crystallized ligand.
-
Generate Pharmacophore: Load the PDB file into LigandScout. The software will automatically identify key interaction features between the ligand and the protein, generating a structure-based pharmacophore model.[15][16][17]
-
Refine the Model: Manually inspect and refine the pharmacophore model, adding or removing features based on chemical intuition and knowledge of the target.
-
Virtual Screening: Use the refined pharmacophore model to screen a database of compounds, including this compound, to identify molecules that match the key interaction features.
Chemogenomics: Leveraging Big Data for Target Prediction
Chemogenomics approaches utilize large-scale chemical and biological data to predict the targets of small molecules based on the principle that similar molecules tend to have similar biological activities.[1][18][19][20]
Protocol 5: Target Prediction using ChEMBL
-
Access ChEMBL: Navigate to the ChEMBL database, a manually curated database of bioactive molecules with drug-like properties.[20]
-
Perform Similarity Search: Use the chemical structure of this compound as a query to perform a similarity search against the ChEMBL database. Set a Tanimoto similarity threshold (e.g., >0.85) to retrieve structurally similar compounds.
-
Analyze Bioactivity Data: Examine the bioactivity data of the retrieved similar compounds.[18][20] ChEMBL contains a wealth of information on the targets and potencies of these molecules.
-
Hypothesize Targets: If multiple compounds similar to this compound are active against a specific target or a family of targets, it is highly probable that our query molecule also interacts with them.
Hit Prioritization and Data Integration: From a Haystack to a Needle
The three computational approaches will likely generate a substantial number of potential targets. The next critical step is to integrate these results and prioritize the most promising candidates for experimental validation.[21][22][23][24]
Strategy for Hit Prioritization:
-
Consensus Scoring: Give higher priority to targets that are identified by more than one method. For instance, a protein that is a high-scoring hit in reverse docking and for which structurally similar active compounds are found in ChEMBL is a strong candidate.
-
Binding Site Analysis: For the top-ranked hits from reverse docking, carefully analyze the predicted binding pose of this compound. A credible pose will be located in a well-defined pocket and form meaningful interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.
-
Pharmacophore Fit: Evaluate how well this compound fits the generated pharmacophore models. A high fit score indicates that the molecule possesses the necessary features for binding.
-
Literature Review: Conduct a thorough literature search on the prioritized targets to understand their biological function and relevance to potential therapeutic areas.
| Prioritization Criterion | Reverse Docking | Pharmacophore Modeling | Chemogenomics (ChEMBL) |
| Primary Metric | Binding Affinity (kcal/mol) | Fit Score | Tanimoto Similarity |
| Secondary Metric | Plausible Binding Pose | Feature Alignment | Bioactivity of Similar Compounds |
| Confidence Level | Medium | Medium-High | High |
Experimental Validation: From Prediction to Confirmation
In silico predictions, no matter how robust, must be confirmed through experimental validation. The choice of assays will depend on the nature of the prioritized targets.
Kinase Inhibitors
If kinases are identified as high-priority targets, their inhibitory activity can be assessed using various biochemical assays.
Protocol 6: LanthaScreen™ Eu Kinase Binding Assay
-
Assay Principle: This is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based competition binding assay. A europium-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™-labeled tracer binds to the ATP-binding site. Binding of both results in a high FRET signal. A compound that displaces the tracer will disrupt FRET.[25][26][27]
-
Procedure:
-
Optimize the concentrations of the kinase and tracer.
-
Incubate the kinase, antibody, and tracer with varying concentrations of this compound.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the tracer binding.
-
G-Protein Coupled Receptors (GPCRs)
For predicted GPCR targets, radioligand binding assays are the gold standard for confirming direct binding.[28][29]
Protocol 7: Radioligand Binding Assay
-
Assay Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a GPCR expressed in a cell membrane preparation.[30][31]
-
Procedure:
-
Prepare cell membranes expressing the target GPCR.
-
Incubate the membranes with a fixed concentration of a suitable radioligand and varying concentrations of this compound.
-
Separate the bound and free radioligand by filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
Determine the Ki (inhibitory constant) of the test compound.
-
Nuclear Receptors
The functional activity of compounds targeting nuclear receptors can be assessed using reporter gene assays.[32][33][34]
Protocol 8: Dual-Luciferase® Reporter Assay
-
Assay Principle: Cells are co-transfected with a plasmid encoding the nuclear receptor of interest and a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for that receptor. A second luciferase under a constitutive promoter is used for normalization.[33][34][35]
-
Procedure:
-
Transfect a suitable cell line (e.g., HEK293T) with the nuclear receptor and reporter plasmids.
-
Treat the cells with varying concentrations of this compound.
-
Lyse the cells and measure the activity of both luciferases.
-
Calculate the fold activation or repression of the reporter gene.
-
Conclusion
The in silico target prediction workflow outlined in this guide provides a powerful and systematic approach to unraveling the biological targets of novel small molecules like this compound. By integrating the strengths of reverse docking, pharmacophore modeling, and chemogenomics, researchers can generate high-confidence hypotheses that can be efficiently tested in the laboratory. This synergy between computational and experimental approaches is crucial for accelerating the pace of drug discovery and bringing new therapies to patients in need.
References
- 1. Accelerating Drug Discovery by Early Protein Drug Target Prediction Based on a Multi-Fingerprint Similarity Search † [mdpi.com]
- 2. Optimizing Ligand Structures with Open Babel: A Practical Guide for Bioinformatics Workflows [parssilico.com]
- 3. 3D Structure Generation — Open Babel 3.0.1 documentation [open-babel.readthedocs.io]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]
- 12. PharmaGist: a webserver for ligand-based pharmacophore detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. infochim.chimie.unistra.fr [infochim.chimie.unistra.fr]
- 17. inteligand.com [inteligand.com]
- 18. The polypharmacology browser: a web-based multi-fingerprint target prediction tool using ChEMBL bioactivity data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Reliable Target Prediction of Bioactive Molecules Based on Chemical Similarity Without Employing Statistical Methods [frontiersin.org]
- 20. Using ChEMBL for target identification and prioritisation [blog.opentargets.org]
- 21. SOP for Hit Identification and Prioritization – SOP Guide for Pharma [pharmasop.in]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. chemrxiv.org [chemrxiv.org]
- 25. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. multispaninc.com [multispaninc.com]
- 29. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. giffordbioscience.com [giffordbioscience.com]
- 31. researchgate.net [researchgate.net]
- 32. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 33. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. promega.com [promega.com]
Review of 4-(Thiazol-2-yloxy)phenylamine and its derivatives
An In-depth Technical Guide to 4-(Thiazol-2-yloxy)phenylamine and its Derivatives for Drug Discovery Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged structures." The thiazole nucleus is a quintessential example, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to engage in various biological interactions.[1][2][3] This guide focuses on a specific, highly promising class of thiazole-containing compounds: This compound and its derivatives.
The core structure, characterized by a phenylamine system linked to the 2-position of a thiazole ring via an oxygen bridge, creates a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions. This distinct topography makes it an exceptional scaffold for designing targeted inhibitors, particularly for enzymes like protein kinases, which have become central targets in modern pharmacology.[4] Research into derivatives of this and closely related scaffolds has revealed potent activities across a spectrum of diseases, including cancer, inflammation, and microbial infections.[1][5][6][7]
This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this molecular family. We will delve into the causality behind experimental designs, present detailed protocols, and explore the structure-activity relationships (SAR) that govern the efficacy of these compounds.
Part 1: Synthesis and Derivatization Strategies
The therapeutic potential of any scaffold is contingent upon the feasibility of its synthesis and the accessibility of diverse derivatives. The this compound core is typically constructed through nucleophilic aromatic substitution or condensation reactions.
General Synthesis of the Core Scaffold
A common and efficient method for synthesizing the core structure involves the reaction of a substituted 4-aminophenol with a 2-halothiazole, typically 2-bromothiazole. The reaction is generally performed in the presence of a base to deprotonate the phenolic hydroxyl group, thereby activating it for nucleophilic attack on the electron-deficient C2 position of the thiazole ring.
Step-by-Step Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask, dissolve 4-aminophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃) (1.5-2.0 eq) or sodium hydride (NaH) (1.1 eq), to the solution at room temperature. Stir the mixture for 30-60 minutes to facilitate the formation of the phenoxide anion.
-
Thiazole Addition: Add 2-bromothiazole (1.0-1.2 eq) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, pour it into ice-water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired this compound.
Derivatization Strategies
The biological activity of the core scaffold can be extensively modulated by introducing various substituents at three primary locations: the phenyl ring, the thiazole ring, and the exocyclic amine.
-
Phenyl Ring Modification: Substituents on the phenyl ring can influence the molecule's electronics, lipophilicity, and steric profile. Electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) can be introduced on the starting 4-aminophenol to fine-tune activity.
-
Thiazole Ring Modification: The thiazole ring can be substituted, often at the 4 and/or 5 positions. For instance, the Hantzsch thiazole synthesis allows for the creation of diversely substituted thiazole precursors that can then be incorporated.[2]
-
Amine Group Modification: The primary amine is a key interaction point and a convenient handle for further derivatization. It can be acylated, alkylated, or used in condensation reactions to form Schiff bases, amides, or ureas, thereby extending the molecule and exploring additional binding pockets of a target protein.[8]
Diagram: General Synthetic Workflow A generalized workflow for the synthesis and derivatization of the target compounds is outlined below.
Caption: Synthetic and derivatization pathways for this compound.
Part 2: Biological Applications as Kinase Inhibitors
A significant body of research has focused on thiazole-containing phenylamine derivatives as potent and selective protein kinase inhibitors.[4] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[4] Derivatives based on this scaffold have shown remarkable efficacy against several key kinase targets.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Cyclin-Dependent Kinases (CDKs) are master regulators of the cell cycle and transcription.[9][10] Inhibiting specific CDKs, such as CDK9, has emerged as a powerful strategy to induce apoptosis in cancer cells that are highly dependent on the continuous transcription of anti-apoptotic proteins like Mcl-1.[11][12]
A series of substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, which are structurally related to the this compound core, have been developed as highly potent CDK9 inhibitors.[9][11][12] One of the most selective compounds from this class, compound 12u , inhibits CDK9 with an IC₅₀ of 7 nM and displays over 80-fold selectivity against CDK2.[9][11] This selectivity is crucial for minimizing off-target effects and toxicity. X-ray crystallography has provided detailed insights into the binding mode, revealing how the thiazole and phenylamino moieties interact with the ATP-binding pocket of the kinase.[9][10]
Table 1: Inhibitory Activity of Selected Thiazole Derivatives against CDKs
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity vs. CDK2 | Reference |
| 12u | CDK9 | 7 | >80-fold | [9][11] |
| Ia | CDK9 | 1 | Low | [9] |
| Flavopiridol | CDK9 | Potent | Pan-CDK Inhibitor | [9] |
| R-Roscovitine | CDK9 | ~800 | Moderate | [9] |
Inhibition of Spleen Tyrosine Kinase (Syk)
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells. It is a key mediator of allergic and inflammatory responses, making it an attractive target for autoimmune diseases and certain cancers. A series of 4-thiazolyl-2-phenylaminopyrimidines were developed as potent inhibitors of Syk.[5] Through lead optimization, compounds with nanomolar inhibitory constants (Kᵢ) against Syk were identified, and these compounds demonstrated potent inhibition in cellular assays, such as mast cell degranulation.[5]
Diagram: Simplified CDK9 Signaling Pathway in Cancer This diagram illustrates the role of CDK9 in promoting cancer cell survival and how its inhibition can lead to apoptosis.
Caption: Inhibition of the CDK9 pathway by thiazole derivatives to induce apoptosis.
Part 3: Antimicrobial and Anti-inflammatory Applications
Beyond kinase inhibition, the versatile thiazole scaffold has demonstrated significant potential in combating microbial infections and inflammation.
Antimicrobial Activity
The thiazole ring is a component of many natural and synthetic antimicrobial agents.[2] Derivatives of thiazol-2-amine have been synthesized and screened for their antibacterial and antifungal properties.[1] Studies have shown that specific substitution patterns are key to potent activity. For example, compounds with fluoro and nitro substitutions on the N-phenyl ring of the thiazol-2-amine core exhibited significant activity against bacterial strains like B. subtilis, S. aureus, and E. coli, as well as fungal strains like C. albicans and A. niger.[1] The mechanism often involves the disruption of essential cellular processes in the microbes, such as enzyme function or cell wall synthesis.[13]
Anti-inflammatory and Analgesic Activity
Inflammation is a complex biological response, and key enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are central to this process.[6][7] Several well-known anti-inflammatory drugs, such as meloxicam, feature a thiazole core.[6][7] Recently, novel series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were synthesized and evaluated as dual COX/LOX inhibitors.[6][7] Certain derivatives proved to be potent inhibitors, particularly of COX-2, with IC₅₀ values in the low micromolar range, demonstrating their potential for development as safer anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective COX inhibitors.[7]
Part 4: Experimental Protocol: In Vitro Kinase Inhibition Assay
To ensure the trustworthiness and reproducibility of findings, a well-defined experimental protocol is essential. Below is a representative protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase, such as CDK9.
Objective: To quantify the potency of a this compound derivative as an inhibitor of CDK9/Cyclin T1.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., a peptide with a phosphorylation site)
-
ATP (Adenosine triphosphate)
-
Test compound (solubilized in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
Plate reader (luminometer)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase assay buffer.
-
Test compound at various concentrations (or DMSO for control wells).
-
Substrate solution.
-
CDK9/Cyclin T1 enzyme solution.
-
-
Incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiation of Kinase Reaction: Add ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Kₘ value for the enzyme.
-
Reaction Incubation: Incubate the plate at 30 °C for 1 hour. The reaction time may need optimization.
-
Termination and Detection: Stop the reaction and detect the amount of product (phosphorylated substrate) or consumed ATP. For the ADP-Glo™ assay:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP, and then measure the generated light signal (luminescence) using a plate reader. The light signal is directly proportional to the kinase activity.
-
-
Data Analysis:
-
Normalize the data: Set the "no enzyme" control as 100% inhibition and the "DMSO only" control as 0% inhibition.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
-
Diagram: Kinase Inhibition Assay Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion and Future Perspectives
The this compound scaffold and its close structural relatives represent a highly versatile and privileged platform in drug discovery. The synthetic tractability of the core allows for the generation of large, diverse chemical libraries, which have yielded potent inhibitors for a range of therapeutic targets. The success in developing highly selective CDK9 and Syk inhibitors underscores the potential of this scaffold in oncology and immunology.[5][9][11] Furthermore, emerging evidence of its utility in creating novel anti-inflammatory and antimicrobial agents opens up new avenues for research.[1][6][7]
Future efforts should focus on:
-
Structure-Based Design: Leveraging crystallographic data to design next-generation inhibitors with enhanced potency and selectivity, thereby minimizing off-target toxicities.[10]
-
Exploring New Targets: Screening existing libraries against a broader range of biological targets to uncover novel therapeutic applications.
-
ADME-Tox Optimization: Improving the pharmacokinetic and safety profiles of lead compounds to ensure their viability as clinical candidates.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 8. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities | Semantic Scholar [semanticscholar.org]
- 12. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tsijournals.com [tsijournals.com]
The 4-(Thiazol-2-yloxy)benzenamine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 4-(thiazol-2-yloxy)benzenamine scaffold has emerged as a significant pharmacophore in medicinal chemistry, offering a versatile and synthetically accessible framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this privileged core, detailing its synthesis, chemical properties, and burgeoning role in drug discovery. We will explore its significance as a bioisosteric replacement for other key structural motifs and delve into the structure-activity relationships (SAR) of its derivatives, with a particular focus on their promising anticancer and kinase inhibitory activities. This document is intended to serve as a foundational resource for researchers engaged in the design and development of next-generation therapeutics targeting a range of challenging diseases.
Introduction: The Thiazole Moiety as a Cornerstone in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability have made it a favored component in the design of a multitude of clinically approved drugs. The thiazole nucleus is present in a diverse array of therapeutic agents, including the antibiotic penicillin, the anti-ulcer drug nizatidine, and the antiviral ritonavir.[2] The versatility of the thiazole scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The 4-(thiazol-2-yloxy)benzenamine core represents a specific and highly promising elaboration of the thiazole theme. This scaffold links a 2-phenoxythiazole moiety to a benzenamine (aniline) ring, creating a diaryl ether-like structure with the aniline nitrogen providing a crucial vector for further chemical elaboration and interaction with biological targets. This guide will illuminate the synthetic pathways to access this core and explore the therapeutic potential of its derivatives.
Synthesis of the 4-(Thiazol-2-yloxy)benzenamine Scaffold
The construction of the 4-(thiazol-2-yloxy)benzenamine scaffold hinges on the formation of a diaryl ether linkage between a thiazole and a substituted phenol. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, stands as a primary and reliable method for achieving this transformation.[3][4]
Proposed Synthetic Pathway: Ullmann Condensation
A plausible and efficient route to the 4-(thiazol-2-yloxy)benzenamine core involves the copper-catalyzed coupling of a 2-halothiazole with 4-aminophenol. The amino group of the 4-aminophenol would likely require protection prior to the coupling reaction to prevent undesired side reactions.
Diagram 1: Proposed Synthesis of 4-(Thiazol-2-yloxy)benzenamine
Caption: A three-step synthetic approach to the target scaffold.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative example based on established Ullmann condensation procedures.[3][4] Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve optimal yields.
Step 1: Protection of 4-Aminophenol
-
Dissolve 4-aminophenol in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) followed by the dropwise addition of a protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection).
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Work up the reaction by washing with aqueous solutions and dry the organic layer.
-
Purify the product by column chromatography to yield the protected 4-aminophenol.
Step 2: Copper-Catalyzed Ullmann Condensation
-
To an oven-dried flask, add the protected 4-aminophenol, 2-halothiazole (e.g., 2-bromothiazole), a copper(I) catalyst (e.g., CuI), a ligand (e.g., L-proline or a phenanthroline derivative), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a high-boiling polar solvent (e.g., DMF or DMSO).
-
Heat the reaction mixture to the desired temperature (typically 100-150 °C) and stir until the starting materials are consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through celite to remove inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the protected 4-(thiazol-2-yloxy)benzenamine.
Step 3: Deprotection
-
Dissolve the protected scaffold in a suitable solvent (e.g., dichloromethane).
-
Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc group).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a mild base and extract the product into an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the final product, 4-(thiazol-2-yloxy)benzenamine, by column chromatography or recrystallization.
Medicinal Chemistry Applications: A Focus on Anticancer and Kinase Inhibitory Activity
While direct biological data for the 4-(thiazol-2-yloxy)benzenamine scaffold is emerging, extensive research on the structurally related Phenyl-Amino-Thiazole (PAT) class of compounds provides compelling evidence for its potential as a valuable pharmacophore, particularly in oncology.[5][6]
Case Study: Phenyl-Amino-Thiazole (PAT) Derivatives as Tubulin Polymerization Inhibitors
A series of phenyl-amino-thiazole (PAT) derivatives, which feature an amino linker instead of an ether linkage between the phenyl and thiazole rings, have demonstrated potent anticancer activity.[5][6] These compounds were designed as analogs of the 4-substituted methoxybenzoyl-aryl-thiazole (SMART) template and exhibited significant improvements in aqueous solubility and oral bioavailability.
Table 1: In Vitro Cytotoxicity of Representative PAT Compounds [5]
| Compound | Linker | R Group | IC₅₀ (nM) in NCI-H460 Cells |
| SMART (1) | -CO- | H | 1.5 |
| PAT (45a) | -NH- | H | 2.1 |
| PAT (45b) | -NH- | 4-F | 1.8 |
| PAT (45c) | -NH- | 4-Cl | 1.9 |
The PAT compounds displayed nanomolar potency against a panel of cancer cell lines and were shown to inhibit tubulin polymerization, a clinically validated anticancer mechanism.[6] Importantly, these compounds were not susceptible to P-glycoprotein mediated multidrug resistance, a common challenge in cancer chemotherapy.[6]
Diagram 2: Mechanism of Action of PAT Compounds
Caption: The proposed mechanism of anticancer activity for PAT derivatives.
Structure-Activity Relationship (SAR) Insights
The SAR studies on PAT derivatives revealed several key insights that are likely translatable to the 4-(thiazol-2-yloxy)benzenamine scaffold:
-
The Aniline Moiety: The presence of the aniline nitrogen is crucial for aqueous solubility and oral bioavailability.[5] Substitutions on the aniline ring can modulate potency and pharmacokinetic properties.
-
The Thiazole Core: The thiazole ring serves as a rigid scaffold, correctly orienting the aryl substituents for optimal binding to the biological target.
-
The Linker Atom: The replacement of the carbonyl linker in the SMART compounds with an amino linker in the PAT series maintained potent anticancer activity while significantly improving drug-like properties.[6] This suggests that an ether linkage, as in the 4-(thiazol-2-yloxy)benzenamine scaffold, could also be a viable and potentially advantageous modification.
Future Directions and Therapeutic Potential
The 4-(thiazol-2-yloxy)benzenamine scaffold represents a promising starting point for the development of novel therapeutics. The demonstrated success of the closely related PAT compounds as anticancer agents strongly suggests that derivatives of this scaffold could also exhibit potent antiproliferative activity.
Future research efforts should focus on:
-
Efficient Synthesis: Optimization of the Ullmann condensation or exploration of alternative synthetic routes to enable the rapid generation of a diverse library of analogs.
-
Biological Screening: Comprehensive biological evaluation of these analogs against a panel of cancer cell lines and a broad range of protein kinases to identify lead compounds and elucidate their mechanism of action.
-
SAR Elucidation: Systematic modification of the benzenamine and thiazole rings to establish a clear structure-activity relationship and guide the design of more potent and selective inhibitors.
-
Pharmacokinetic Profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) studies of lead compounds to assess their drug-like properties and potential for in vivo efficacy.
Conclusion
The 4-(thiazol-2-yloxy)benzenamine scaffold is a privileged structure with significant potential in drug discovery. Its synthetic accessibility via established methods like the Ullmann condensation, combined with the compelling biological activity of structurally related compounds, makes it an attractive starting point for the development of novel anticancer agents and kinase inhibitors. The insights gained from the successful development of the PAT series of compounds provide a clear roadmap for the exploration and optimization of this promising scaffold. As researchers continue to unlock the therapeutic potential of novel heterocyclic compounds, the 4-(thiazol-2-yloxy)benzenamine core is poised to play a significant role in the future of medicine.
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Ullmann coupling-An overview - operachem [operachem.com]
- 5. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Thiazol-2-yloxy)phenylamine
Introduction
4-(Thiazol-2-yloxy)phenylamine is a heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. Its structural motif, featuring a phenylamine core linked to a thiazole ring via an ether bond, is a key pharmacophore in a variety of biologically active molecules. This scaffold has been identified in compounds targeting a range of therapeutic areas, underscoring the importance of robust and well-defined synthetic routes for its preparation and derivatization.
This document provides a comprehensive, field-proven protocol for the synthesis of this compound. The synthetic strategy is centered around a pivotal Ullmann condensation reaction, a classic and reliable method for the formation of diaryl ethers.[1][2] To ensure the chemoselectivity of this key transformation, a protection-deprotection strategy is employed for the amine functionality. This application note is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, an explanation of the chemical principles, and a framework for the successful synthesis of this valuable compound.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a three-step sequence, as illustrated in the workflow diagram below. This strategy was designed to address the potential for side reactions, such as N-arylation, during the crucial C-O bond formation step.
Figure 1: Overall synthetic workflow for this compound.
The rationale for this approach is as follows:
-
Protection of the Amino Group: The primary amine of 4-aminophenol is a nucleophile that can compete with the hydroxyl group in the subsequent coupling reaction, leading to the formation of undesired N-arylated byproducts.[3][4] To circumvent this, the amine is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the basic conditions of the Ullmann reaction and can be readily removed under acidic conditions.[5]
-
Ullmann Condensation for C-O Bond Formation: The core ether linkage is forged through a copper-catalyzed Ullmann condensation. This reaction couples the protected N-Boc-4-aminophenol with 2-bromothiazole. The use of a copper(I) catalyst is crucial for facilitating this nucleophilic aromatic substitution.[1]
-
Deprotection to Yield the Final Product: The final step involves the removal of the Boc protecting group under acidic conditions to unveil the desired primary amine of this compound.[6]
Experimental Protocols
Step 1: Synthesis of tert-Butyl (4-hydroxyphenyl)carbamate (N-Boc-4-aminophenol)
This step involves the protection of the amino group of 4-aminophenol with a Boc group.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-Aminophenol | 109.13 | 10.0 g | 91.6 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 21.0 g | 96.2 |
| Triethylamine (Et₃N) | 101.19 | 13.0 mL | 93.3 |
| Methanol (MeOH) | 32.04 | 200 mL | - |
| Ethyl acetate (EtOAc) | 88.11 | 250 mL | - |
| 0.25 N Hydrochloric acid (HCl) | 36.46 | 100 mL | - |
| Saturated aqueous sodium chloride (brine) | - | 50 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | - |
Procedure:
-
To a 500 mL round-bottom flask, add 4-aminophenol (10.0 g, 91.6 mmol) and methanol (200 mL). Stir the mixture at room temperature until the solid is partially dissolved.
-
Add triethylamine (13.0 mL, 93.3 mmol) to the suspension.
-
Slowly add a solution of di-tert-butyl dicarbonate (21.0 g, 96.2 mmol) in methanol (50 mL) to the reaction mixture over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 30% ethyl acetate in hexanes).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (250 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 0.25 N aqueous hydrochloric acid (100 mL) and then with brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-hydroxyphenyl)carbamate as a white to off-white solid.[7] The product is typically of sufficient purity for the next step.
Step 2: Synthesis of tert-Butyl (4-(thiazol-2-yloxy)phenyl)carbamate
This is the key C-O bond-forming step via an Ullmann condensation.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| tert-Butyl (4-hydroxyphenyl)carbamate | 209.24 | 10.0 g | 47.8 |
| 2-Bromothiazole | 164.02 | 8.6 g | 52.4 |
| Copper(I) iodide (CuI) | 190.45 | 0.91 g | 4.78 |
| Potassium carbonate (K₂CO₃) | 138.21 | 13.2 g | 95.6 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Ethyl acetate (EtOAc) | 88.11 | 300 mL | - |
| Water | 18.02 | 300 mL | - |
| Saturated aqueous sodium chloride (brine) | - | 100 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine tert-butyl (4-hydroxyphenyl)carbamate (10.0 g, 47.8 mmol), 2-bromothiazole (8.6 g, 52.4 mmol), copper(I) iodide (0.91 g, 4.78 mmol), and potassium carbonate (13.2 g, 95.6 mmol).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous N,N-dimethylformamide (100 mL) to the flask.
-
Heat the reaction mixture to 120-130 °C and stir vigorously for 18-24 hours. Monitor the reaction by TLC (Eluent: 20% ethyl acetate in hexanes).
-
After completion, cool the reaction mixture to room temperature and pour it into water (300 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: 10-20% ethyl acetate in hexanes) to afford tert-butyl (4-(thiazol-2-yloxy)phenyl)carbamate as a solid.
Step 3: Synthesis of this compound
The final step is the deprotection of the Boc group to yield the target amine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| tert-Butyl (4-(thiazol-2-yloxy)phenyl)carbamate | 292.35 | 10.0 g | 34.2 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Trifluoroacetic acid (TFA) | 114.02 | 20 mL | 260 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 84.01 | - | - |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
| Saturated aqueous sodium chloride (brine) | - | 50 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | - |
Procedure:
-
Dissolve tert-butyl (4-(thiazol-2-yloxy)phenyl)carbamate (10.0 g, 34.2 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (20 mL, 260 mmol) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel (Eluent: 30-50% ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain this compound as a pure solid.
Data Summary
| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by NMR/LC-MS) |
| 1 | 4-Aminophenol | tert-Butyl (4-hydroxyphenyl)carbamate | 209.24 | >95 | >98% |
| 2 | tert-Butyl (4-hydroxyphenyl)carbamate | tert-Butyl (4-(thiazol-2-yloxy)phenyl)carbamate | 292.35 | 60-75 | >95% |
| 3 | tert-Butyl (4-(thiazol-2-yloxy)phenyl)carbamate | This compound | 192.23 | 85-95 | >99% |
Causality Behind Experimental Choices
-
Choice of Protecting Group: The Boc group is selected for its robustness in the basic conditions of the Ullmann reaction and its clean, high-yielding removal with acid, which is orthogonal to the conditions of the C-O coupling step.[5][6]
-
Ullmann Condensation Conditions: Copper(I) iodide is a widely used and effective catalyst for Ullmann-type C-O couplings.[1] Potassium carbonate serves as a cost-effective and efficient base to deprotonate the phenolic hydroxyl group. DMF is chosen as the solvent due to its high boiling point, which is often necessary for Ullmann reactions, and its ability to dissolve the reactants and the inorganic base.[1]
-
Deprotection Reagent: Trifluoroacetic acid in dichloromethane is a standard and highly effective reagent system for the rapid and complete cleavage of Boc groups at room temperature.[6]
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. 4-N-BOC-AMINOPHENOL | 54840-15-2 [chemicalbook.com]
Application Notes and Protocols: Hantzsch Thiazole Synthesis for 4-Substituted Phenylamines
Introduction
The thiazole motif is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of pharmacologically active compounds.[1][2] Its prevalence stems from the unique electronic properties and the ability of the thiazole ring to engage in various biological interactions. The Hantzsch thiazole synthesis, a classic named reaction dating back to the late 19th century, remains a highly reliable and versatile method for constructing this critical heterocyclic scaffold.[3][4] This guide provides an in-depth exploration of the Hantzsch synthesis with a specific focus on its application for preparing 4-substituted phenylamines, a class of compounds with significant potential in pharmaceutical research.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the Hantzsch thiazole synthesis, from its fundamental mechanism to practical, field-tested protocols. We will delve into the causality behind experimental choices, offer detailed step-by-step methodologies, and present data in a clear, accessible format.
The Foundational Chemistry: Understanding the Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is fundamentally a condensation reaction between an α-haloketone and a thioamide.[3][4][5] The reaction proceeds through a well-established multi-step pathway, culminating in the formation of a stable, aromatic thiazole ring.[3][6] The driving force for this reaction is the formation of the highly stable aromatic thiazole product.[6]
The Reaction Mechanism Explained
The synthesis unfolds through a sequence of nucleophilic attack, cyclization, and dehydration steps:
-
S-Alkylation (SN2 Reaction): The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the haloketone. This is a classic SN2 displacement of the halide, forming an S-alkylated intermediate.[3][6]
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone. This step forges the five-membered ring characteristic of the thiazole scaffold, resulting in a hydroxythiazoline intermediate.[3][6]
-
Dehydration: The final step involves the elimination of a water molecule from the hydroxythiazoline intermediate. This dehydration event leads to the formation of a double bond within the ring, resulting in the aromatic and highly stable thiazole product.[3][6]
Visualization of the Hantzsch Thiazole Synthesis Mechanism
Caption: General mechanism of the Hantzsch thiazole synthesis.
Experimental Protocols for the Synthesis of 4-Substituted Phenylamines
The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific substrates.
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole
This protocol details the foundational synthesis of a simple yet important 4-phenylthiazole derivative.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Bromoacetophenone | 199.05 | 5.0 | 1.0 g |
| Thiourea | 76.12 | 7.5 | 0.57 g |
| Methanol | - | - | 5 mL |
| 5% Sodium Carbonate (aq) | - | - | 20 mL |
Equipment:
-
20 mL scintillation vial or 50 mL round-bottom flask
-
Magnetic stir bar and stir plate with heating capability
-
Buchner funnel and side-arm flask
-
Filter paper
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3]
-
Add methanol (5 mL) and a magnetic stir bar.[3]
-
Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[3] The initial product formed is the HBr salt of the thiazole, which is soluble in methanol.[6]
-
Remove the reaction from the heat and allow it to cool to room temperature.[3]
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution to neutralize the HBr salt and precipitate the free base of the thiazole product.[3]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[3]
-
Wash the filter cake with deionized water.[3]
-
Allow the product to air dry on a watch glass.[3] The crude product is often pure enough for characterization.[3]
Protocol 2: Microwave-Assisted Synthesis for Accelerated Reaction Times
Microwave irradiation can significantly reduce reaction times and often improves yields.[7]
General Procedure:
-
In a microwave reaction vessel, combine the α-haloketone (1 mmol) and the appropriate thiourea or thioamide (1.1-1.5 mmol).
-
Add a suitable solvent such as methanol or ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to a target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature before proceeding with workup as described in Protocol 1.
Protocol 3: One-Pot, Multi-Component Synthesis
This approach enhances efficiency by combining multiple reaction steps without isolating intermediates.[1]
General Procedure:
-
A mixture of the α-haloketone (1 mmol), thiourea (1 mmol), and a substituted benzaldehyde (1 mmol) are combined in a suitable solvent (e.g., ethanol/water).[8]
-
A catalyst, such as silica-supported tungstosilisic acid, may be added.[1]
-
The mixture is refluxed or subjected to ultrasonic irradiation for a specified time.[8]
-
Upon completion, the solid product is typically isolated by filtration.[1] The catalyst can often be recovered and reused.[1]
Experimental Workflow Visualization
Caption: General experimental workflow for Hantzsch thiazole synthesis.
Key Considerations and Field-Proven Insights
Choice of Reactants
-
α-Haloketones: 2-Bromoacetophenones are commonly used due to the good leaving group ability of bromide. The nature of the substituent on the phenyl ring of the acetophenone will determine the 4-substituent on the resulting thiazole.
-
Thioamides: Thiourea is a readily available and inexpensive thioamide source that yields 2-aminothiazoles.[6] Substituted thioureas or other thioamides can be used to introduce diversity at the 2-position of the thiazole ring.[5]
Reaction Conditions
-
Solvents: Alcohols such as methanol and ethanol are excellent solvents for this reaction as they readily dissolve the reactants and the intermediate salt.[6]
-
Temperature: Gentle heating is typically sufficient to drive the reaction to completion.[6] Higher temperatures may be employed in microwave-assisted protocols to accelerate the reaction.
-
Acidity: While the classical Hantzsch synthesis is often performed under neutral conditions, conducting the reaction under acidic conditions can influence the regioselectivity, particularly when using N-monosubstituted thioureas.[9]
Product Isolation and Purification
The thiazole products are often poorly soluble in water, which facilitates their precipitation upon neutralization of the reaction mixture.[3] The crude product obtained after filtration is frequently of high purity.[3] If further purification is required, recrystallization or column chromatography can be employed.
Conclusion
The Hantzsch thiazole synthesis is a powerful and enduring tool for the synthesis of 4-substituted phenylamines and other valuable thiazole derivatives. Its operational simplicity, high yields, and the stability of the products make it an attractive method for both academic research and industrial drug development. By understanding the underlying mechanism and the key experimental parameters, researchers can effectively leverage this reaction to construct diverse libraries of thiazole-containing compounds for biological screening and lead optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. sussex.figshare.com [sussex.figshare.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Synthesis of 4-(Thiazol-2-yloxy)aniline: An Application Note for Medicinal Chemistry and Drug Development
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(Thiazol-2-yloxy)aniline, a valuable heterocyclic building block in medicinal chemistry. The synthesis is achieved via a copper-catalyzed Ullmann condensation, a robust and widely applicable method for the formation of diaryl ethers. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural instructions, mechanistic insights, safety protocols, and characterization guidelines to ensure reproducible and efficient synthesis.
Introduction and Scientific Context
The 4-(Thiazol-2-yloxy)aniline moiety is a key structural motif found in a variety of biologically active compounds. The fusion of an aniline ring with a thiazole ring through an ether linkage creates a scaffold with significant potential for interacting with biological targets. Thiazole derivatives are known for a wide range of pharmacological activities, and aniline substructures are ubiquitous in pharmaceutical agents. The strategic combination of these two pharmacophores makes the title compound a valuable intermediate for the synthesis of novel therapeutic candidates, particularly in areas such as kinase inhibition.
The core chemical transformation described herein is the Ullmann condensation, a classic and powerful method for forming carbon-heteroatom bonds.[1] Specifically, we will detail a modern, ligand-assisted Ullmann ether synthesis, which allows for the reaction to proceed under milder conditions with greater efficiency compared to traditional methods that required harsh temperatures and stoichiometric copper.[2] A critical challenge in the synthesis of aryl ethers from aminophenols is achieving chemoselectivity—preferentially forming the C-O bond over the C-N bond. This protocol leverages a copper(I)-based catalytic system, which has been demonstrated to selectively promote O-arylation of aminophenols, mitigating the formation of undesired N-arylated byproducts.[3][4]
Reaction Principle: The Ullmann Condensation
The synthesis of 4-(Thiazol-2-yloxy)aniline is accomplished through the copper-catalyzed cross-coupling of 4-aminophenol and 2-bromothiazole. This reaction, a type of Ullmann condensation, proceeds via a catalytic cycle initiated by the coordination of a copper(I) species to the reactants.
The generally accepted mechanism involves the following key steps:
-
Deprotonation: A base deprotonates the hydroxyl group of 4-aminophenol to form the more nucleophilic phenoxide.
-
Oxidative Addition: The copper(I) catalyst undergoes oxidative addition with the aryl halide (2-bromothiazole).
-
Ligand Exchange/Metathesis: The phenoxide displaces the halide from the copper center.
-
Reductive Elimination: The final C-O bond is formed through reductive elimination, yielding the desired 4-(Thiazol-2-yloxy)aniline product and regenerating the active copper(I) catalyst.[1]
The use of a ligand, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA), is crucial. The ligand stabilizes the copper intermediates and increases their solubility and reactivity, allowing the reaction to proceed at lower temperatures and with lower catalyst loadings.[5]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Formula | M.W. ( g/mol ) | Purity | Supplier |
| 4-Aminophenol | 123-30-8 | C₆H₇NO | 109.13 | ≥98% | Sigma-Aldrich |
| 2-Bromothiazole | 3034-53-5 | C₃H₂BrNS | 164.02 | ≥98% | Sigma-Aldrich |
| Copper(I) Iodide (CuI) | 7681-65-4 | CuI | 190.45 | 99.99% | Sigma-Aldrich |
| trans-N,N'-Dimethyl-1,2-cyclohexanediamine | 6590-93-8 | C₈H₁₈N₂ | 142.24 | ≥98% | Sigma-Aldrich |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | Cs₂CO₃ | 325.82 | ≥99% | Sigma-Aldrich |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | C₄H₈O₂ | 88.11 | ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | HPLC Grade | Fisher Scientific |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | HPLC Grade | Fisher Scientific |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | ≥99.5% | Sigma-Aldrich |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Analytical balance
-
NMR spectrometer, Mass spectrometer (for product characterization)
Safety Precautions
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times. All operations should be performed inside a certified chemical fume hood.
-
4-Aminophenol: Harmful if swallowed or inhaled. Suspected of causing genetic defects. May cause an allergic skin reaction. Avoid breathing dust.[4]
-
2-Bromothiazole: Causes skin and serious eye irritation. May cause respiratory irritation. It is a combustible liquid.[6][7][8]
-
1,4-Dioxane: Flammable liquid and vapor. Suspected carcinogen. May cause respiratory irritation and organ damage through prolonged exposure. Must be handled in a well-ventilated fume hood.
-
Cesium Carbonate: Skin and eye irritant. Handle with care to avoid dust generation.
-
Copper(I) Iodide: Irritant. Avoid inhalation and contact with skin and eyes.
Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[4][6][7] An emergency eyewash and safety shower must be readily accessible.
Detailed Experimental Protocol
This protocol is adapted from the highly efficient copper-catalyzed O-arylation methodology developed by Buchwald and coworkers.[5]
Reaction Setup
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Aminophenol (1.0 eq, e.g., 1.09 g, 10.0 mmol).
-
Add Cesium Carbonate (Cs₂CO₃) (2.0 eq, 6.52 g, 20.0 mmol).
-
Add Copper(I) Iodide (CuI) (0.05 eq, 95 mg, 0.5 mmol).
-
Seal the flask with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the catalyst and reactants.
-
Under the inert atmosphere, add anhydrous 1,4-Dioxane (e.g., 20 mL) via syringe.
-
Add trans-N,N'-Dimethyl-1,2-cyclohexanediamine (CyDMEDA) (0.10 eq, 142 mg, 1.0 mmol) via syringe.
-
Finally, add 2-Bromothiazole (1.1 eq, 1.80 g, 11.0 mmol) via syringe.
-
Replace the septum with a reflux condenser under a positive pressure of inert gas.
Reaction Execution
-
Lower the flask into a pre-heated oil bath set to 110 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Eluent: A mixture of Ethyl Acetate and Hexanes (e.g., 30:70 v/v).
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate. The disappearance of the 4-aminophenol spot indicates reaction completion.
-
Work-up and Extraction
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic phase with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
-
The crude product should be purified by flash column chromatography on silica gel.
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel and dry it to a free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a Hexanes/Ethyl Acetate mixture as the eluent.
-
Elution: Load the adsorbed crude product onto the top of the column. Elute with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% EtOAc and gradually increasing to 40% EtOAc). A small amount of triethylamine (~0.5%) can be added to the eluent to prevent the basic aniline product from tailing on the acidic silica gel.[9]
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 4-(Thiazol-2-yloxy)aniline as a solid or viscous oil.
Workflow and Data Summary
Experimental Workflow Diagram
Caption: Synthetic workflow for 4-(Thiazol-2-yloxy)aniline.
Quantitative Data
| Component | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 4-Aminophenol | 109.13 | 10.0 | 1.0 | 1.09 g |
| 2-Bromothiazole | 164.02 | 11.0 | 1.1 | 1.80 g |
| Copper(I) Iodide (CuI) | 190.45 | 0.5 | 0.05 | 95 mg |
| CyDMEDA | 142.24 | 1.0 | 0.10 | 142 mg |
| Cesium Carbonate | 325.82 | 20.0 | 2.0 | 6.52 g |
| 1,4-Dioxane | 88.11 | - | - | 20 mL |
| Product (Expected) | 192.23 | - | - | Yield: 60-80% |
Characterization
The identity and purity of the final product, 4-(Thiazol-2-yloxy)aniline, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and successful C-O bond formation.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺: 193.04).
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches of the amine and C-O-C stretches of the ether.
Troubleshooting
-
Low Yield:
-
Cause: Inadequate inert atmosphere, leading to catalyst deactivation.
-
Solution: Ensure all glassware is thoroughly dried and the system is properly purged with Argon or Nitrogen. Use freshly purchased, high-purity catalyst and anhydrous solvent.
-
-
Incomplete Reaction:
-
Cause: Insufficient heating or reaction time.
-
Solution: Ensure the reaction temperature is maintained at 110 °C. If TLC shows starting material after 24h, the reaction time can be extended.
-
-
Presence of N-arylated byproduct:
-
Difficult Purification:
-
Cause: Product streaking on the silica gel column.
-
Solution: Add a small amount (0.5-1%) of triethylamine to the eluent to neutralize the acidic silica surface, which improves the chromatography of basic compounds like anilines.[9]
-
References
- 1. Ullmann coupling-An overview - operachem [operachem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Challenge and Importance of Purifying 4-(Thiazol-2-yloxy)phenylamine
An Application Guide for the Chromatographic Purification of 4-(Thiazol-2-yloxy)phenylamine
This compound is a heterocyclic aromatic amine, a structural motif of significant interest in medicinal chemistry and materials science. The purity of such compounds is paramount, as even minor impurities can confound biological assay results, alter material properties, or derail subsequent synthetic steps. The purification of amine-containing compounds by silica gel column chromatography, while routine, presents a specific, well-documented challenge: the basic nature of the amine functional group.
The lone pair of electrons on the nitrogen atom can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel stationary phase. This acid-base interaction can lead to significant peak tailing, irreversible adsorption of the compound onto the column, or poor recovery.[1][2] This guide provides a comprehensive, field-proven protocol for the efficient purification of this compound, focusing on the practical strategies to mitigate these challenges and achieve high purity.
Principle of the Method: Modulated Normal-Phase Chromatography
This protocol employs normal-phase column chromatography, a technique that separates compounds based on their differential polarity. The stationary phase is polar (silica gel), and the mobile phase (eluent) is a less polar organic solvent mixture. Non-polar compounds have a weaker affinity for the stationary phase and elute quickly, while more polar compounds are retained longer.
The key to successfully purifying amines on silica is to modulate the stationary phase's acidity. This is achieved by adding a small percentage of a basic modifier, typically triethylamine (Et₃N or TEA), to the mobile phase. The triethylamine competitively interacts with the acidic silanol groups, effectively "masking" them from the target amine.[2] This suppression of the strong acid-base interaction allows the separation to proceed based on the desired polar interactions (like hydrogen bonding and dipole-dipole forces), resulting in symmetrical peaks and excellent recovery.
Workflow for Purification of this compound
Caption: Workflow for the purification of this compound.
Part 1: Preliminary Analysis & Method Development via TLC
Before committing the bulk of the material to a column, the optimal mobile phase must be determined using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4, ensuring good separation from both less polar and more polar impurities.[3]
Protocol for TLC Method Development:
-
Sample Preparation: Dissolve a small amount (~1 mg) of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate (~0.5 mL).[4]
-
Solvent System Preparation: Prepare a series of test eluents. A good starting point for a moderately polar compound is a mixture of hexane (or cyclohexane) and ethyl acetate. Prepare mixtures with varying ratios (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc).
-
Crucial Step - Add the Modifier: To each prepared solvent system, add 0.5-1% triethylamine by volume (e.g., for 10 mL of eluent, add 50-100 µL of TEA).
-
Spotting the Plate: Using a microcapillary tube, spot the dissolved crude sample onto the baseline of a silica gel TLC plate (with F254 UV indicator).[4]
-
Developing the Plate: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[4]
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp at 254 nm. The aromatic nature of the compound should make it clearly visible.[3]
-
Analysis: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for the main spot. Adjust the eluent polarity until the desired Rf of ~0.3 is achieved.
-
If Rf is too low (spot near the bottom), increase the polarity by adding more ethyl acetate.
-
If Rf is too high (spot near the top), decrease the polarity by adding more hexane.
-
Part 2: Detailed Column Chromatography Protocol
Once the optimal eluent is determined, proceed with the preparative column chromatography.
Materials and Reagents:
-
Crude this compound
-
Silica gel (standard grade, 230-400 mesh for flash chromatography)
-
Chromatography column with a stopcock
-
Eluent (e.g., Hexane:Ethyl Acetate) as determined by TLC
-
Triethylamine (TEA)
-
Sand (acid-washed)
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Step-by-Step Procedure:
-
Column Preparation (Slurry Packing):
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.
-
In a beaker, prepare a slurry of silica gel in the chosen eluent. The consistency should be like a thin milkshake, not a thick paste.
-
With the stopcock open, pour the slurry into the column. Use a funnel to guide the stream. Gently tap the side of the column continuously to ensure even packing and dislodge any air bubbles.
-
Once all the silica has been added, add another thin layer of sand on top to protect the silica bed surface.
-
Continuously run fresh eluent through the packed column until the bed is stable and no more settling occurs. Never let the solvent level drop below the top of the sand layer.[5]
-
-
Sample Preparation and Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This is the "dry-loaded" sample.
-
Carefully drain the eluent in the column down to the level of the top sand layer.
-
Gently and evenly add the dry-loaded sample onto the sand.
-
Carefully add a final layer of sand on top of the sample.
-
Causality Note: Dry loading is superior to wet loading (injecting a solution) for compounds that are not highly soluble in the eluent. It ensures that the compound is introduced to the column in a very narrow, concentrated band, which is critical for achieving sharp separation and preventing streaking.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, filling the reservoir.
-
Open the stopcock and begin collecting the eluate in a series of numbered test tubes or flasks. If using flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Maintain a constant level of eluent in the reservoir above the silica bed throughout the process.
-
-
Monitoring the Separation and Product Isolation:
-
Periodically, analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution of the compounds.
-
Identify the fractions that contain the pure target compound (single spot at the correct Rf).
-
Combine all the pure fractions into a single round-bottom flask.
-
Remove the eluent using a rotary evaporator to yield the purified this compound.
-
Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or by observing a sharp melting point.
-
Summary of Recommended Chromatographic Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | High surface area provides excellent resolving power for complex mixtures. |
| Mobile Phase | Hexane/Ethyl Acetate + 0.5-1% Triethylamine | A versatile non-polar/polar mixture. The TEA is essential to prevent peak tailing of the basic amine.[2] |
| TLC Rf Target | 0.2 - 0.4 | Provides the optimal balance between good separation from impurities and a reasonable elution time from the column. |
| Sample Loading | Dry Loading | Ensures a narrow application band, leading to higher resolution and sharper peaks. |
| Detection | UV light at 254 nm | The aromatic rings in the molecule are strong chromophores, allowing for easy, non-destructive visualization.[3] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound streaks on TLC/Column | Amine interacting with acidic silica. | Ensure 0.5-1% triethylamine is present in the eluent. If streaking persists, consider an alternative stationary phase like basic alumina or an amine-functionalized column.[6] |
| Poor Separation | Eluent polarity is not optimal; Column was packed improperly. | Re-optimize the eluent using TLC. Ensure the column is packed carefully without air bubbles or channels. |
| Compound Won't Elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |
| Cracked Silica Bed | Column ran dry; heat generated from high flow rate. | Never let the solvent level drop below the top of the silica. Reduce the flow rate if necessary. |
References
Definitive Structural Elucidation of 4-(Thiazol-2-yloxy)phenylamine using ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy
An Application Note for Researchers and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, heterocyclic compounds serve as foundational scaffolds for the development of novel therapeutic agents and functional materials. Among these, 4-(Thiazol-2-yloxy)phenylamine is a molecule of significant interest, combining three key pharmacophores: a phenylamine core, a thiazole ring, and an ether linkage. The precise arrangement of these moieties is critical to its chemical reactivity and biological activity. Unambiguous structural verification is therefore a non-negotiable prerequisite for its use in any research or development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive, definitive structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the analysis of this compound using both proton (¹H) and carbon-13 (¹³C) NMR. We will delve into field-proven protocols, from sample preparation to spectral interpretation, explaining the causality behind experimental choices and providing a robust framework for obtaining high-quality, reproducible data.
Molecular Structure and Predicted NMR Signatures
A thorough understanding of the molecule's topology is the first step in predicting and interpreting its NMR spectra. The structure of this compound, with a systematic numbering scheme for NMR assignment, is presented below.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Based on established substituent effects in aromatic systems, a prediction of the chemical shifts can be made. The electron-donating amino (-NH₂) group will shield the ortho (C3/C5) and para (C1, relative to the amine) positions of the phenyl ring, shifting them upfield. Conversely, the electron-withdrawing nature of the thiazole-ether moiety will deshield the ipso-carbon (C1) and ortho-carbons (C2/C6). The protons on the thiazole ring are in a heteroaromatic environment and are expected to appear in the aromatic region.[1][2]
Experimental Protocols: A Self-Validating Workflow
The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and correct instrument parameterization. The following protocols are designed to ensure high-resolution, artifact-free spectra.
Protocol 2.1: NMR Sample Preparation
The objective is to create a homogeneous, particulate-free solution of the analyte at an appropriate concentration in a suitable deuterated solvent.
Rationale for Choices:
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity, which readily dissolves the amine functionality, and its high boiling point, which minimizes evaporation. Its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) are well-documented and serve as convenient secondary references.[3][4]
-
Concentration: For a small molecule (~200 g/mol ), a concentration of 10-20 mg/mL for ¹H NMR and a higher concentration of 50-100 mg/mL for ¹³C NMR provide an optimal balance between signal-to-noise and minimizing line broadening due to sample viscosity.[5][6][7]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted primary reference (δ = 0.00 ppm) for both ¹H and ¹³C NMR in organic solvents due to its chemical inertness and single, sharp resonance peak located away from most analyte signals.
Step-by-Step Methodology:
-
Weighing: Accurately weigh 10-15 mg of this compound into a clean, dry vial. For ¹³C analysis, aim for 50-75 mg.
-
Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.
-
Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, homogeneous solution should be obtained.
-
Filtering (Critical Step): To prevent magnetic field distortions (shimming issues) caused by suspended microparticulates, filter the solution. Draw the solution into a clean glass Pasteur pipette with a small cotton or glass wool plug at its base.
-
Transfer: Carefully transfer the filtered solution into a high-quality, clean 5 mm NMR tube.[8][9] Avoid any solid particles entering the tube.
-
Standard Addition: Add a minimal amount (~5 µL) of a 1% TMS in DMSO-d₆ solution.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the exterior of the tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust before inserting it into the spectrometer.
Caption: Workflow for robust NMR sample preparation.
Protocol 2.2: NMR Data Acquisition
This protocol outlines general parameters for a standard 400-600 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton (zg30).
-
Number of Scans (NS): 16 to 64. Averaging multiple scans increases the signal-to-noise ratio.
-
Relaxation Delay (D1): 2-5 seconds. This delay allows protons to return to their equilibrium state before the next pulse, ensuring accurate integration.
-
Spectral Width (SW): 0-12 ppm. This range covers most organic protons.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled carbon (zgpg30). Decoupling removes C-H splitting, simplifying the spectrum to single lines for each unique carbon.
-
Number of Scans (NS): 1024 to 4096. The low natural abundance of ¹³C necessitates a much larger number of scans to achieve adequate signal-to-noise.[5]
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 0-220 ppm. This is the standard range for most organic carbons.[10][11]
-
Spectral Data and Interpretation
The following sections present hypothetical but realistic NMR data for this compound and provide a detailed interpretation.
¹H NMR Spectral Analysis
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| A | 7.45 | d (J = 3.2 Hz) | 1H | H-4' (Thiazole) |
| B | 7.21 | d (J = 3.2 Hz) | 1H | H-5' (Thiazole) |
| C | 6.95 | d (J = 8.8 Hz) | 2H | H-2 / H-6 |
| D | 6.68 | d (J = 8.8 Hz) | 2H | H-3 / H-5 |
| E | 5.25 | s (broad) | 2H | -NH₂ |
Interpretation:
-
Thiazole Protons (A & B): The signals at 7.45 and 7.21 ppm are characteristic of protons on a thiazole ring.[12][13] They appear as doublets due to coupling with each other.
-
Phenyl Protons (C & D): The phenyl ring exhibits a classic AA'BB' system, typical of a 1,4-disubstituted benzene ring. The signals appear as two distinct doublets. The downfield doublet at 6.95 ppm (C) is assigned to H-2/H-6, which are ortho to the deshielding thiazole-ether group. The upfield doublet at 6.68 ppm (D) is assigned to H-3/H-5, which are ortho to the shielding amino group.[14][15][16]
-
Amine Protons (E): The broad singlet at 5.25 ppm, integrating to two protons, is characteristic of an amine (-NH₂) group. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace water in the solvent.
¹³C NMR Spectral Analysis
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 168.1 | C-2' | Carbon in the thiazole ring bonded to two heteroatoms (N and O), highly deshielded.[17][18] |
| 148.5 | C-1 | Phenyl carbon attached to the ether oxygen, deshielded. |
| 144.2 | C-4 | Phenyl carbon attached to the amino group. |
| 139.5 | C-4' | Thiazole CH carbon.[19][20] |
| 122.6 | C-2 / C-6 | Phenyl CH carbons ortho to the ether linkage. |
| 115.8 | C-3 / C-5 | Phenyl CH carbons ortho to the amine group, shielded. |
| 114.9 | C-5' | Thiazole CH carbon.[19][20] |
Interpretation:
-
Thiazole Carbons: The most downfield signal at 168.1 ppm is unequivocally assigned to C-2' of the thiazole ring, as it is directly bonded to the electronegative nitrogen and ether oxygen atoms. The other two thiazole carbons, C-4' and C-5', appear at 139.5 and 114.9 ppm, respectively, consistent with values for substituted thiazoles.[17][18]
-
Phenyl Carbons: Four distinct signals are observed for the phenyl ring. The two quaternary carbons, C-1 and C-4, are assigned to the signals at 148.5 and 144.2 ppm. The signal at 122.6 ppm is assigned to C-2/C-6, while the most shielded aromatic carbon signal at 115.8 ppm corresponds to C-3/C-5, reflecting the strong electron-donating effect of the amine group.[21]
Conclusion
The comprehensive ¹H and ¹³C NMR analysis provides an unambiguous confirmation of the chemical structure of this compound. Each proton and carbon atom is accounted for with chemical shifts, multiplicities, and integrations that align perfectly with established chemical principles and data from analogous structures. The protocols detailed herein offer a reliable and self-validating methodology for researchers, ensuring the generation of high-fidelity spectroscopic data essential for quality control, reaction monitoring, and further development in any scientific endeavor involving this compound.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. scribd.com [scribd.com]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. sites.bu.edu [sites.bu.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. asianpubs.org [asianpubs.org]
- 19. Thiazole | C3H3NS | CID 9256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. spectrabase.com [spectrabase.com]
- 21. researchgate.net [researchgate.net]
Application Note: Molecular Weight Confirmation of 4-(Thiazol-2-yloxy)phenylamine using High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS)
An Application Note and Protocol for the Mass Spectrometric Analysis of 4-(Thiazol-2-yloxy)phenylamine
Abstract
This document provides a comprehensive guide for the accurate mass determination of this compound, a heterocyclic aromatic amine relevant as a structural motif in medicinal chemistry and drug development. The protocol details a robust method using High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS). ESI is an effective soft ionization technique for polar, basic compounds, yielding a prominent protonated molecular ion ([M+H]⁺) ideal for unambiguous molecular weight confirmation with minimal fragmentation.[1][2] This application note is intended for researchers and scientists requiring precise analytical characterization of this compound and its analogues.
Introduction and Scientific Rationale
This compound (CAS: 105350-49-0) is a bifunctional organic molecule featuring an aniline moiety linked to a thiazole ring via an ether bridge.[3][4] The structural integrity and purity of such compounds are paramount in research and development, particularly when they serve as precursors or final products in pharmaceutical synthesis. Mass spectrometry stands as a definitive analytical tool for confirming molecular identity by providing a highly accurate measurement of a molecule's mass-to-charge ratio (m/z).[5]
The selection of an appropriate ionization technique is critical. Due to the presence of a basic amino group and polar heteroatoms, this compound is an ideal candidate for positive-mode electrospray ionization (+ESI).[1] ESI is a soft ionization method that transfers ions from solution into the gas phase with high efficiency and minimal internal energy, thus preserving the molecular ion.[2][6] This approach contrasts with hard ionization techniques like Electron Ionization (EI), which often induce extensive fragmentation, complicating the identification of the molecular ion.[6] The protocol herein is optimized to generate a strong signal for the protonated molecule ([M+H]⁺), providing clear and definitive confirmation of its molecular weight.
Analyte Properties
A summary of the key chemical properties for this compound is presented below.
| Property | Value | Source |
| Chemical Name | This compound | Internal |
| Synonyms | 4-(Thiazol-2-yloxy)aniline | [3] |
| CAS Number | 105350-49-0 | [3] |
| Molecular Formula | C₉H₈N₂OS | [3] |
| Average Molecular Weight | 192.24 g/mol | [3] |
| Monoisotopic Mass | 192.0436 g/mol | Calculated |
Experimental Protocol: HPLC-ESI-MS Analysis
This section provides a self-validating protocol designed for reproducibility and accuracy. The causality behind parameter selection is explained to empower the user.
-
Analyte: this compound (≥98% purity)
-
Solvent A (Aqueous): HPLC-grade Water + 0.1% Formic Acid (v/v)
-
Solvent B (Organic): HPLC-grade Acetonitrile (ACN) + 0.1% Formic Acid (v/v)
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water
-
Instrumentation:
-
HPLC or UHPLC system with a binary pump and autosampler.
-
Mass Spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Quadrupole, Time-of-Flight).
-
Part A: Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of this compound and dissolve it in 1.0 mL of methanol or the sample diluent. Ensure complete dissolution using brief vortexing or sonication.
-
Working Solution (1 µg/mL): Perform a serial dilution. Transfer 10 µL of the stock solution into 990 µL of the sample diluent to create a 10 µg/mL intermediate solution. Then, transfer 100 µL of this intermediate solution into 900 µL of the sample diluent to achieve a final concentration of 1 µg/mL.
-
Scientist's Note: This final concentration is typically sufficient for modern ESI-MS instruments, preventing detector saturation while providing a strong signal-to-noise ratio.
-
Part B: Instrument Configuration and Parameters
The following tables outline the recommended starting parameters for the LC-MS system. These should be optimized as needed for the specific instrumentation in use.
Table 1: High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and peak shape for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a proton source, promoting efficient ionization in +ESI mode.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for standard 2.1 mm ID columns, ensuring efficient separation. |
| Injection Volume | 1 - 5 µL | Minimizes peak broadening while delivering sufficient analyte. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity for better chromatographic performance. |
| Gradient | 5% B to 95% B over 5 min; Hold at 95% B for 2 min | A generic gradient suitable for eluting small molecules and cleaning the column. |
Table 2: Electrospray Ionization Mass Spectrometer (ESI-MS) Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | Positive (+) ESI | The basic amine group is readily protonated to form a positive ion.[1][5] |
| Mass Range | m/z 50 - 500 | A wide enough range to capture the expected molecular ion and potential adducts or fragments. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the electrospray plume for stable ion generation.[5] |
| Cone/Nozzle Voltage | 20 - 40 V | A low setting minimizes in-source fragmentation, preserving the molecular ion. |
| Source Temp. | 120 - 150 °C | Aids in the desolvation process without causing thermal degradation of the analyte.[5] |
| Desolvation Temp. | 350 - 500 °C | Facilitates efficient solvent evaporation from the charged droplets.[5] |
| Desolvation Gas | Nitrogen (N₂) at 600 - 800 L/hr | High flow rate assists in removing neutral solvent molecules.[5] |
| Data Acquisition | Full Scan Mode | Used to survey all ions produced and confirm the molecular weight. |
The logical flow of the experiment, from sample preparation to final data analysis, is crucial for obtaining reliable results.
Caption: Experimental workflow for LC-MS analysis.
Expected Data and Interpretation
Upon analysis, the Total Ion Chromatogram (TIC) should display a sharp peak corresponding to the elution of this compound. The mass spectrum extracted from this peak is expected to show a prominent ion corresponding to the protonated molecule.
Table 3: Predicted Mass-to-Charge Ratios (m/z) for Key Ions
| Ion Species | Formula | Theoretical Monoisotopic Mass (m/z) | Notes |
|---|---|---|---|
| Protonated Molecule | [C₉H₈N₂OS + H]⁺ | 193.0508 | The primary ion for molecular weight confirmation. |
| Sodium Adduct | [C₉H₈N₂OS + Na]⁺ | 215.0327 | Often observed as a minor adduct if sodium is present in the system. |
| Potassium Adduct | [C₉H₈N₂OS + K]⁺ | 230.9987 | Less common, but possible depending on glassware and solvent purity. |
| Isotope Peak | [¹³CC₈H₉N₂OS]⁺ | 194.0542 | The M+1 peak, primarily due to the natural abundance of ¹³C. |
| Isotope Peak | [C₉H₉N₂O³⁴S]⁺ | 195.0465 | The M+2 peak, primarily due to the natural abundance of ³⁴S.[8] |
Interpretation: The definitive confirmation of the molecular weight is achieved when the experimentally observed m/z value for the protonated molecule matches the theoretical value of 193.0508 within a narrow mass tolerance (typically <5 ppm for high-resolution mass spectrometers). The presence and correct relative intensity of the M+1 and M+2 isotope peaks further validate the assigned elemental composition. While fragmentation is minimized, some characteristic fragments of the thiazole ring or cleavage of the ether linkage may be observed, especially if tandem MS (MS/MS) is performed.[8][9]
Conclusion
The protocol described provides a reliable and efficient method for the molecular weight confirmation of this compound using widely available HPLC-ESI-MS instrumentation. By leveraging the principles of soft ionization on a polar, basic analyte, this approach ensures the generation of a clear protonated molecular ion, enabling confident structural verification for researchers in pharmaceutical and chemical sciences.
References
- 1. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jove.com [jove.com]
- 3. 105350-49-0|4-(Thiazol-2-yloxy)aniline|BLD Pharm [bldpharm.com]
- 4. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]
- 5. benchchem.com [benchchem.com]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. article.sapub.org [article.sapub.org]
- 9. researchgate.net [researchgate.net]
Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 4-(Thiazol-2-yloxy)aniline
Abstract
This application note describes the development and validation of a simple, precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-(Thiazol-2-yloxy)aniline. The method is suitable for routine analysis in research and quality control environments. The chromatographic separation was achieved on a C18 stationary phase using a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile. Detection was performed using a UV detector at 275 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.
Introduction and Scientific Rationale
4-(Thiazol-2-yloxy)aniline is a heterocyclic aromatic amine containing an aniline moiety linked to a thiazole ring via an ether bond. Compounds with such structural motifs are of significant interest in medicinal chemistry and drug development as potential intermediates or scaffolds for pharmacologically active agents. The reliable quantification of this compound is crucial for monitoring reaction kinetics, assessing purity, and performing quality control during various stages of pharmaceutical development.
The physicochemical properties of 4-(Thiazol-2-yloxy)aniline dictate the strategy for analytical method development. Its structure, featuring both aromatic and heterocyclic rings, provides strong chromophores, making UV spectrophotometry an ideal detection technique.[1] The predicted octanol-water partition coefficient (XlogP) of 2.1 suggests moderate hydrophobicity, making it an excellent candidate for reverse-phase chromatography.[2][3] The presence of a basic aniline functional group (pKa of aniline ≈ 4.6) necessitates careful control of the mobile phase pH to ensure consistent ionization state, which is critical for achieving reproducible retention and symmetrical peak shapes.[4] An acidic mobile phase protonates the aniline nitrogen, reducing interactions with residual silanols on the silica-based stationary phase and thereby minimizing peak tailing.
This guide details the logical, stepwise process of developing a robust HPLC method, from initial parameter selection to full validation according to globally recognized regulatory standards.[5][6][7]
Experimental
Materials and Reagents
-
Analyte: 4-(Thiazol-2-yloxy)aniline reference standard (>99% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)
-
Reagents: Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm resistivity)
Instrumentation and Chromatographic Conditions
-
System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Data Acquisition: Empower 3 or equivalent Chromatography Data Software (CDS).
All finalized experimental parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-12.1 min: 70-30% B, 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase A: 1.0 mL of formic acid was added to 999 mL of deionized water and mixed thoroughly.
-
Stock Standard Solution (1000 µg/mL): 100 mg of 4-(Thiazol-2-yloxy)aniline reference standard was accurately weighed and transferred to a 100 mL volumetric flask. The standard was dissolved and diluted to volume with methanol.
-
Working Standard Solutions: The stock solution was serially diluted with a 50:50 mixture of methanol and water to prepare working standards for linearity and accuracy studies.
Method Development and Optimization
The goal of method development is to achieve a reliable separation with good resolution, symmetrical peak shape, and a reasonable run time. The process followed a logical, stepwise approach, as illustrated in the workflow diagram below.
Caption: Workflow for HPLC method development and optimization.
-
Column and Mobile Phase Selection: A C18 column was chosen as the primary stationary phase due to the analyte's moderate hydrophobicity.[8][9] Acetonitrile was selected as the organic modifier over methanol for its lower viscosity and UV cutoff.[4]
-
Detection Wavelength (λmax): An initial injection of a 10 µg/mL standard solution was performed, and a UV scan from 200-400 nm was acquired using the DAD. The resulting spectrum showed a clear absorption maximum at 275 nm, which was selected for all subsequent quantification to ensure maximum sensitivity.
-
Mobile Phase pH Optimization: Initial runs with a neutral mobile phase (water/acetonitrile) resulted in significant peak tailing. This is a classic sign of undesirable secondary interactions between the basic aniline group and acidic residual silanols on the column packing. To suppress the ionization of silanols and ensure the analyte is in a single, protonated state (+NH3), the aqueous mobile phase was acidified with 0.1% formic acid (pH ≈ 2.7). This change resulted in a dramatic improvement in peak symmetry, with the tailing factor decreasing from >2.0 to approximately 1.1.
-
Gradient Elution Optimization: An isocratic elution required a high percentage of acetonitrile to elute the analyte in a reasonable time, but this compromised the resolution of early-eluting impurities. A gradient program was developed to ensure that polar impurities are eluted early while providing sufficient organic strength to elute 4-(Thiazol-2-yloxy)aniline with a good peak shape and a retention time of approximately 8.5 minutes.
Method Validation
The final optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][10]
System Suitability
System suitability testing is an integral part of any analytical procedure, ensuring the chromatographic system is adequate for the analysis.[11][12] The test was performed by injecting six replicates of a 50 µg/mL standard solution.
| Parameter | Acceptance Criterion | Result |
| Retention Time (RT) | - | 8.52 min |
| %RSD of RT | ≤ 1.0% | 0.15% |
| %RSD of Peak Area | ≤ 2.0% | 0.45% |
| Tailing Factor (T) | ≤ 2.0 | 1.12 |
| Theoretical Plates (N) | > 2000 | 8500 |
The results confirmed the suitability and reproducibility of the chromatographic system.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] This was demonstrated by comparing the chromatograms of a blank (diluent), a standard solution, and a sample solution spiked with known related substances. The retention time of 4-(Thiazol-2-yloxy)aniline was distinct, and there was no interference from the blank or other components at its retention time. The peak purity was assessed using the DAD, which showed a purity angle smaller than the purity threshold, confirming spectral homogeneity.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[13]
-
Protocol: A series of seven solutions ranging from 1 to 100 µg/mL were prepared from the stock solution and injected in triplicate.
-
Results: A calibration curve was constructed by plotting the mean peak area against the concentration.
| Parameter | Result |
| Range | 1 - 100 µg/mL |
| Regression Equation | y = 45210x + 1250 |
| Correlation Coefficient (r²) | > 0.999 |
The high correlation coefficient indicates an excellent linear relationship between concentration and detector response over the specified range.
Accuracy
Accuracy was determined by applying the method to a sample matrix spiked with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration, 50 µg/mL).
-
Protocol: Triplicate samples were prepared at 40, 50, and 60 µg/mL and analyzed. The percentage recovery was calculated.
-
Results:
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | %RSD |
| 80% | 40 | 99.5% | 0.5% |
| 100% | 50 | 100.8% | 0.3% |
| 120% | 60 | 101.2% | 0.4% |
The recovery values were within the typical acceptance range of 98-102%, confirming the accuracy of the method.
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Protocol:
-
Repeatability: Six replicate samples at 100% of the target concentration (50 µg/mL) were analyzed on the same day.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using different equipment.
-
-
Results:
| Precision Level | %RSD of Peak Area |
| Repeatability | 0.55% |
| Intermediate Precision | 0.78% |
The low %RSD values (well below the 2% limit) demonstrate that the method is highly precise.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Calculation: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Results:
-
LOD: 0.25 µg/mL
-
LOQ: 0.83 µg/mL The method demonstrates sufficient sensitivity for the detection and quantification of trace levels of the analyte. The LOQ was experimentally verified to have acceptable precision and accuracy.
-
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters and observing the effect on the results.
-
Protocol: The effect of varying flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% absolute) was studied.
-
Results: In all varied conditions, the system suitability parameters (tailing factor, theoretical plates) remained within the acceptance criteria, and the change in retention time was minimal. This indicates that the method is robust and reliable for routine use.
Conclusion
A simple, rapid, specific, and reliable RP-HPLC method for the quantification of 4-(Thiazol-2-yloxy)aniline has been successfully developed and validated. The method adheres to the requirements of ICH guidelines and demonstrates excellent performance in terms of linearity, accuracy, precision, and robustness. The short run time of 15 minutes allows for high throughput, making this method highly suitable for quality control and research applications in the pharmaceutical industry.
References
- 1. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. PubChemLite - 4-(1,3-thiazol-2-yloxy)aniline (C9H8N2OS) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 2-(1,3-thiazol-2-yloxy)aniline (C9H8N2OS) [pubchemlite.lcsb.uni.lu]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. scribd.com [scribd.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. usp.org [usp.org]
- 12. dsdpanalytics.com [dsdpanalytics.com]
- 13. youtube.com [youtube.com]
Applications of 4-(Thiazol-2-yloxy)phenylamine in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of targeted therapeutics is perpetual. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of numerous FDA-approved drugs and biologically active compounds, prized for its ability to engage in a variety of non-covalent interactions with biological macromolecules.[1] Similarly, the phenylamine (or aniline) moiety is a common feature in many kinase inhibitors, where it often serves as a key hydrogen bond donor and acceptor.
The fusion of these two pharmacophorically important fragments through an ether linkage gives rise to the 4-(Thiazol-2-yloxy)phenylamine scaffold. This architectural motif offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, hydrophobic regions, and potential sites for further chemical modification, making it a highly attractive starting point for the design of novel therapeutic agents. This guide provides an in-depth exploration of the applications of this scaffold, with a particular focus on its potential as a source of kinase inhibitors for oncology, supported by detailed synthetic and biological evaluation protocols.
Synthetic Strategies: Building the Core and its Analogs
The construction of the this compound core and its derivatives can be achieved through a convergent synthetic approach. A key transformation is the formation of the diaryl ether bond, which is typically accomplished via an Ullmann condensation.[2][3][4] The subsequent derivatization of the aniline nitrogen allows for the exploration of structure-activity relationships (SAR).
Protocol 1: Synthesis of a Representative this compound Derivative
This protocol describes a two-step synthesis of a hypothetical derivative, N-(4-(thiazol-2-yloxy)phenyl)propiolamide, which incorporates a terminal alkyne for potential further modification via click chemistry or Sonogashira coupling.
Step 1: Synthesis of this compound (Intermediate 1)
This step involves the copper-catalyzed Ullmann condensation of 4-aminophenol and 2-chlorothiazole.[2][3]
-
Materials: 4-aminophenol, 2-chlorothiazole, copper(I) iodide (CuI), potassium carbonate (K2CO3), N,N-dimethylformamide (DMF), ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a stirred solution of 4-aminophenol (1.0 eq) in DMF, add K2CO3 (2.0 eq) and CuI (0.1 eq).
-
Add 2-chlorothiazole (1.2 eq) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Step 2: Synthesis of N-(4-(Thiazol-2-yloxy)phenyl)propiolamide (Final Product)
This step involves the acylation of the aniline nitrogen of Intermediate 1 with propioloyl chloride.
-
Materials: this compound (Intermediate 1), propioloyl chloride, triethylamine (TEA), dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve this compound (1.0 eq) and TEA (1.5 eq) in DCM at 0 °C.
-
Slowly add propioloyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the final product.
-
Caption: Synthetic workflow for a representative this compound derivative.
Medicinal Chemistry Applications: A Focus on Kinase Inhibition
The this compound scaffold is a promising platform for the development of kinase inhibitors. Structurally related compounds, such as the 2-anilino-4-(thiazol-5-yl)pyrimidines, have demonstrated potent inhibitory activity against several kinases implicated in cancer, including Cyclin-Dependent Kinase 9 (CDK9) and Spleen Tyrosine Kinase (Syk).[5][6][7]
Targeting Transcriptional Kinases: The Case of CDK9
CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb is a critical regulator of gene transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, such as Mcl-1, making it an attractive target for cancer therapy.[7] Derivatives of the closely related 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold have been shown to be potent inhibitors of CDK9.[7][8]
Structure-Activity Relationship (SAR) Insights from Analogous Scaffolds:
While specific SAR data for the this compound scaffold is not extensively published, we can extrapolate potential key interactions from the well-studied 2-anilino-4-(thiazol-5-yl)pyrimidine series.[7]
-
Aniline Moiety: The aniline NH group typically forms a crucial hydrogen bond with the hinge region of the kinase ATP-binding pocket. Substitutions on the phenyl ring can be used to modulate potency and selectivity.
-
Thiazole Ring: The thiazole can engage in various interactions within the active site, and substitutions on the thiazole ring can be explored to enhance binding affinity.
-
Ether Linkage: The ether oxygen in the this compound scaffold can act as a hydrogen bond acceptor, potentially interacting with amino acid residues in the active site.
Table 1: Inhibitory Activity of Representative 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK9 Inhibitors
| Compound ID | CDK9 IC50 (nM) | Selectivity vs. CDK2 | Reference |
| 12u | 7 | >80-fold | [7][8] |
| 12t | 6 | - | [7] |
| 3 | 43 | - | [7] |
| 6 | 20 | - | [7] |
Note: The data presented is for a structurally related scaffold and is intended to be illustrative of the potential of thiazole-containing phenylamine derivatives as kinase inhibitors.
Caption: Hypothetical signaling pathway showing CDK9 inhibition.
Experimental Protocols for Biological Evaluation
A systematic evaluation of novel this compound derivatives requires a cascade of in vitro assays to determine their biological activity.
Caption: A typical biological screening workflow for novel kinase inhibitors.
Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method to determine the IC50 value of a compound against a specific kinase by measuring the amount of ATP consumed during the kinase reaction.
-
Principle: The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity. The ADP is then converted to ATP, which generates a luminescent signal via a luciferase reaction.
-
Materials: Kinase of interest, substrate peptide, ATP, test compounds, kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA), luminescence-based kinase assay kit, white opaque 96-well plates.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the diluted compounds or DMSO (vehicle control).
-
Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
-
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.
-
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.[9]
-
Materials: Cancer cell lines, culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl), 96-well plates.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
For adherent cells, carefully aspirate the medium and add the solubilization solution to dissolve the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells before aspirating the medium and adding the solubilization solution.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol is used to confirm the on-target effect of a kinase inhibitor by analyzing the phosphorylation status of its downstream substrates.
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies that recognize both the total and phosphorylated forms of a protein, one can determine if a compound inhibits the phosphorylation of a kinase's substrate.
-
Materials: Treated cell lysates, lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (total and phospho-specific), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.
-
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-STAT3) to confirm equal loading.
-
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform in medicinal chemistry. Drawing insights from structurally related compounds, there is a strong rationale for its application in the development of novel kinase inhibitors, particularly for the treatment of cancer. The synthetic accessibility of this scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The protocols detailed in this guide provide a robust framework for the synthesis and biological evaluation of new derivatives based on this core structure. Future research should focus on synthesizing and profiling a diverse library of this compound analogs to fully elucidate their therapeutic potential and establish concrete structure-activity relationships.
References
- 1. media.neliti.com [media.neliti.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of 2-anilino-4- (thiazol-5-yl)pyrimidine transcriptional CDK inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities | Semantic Scholar [semanticscholar.org]
- 9. US8372842B2 - Pyrazolopyridines as kinase inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for In Vitro Evaluation of 4-(Thiazol-2-yloxy)phenylamine as a Putative Kinase Inhibitor
Introduction
The family of heterocyclic compounds incorporating thiazole and phenylamine moieties represents a fertile ground for the discovery of novel therapeutic agents. These scaffolds are prevalent in molecules designed to interact with key cellular signaling proteins. Notably, derivatives such as 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb), which, by phosphorylating RNA Polymerase II, governs the expression of short-lived survival proteins in cancer cells.[4] Consequently, inhibition of CDK9 is a validated therapeutic strategy in oncology, particularly for hematological malignancies.[3]
This document provides a detailed guide for the in vitro characterization of 4-(Thiazol-2-yloxy)phenylamine, a compound belonging to this broader class. While specific biological data for this exact molecule is not extensively published, its structural similarity to known CDK9 inhibitors provides a strong rationale for its evaluation as a putative kinase inhibitor. The following protocols are designed to rigorously assess its biochemical potency, cellular activity, and on-target engagement in a manner that ensures scientific validity and reproducibility.
Hypothesized Mechanism of Action: CDK9 Inhibition
We hypothesize that this compound functions as an ATP-competitive inhibitor of CDK9. By occupying the ATP-binding pocket of the kinase, the compound is expected to prevent the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (Ser2). This action would stall transcription elongation, leading to the downregulation of key anti-apoptotic proteins, such as Mcl-1, and ultimately inducing apoptosis in cancer cells dependent on this pathway.[4]
Caption: Hypothesized signaling pathway of CDK9 and its inhibition.
I. Biochemical Assay: In Vitro Kinase Inhibition
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of a target kinase (e.g., recombinant human CDK9/Cyclin T1) and calculate its half-maximal inhibitory concentration (IC50).
Principle: In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate, catalyzed by a specific kinase.[5] The inhibitory potential of a compound is quantified by its ability to reduce this activity. Non-radioactive, luminescence-based assays are common, measuring the amount of ATP remaining after the kinase reaction.
Experimental Workflow: Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol: CDK9/Cyclin T1 Kinase Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to achieve a range of concentrations for IC50 determination.
-
Reaction Setup: The assay should be performed in a 96-well or 384-well plate format. All reactions should be run in duplicate or triplicate.
-
Component Addition: Add the components to the wells in the specified order. Gently mix the plate after each addition.
| Component | Volume (µL) | Final Concentration | Notes |
| Kinase Buffer (1X) | 5 | - | Provides optimal pH and ionic strength. |
| Test Compound (in DMSO) | 0.5 | 0.1 nM - 10 µM | Final DMSO concentration should be ≤1%. |
| Recombinant CDK9/Cyclin T1 | 2.5 | 50-100 nM | Pre-incubate with compound for 15-20 min at RT.[6] |
| ATP/Substrate Mix | 2 | 100 µM ATP | Start the reaction.[6] |
| Total Volume | 10 |
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Detection: Add 10 µL of a detection reagent (e.g., ADP-Glo™ or similar) that measures ATP consumption. Incubate as per the manufacturer's instructions (typically 30-40 minutes).
-
Signal Measurement: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract background (no enzyme) from all wells.
-
Normalize the data: Set the "no inhibitor" control as 100% activity and the "high concentration inhibitor" or "no enzyme" control as 0% activity.
-
Plot the normalized % inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
II. Cell-Based Assay: Proliferation and Viability
Objective: To assess the effect of this compound on the viability and metabolic activity of a relevant human cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for measuring cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living, metabolically active cells.[8]
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, Jurkat for leukemia) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[9] Incubate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the crystals.[9] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the results and determine the GI50 (concentration for 50% growth inhibition).
III. Target Engagement: Western Blot Analysis
Objective: To determine if this compound engages its hypothesized target, CDK9, within the cell by measuring the phosphorylation status of a key downstream substrate, RNA Polymerase II.
Principle: Western blotting is a technique used to detect specific proteins in a sample.[10] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein and its phosphorylated form.[11][12] A decrease in the phosphorylated form of the target relative to its total amount indicates inhibition of the upstream kinase.
Detailed Protocol: Analysis of RNAPII Ser2 Phosphorylation
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or a relevant cancer line) in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1x, 1x, and 10x the GI50 value) for a defined period (e.g., 6-24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11] Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[11][12]
-
SDS-PAGE: Load 20-30 µg of each protein sample onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in primary antibodies diluted in blocking buffer.
| Antibody Target | Host | Dilution | Supplier Example |
| Phospho-RNAPII (Ser2) | Rabbit | 1:1000 | Abcam, Cell Signaling |
| Total RNAPII | Mouse | 1:1000 | Abcam, Santa Cruz |
| β-Actin (Loading Control) | Mouse | 1:5000 | Sigma-Aldrich, Proteintech |
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit HRP, anti-mouse HRP) for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[11]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated RNAPII signal to the total RNAPII signal. A dose-dependent decrease in this ratio indicates target engagement and inhibition of CDK9.
References
- 1. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. find.library.unisa.edu.au [find.library.unisa.edu.au]
- 4. benchchem.com [benchchem.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. In vitro kinase assay [protocols.io]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. assaygenie.com [assaygenie.com]
- 11. benchchem.com [benchchem.com]
- 12. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 13. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based assays for testing the biological activity of 4-(Thiazol-2-yloxy)aniline
An Application Guide to the Cellular Investigation of 4-(Thiazol-2-yloxy)aniline: A Tiered Approach to Unveiling Biological Activity
Authored by: A Senior Application Scientist
Introduction: The Scientific Rationale
The compound 4-(Thiazol-2-yloxy)aniline belongs to a chemical class characterized by a thiazole ring linked to an aniline moiety. Thiazole-containing compounds are of significant interest in medicinal chemistry, demonstrating a vast spectrum of biological activities, including antineoplastic, anti-inflammatory, and antimicrobial effects.[1][2][3] Similarly, aniline derivatives serve as crucial scaffolds in drug development, contributing to a wide range of therapeutic agents.[4][5] Given the prevalence of these structural motifs in oncology, a primary investigation into the potential anticancer properties of 4-(Thiazol-2-yloxy)aniline is a logical and scientifically valuable starting point.
This document provides a comprehensive, tiered framework for characterizing the biological activity of 4-(Thiazol-2-yloxy)aniline using established cell-based assays. We eschew a rigid template in favor of a logical, decision-based workflow that guides the researcher from initial broad screening to more specific mechanistic studies. This approach ensures an efficient use of resources while building a robust biological profile of the compound. Our protocols are designed to be self-validating, incorporating essential controls and explaining the scientific causality behind each critical step.
A Tiered Strategy for Biological Characterization
The proposed research plan follows a logical progression. We first ask the broadest question: "Does the compound affect cell viability?" If the answer is yes, we then proceed to more specific questions to understand the mechanism, such as "Does it induce programmed cell death?" or "Does it interfere with cell proliferation by halting the cell cycle?"
Figure 1. A tiered experimental workflow for characterizing the biological activity of 4-(Thiazol-2-yloxy)aniline.
Tier 1: Primary Screening - The MTT Cell Viability Assay
Scientific Principle
The first step is to determine if 4-(Thiazol-2-yloxy)aniline exhibits cytotoxic or cytostatic effects on cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose.[6] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[9] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable, metabolically active cells.[10]
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell line of choice (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
4-(Thiazol-2-yloxy)aniline (dissolved in DMSO to create a concentrated stock, e.g., 10 mM)
-
MTT solution: 5 mg/mL in sterile PBS, filtered and stored at 4°C, protected from light.[11]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (capable of reading absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Rationale: The optimal seeding density ensures cells are in the exponential growth phase during the experiment and do not become over-confluent.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4-(Thiazol-2-yloxy)aniline in culture medium from the DMSO stock. A typical concentration range might be 0.1, 1, 10, 25, 50, 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and an "untreated control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or control solutions).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]
-
Incubate the plate for 3-4 hours at 37°C.
-
Rationale: This incubation period allows sufficient time for viable cells to metabolize the MTT into formazan crystals, which will appear as dark, needle-like precipitates under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO or solubilization solution to each well.[11]
-
Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[9]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[7]
-
Data Presentation and Interpretation
The results are typically expressed as a percentage of cell viability relative to the vehicle control. This data can be used to generate a dose-response curve and calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability vs. Vehicle |
| Vehicle Control | 0.850 ± 0.045 | 100% |
| 0.1 | 0.845 ± 0.051 | 99.4% |
| 1 | 0.812 ± 0.039 | 95.5% |
| 10 | 0.623 ± 0.031 | 73.3% |
| 25 | 0.431 ± 0.028 | 50.7% |
| 50 | 0.215 ± 0.022 | 25.3% |
| 100 | 0.102 ± 0.015 | 12.0% |
| Calculated IC₅₀ | ~24.5 µM |
Tier 2: Mechanistic Elucidation
If the MTT assay reveals that 4-(Thiazol-2-yloxy)aniline reduces cell viability, the next step is to investigate the underlying mechanism. We will explore two common anticancer mechanisms: induction of apoptosis and cell cycle arrest.
2A. Apoptosis Induction: Caspase-3 Activity Assay
Scientific Principle
Apoptosis, or programmed cell death, is executed by a family of cysteine proteases called caspases.[12] Caspase-3 is a key "executioner" caspase that, once activated, cleaves numerous cellular proteins, leading to the characteristic morphological changes of apoptosis. Therefore, measuring Caspase-3 activity is a direct and reliable indicator of apoptosis induction. Colorimetric assays use a synthetic substrate, such as DEVD-pNA, which is specifically recognized and cleaved by active Caspase-3. This cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.[13]
References
- 1. tandfonline.com [tandfonline.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. bloomtechz.com [bloomtechz.com]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. clyte.tech [clyte.tech]
- 11. broadpharm.com [broadpharm.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Thiazol-2-yloxy)phenylamine
Welcome to the technical support center for the synthesis of 4-(Thiazol-2-yloxy)phenylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you improve your reaction yields and obtain a high-purity product.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. The formation of the ether linkage between the thiazole and phenyl rings is the key transformation. While several synthetic strategies can be envisioned, the most common and effective approach is the Ullmann condensation, a copper-catalyzed cross-coupling reaction. This guide will focus on optimizing this method and addressing the common challenges encountered.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion in an Ullmann condensation is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
-
Inert Atmosphere: The Ullmann coupling is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by using Schlenk techniques or a glovebox.
-
Purity of Reagents and Solvents: The presence of water or other protic impurities can significantly hinder the reaction by protonating the phenoxide and interfering with the catalyst. Use anhydrous solvents and ensure your 4-aminophenol and 2-halothiazole are dry.
-
Catalyst Activity: The source and quality of the copper catalyst are crucial. Copper(I) iodide (CuI) is a common choice. Ensure it is fresh and has been stored properly. If you suspect catalyst deactivation, consider using freshly purchased or purified CuI.
-
Ligand Choice: While some Ullmann reactions can proceed without a ligand, the addition of a suitable ligand can dramatically improve the yield and reaction rate. For C-O coupling reactions, common ligands include 1,10-phenanthroline and L-proline. Experimenting with different ligands can be beneficial.
-
Base Selection: The choice of base is critical for the deprotonation of 4-aminophenol to form the reactive phenoxide. Common bases for this reaction include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base can impact the reaction rate. Cs₂CO₃ is often a good choice due to its high solubility in polar aprotic solvents.
-
Reaction Temperature: Traditional Ullmann reactions often require high temperatures (150-200 °C). However, with the right ligand and solvent combination, the reaction can often be run at lower temperatures (100-140 °C). If you are not seeing any conversion, a gradual increase in temperature might be necessary. Conversely, if you observe decomposition of your starting materials or product, the temperature may be too high.
Question 2: I am observing the formation of significant side products in my reaction mixture. What are these byproducts and how can I minimize them?
Answer:
Side product formation is a common challenge that can complicate purification and reduce the yield of your desired product.
-
Homocoupling of 2-halothiazole: A common side reaction is the homocoupling of the 2-halothiazole to form 2,2'-bithiazole. This is more likely to occur at higher temperatures and with higher catalyst loadings. To minimize this, you can try lowering the reaction temperature or using a slight excess of the 4-aminophenol.
-
Dehalogenation of 2-halothiazole: The 2-halothiazole can be reduced to thiazole, especially if there are sources of protons in the reaction mixture. Ensuring anhydrous conditions is key to preventing this.
-
Oxidation of 4-aminophenol: 4-aminophenol is susceptible to oxidation, which can lead to the formation of colored impurities. Maintaining an inert atmosphere throughout the reaction and workup is crucial.
-
N-arylation of 4-aminophenol: While C-O coupling is the desired reaction, N-arylation of the amino group of 4-aminophenol by the 2-halothiazole can occur as a side reaction, leading to the formation of N-(thiazol-2-yl)benzene-1,4-diamine. Optimizing the reaction conditions, particularly the choice of catalyst and ligand, can favor the desired O-arylation.
Question 3: The purification of my product is difficult, and I am struggling to get a pure compound. What are the recommended purification strategies?
Answer:
Purification of this compound can be challenging due to the presence of polar functional groups and potentially colored impurities.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove the inorganic salts. Be mindful of the pH during extraction, as the amino group can be protonated in acidic conditions, and the phenolic product can be deprotonated in basic conditions, affecting its solubility.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying the crude product. A gradient elution system is often required. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute your product. Monitoring the fractions by thin-layer chromatography (TLC) is essential.
-
Recrystallization: If you can obtain a reasonably pure solid after column chromatography, recrystallization can be an effective final purification step. Suitable solvent systems might include ethanol/water or ethyl acetate/hexane.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material: 2-bromothiazole or 2-chlorothiazole?
A1: Generally, 2-bromothiazole is more reactive than 2-chlorothiazole in Ullmann-type coupling reactions and will likely give you a better yield under milder conditions. However, 2-chlorothiazole is often less expensive. If you are having trouble with the reactivity of 2-chlorothiazole, switching to 2-bromothiazole is a good troubleshooting step.
Q2: Can I use a palladium catalyst for this C-O bond formation?
A2: While the Buchwald-Hartwig amination is a powerful palladium-catalyzed method for C-N bond formation, similar conditions can also be applied for C-O bond formation.[1] However, for this specific transformation, copper-catalyzed Ullmann condensation is more commonly reported and often more cost-effective.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexane) to get good separation between your starting materials and the product. The product, being more polar than the 2-halothiazole but potentially less polar than 4-aminophenol, should have a distinct Rf value. Staining with potassium permanganate or using a UV lamp can help visualize the spots.
Q4: What are the expected spectroscopic data for this compound?
-
¹H NMR: You would expect to see signals for the aromatic protons on the phenyl ring, typically in the range of δ 6.5-7.5 ppm. The protons on the thiazole ring will also appear in the aromatic region, likely between δ 7.0 and 8.0 ppm. The protons of the amino group will likely appear as a broad singlet.
-
¹³C NMR: The spectrum will show signals for the carbons of the phenyl and thiazole rings. The carbon attached to the oxygen (C-O) will be significantly downfield.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₉H₈N₂OS, MW = 192.24 g/mol ).
Experimental Protocols
Optimized Protocol for Ullmann Condensation
This protocol provides a starting point for the synthesis of this compound. Optimization of the catalyst, ligand, base, and temperature may be required to achieve the best results.
Materials:
-
2-Bromothiazole
-
4-Aminophenol
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (or another suitable ligand)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
Procedure:
-
To an oven-dried Schlenk flask, add 4-aminophenol (1.0 eq.), the chosen base (2.0 eq.), CuI (0.1 eq.), and the ligand (0.2 eq.).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous solvent via syringe.
-
Add 2-bromothiazole (1.2 eq.) to the mixture.
-
Heat the reaction mixture to 110-130 °C with stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the copper catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Synthetic Pathway
Reaction Scheme
Caption: Ullmann condensation for the synthesis of this compound.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields.
Quantitative Data Summary
While specific yield data for the synthesis of this compound is not extensively published, the following table provides a general guide for optimizing Ullmann condensation reactions based on common literature findings.[2][3]
| Parameter | Condition 1 (Starting Point) | Condition 2 (Alternative) | Condition 3 (For less reactive substrates) |
| Copper Source | CuI (10 mol%) | Cu₂O (10 mol%) | Cu(OAc)₂ (10 mol%) |
| Ligand | 1,10-Phenanthroline (20 mol%) | L-Proline (20 mol%) | N,N'-Dimethylethylenediamine (20 mol%) |
| Base | K₂CO₃ (2.0 eq.) | Cs₂CO₃ (2.0 eq.) | K₃PO₄ (2.0 eq.) |
| Solvent | Dioxane | DMF | Toluene |
| Temperature | 110 °C | 130 °C | 150 °C |
| Typical Yield Range | 40-60% | 50-75% | 30-50% |
References
Common side reactions in the synthesis of 4-(Thiazol-2-yloxy)aniline
Introduction
Welcome to the technical support guide for the synthesis of 4-(Thiazol-2-yloxy)aniline. This molecule is a key intermediate in the development of various pharmacologically active agents. Its synthesis, which involves the formation of a diaryl ether linkage between an aniline and a thiazole moiety, presents unique challenges that can lead to significant side reactions and purification difficulties.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice based on mechanistic principles and extensive laboratory experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve a high yield of the desired, pure product.
Section 1: Core Troubleshooting for Common Side Reactions (Q&A)
This section addresses the most frequently encountered issues during the synthesis of 4-(Thiazol-2-yloxy)aniline, irrespective of the specific synthetic route (e.g., Ullmann condensation, Buchwald-Hartwig coupling).
Q1: My reaction yields are consistently low, and TLC/HPLC analysis shows multiple new spots. What is the most probable cause?
A1: The primary issue in this synthesis is the competitive reactivity of the two nucleophilic sites on the 4-aminophenol starting material: the hydroxyl oxygen and the amino nitrogen. This leads to a competition between the desired O-arylation and an undesired N-arylation.
-
Mechanistic Insight: 4-aminophenol exists in equilibrium with its phenoxide and anilide anions in the presence of a base. While the phenoxide is generally a stronger nucleophile for C-O bond formation, the reaction conditions can significantly influence the outcome. The formation of the N-arylated side product, 4-(thiazol-2-ylamino)phenol, is a very common side reaction.
-
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) tend to selectively deprotonate the phenolic hydroxyl group, favoring O-arylation. The use of stronger bases like sodium hydride (NaH) can increase the proportion of N-arylation.
-
Temperature Control: Lower reaction temperatures generally favor O-arylation. High temperatures, often required for traditional Ullmann condensations, can increase the rate of the competing N-arylation.[1]
-
Protecting Groups: If selectivity remains an issue, consider protecting the amine functionality of 4-aminophenol (e.g., as a Boc or Acetal group) before the coupling reaction. This forces the reaction to occur exclusively at the hydroxyl position, although it adds extra steps for protection and deprotection.
-
Q2: I've isolated a major byproduct with the same mass as my target compound. How can I confirm if it's the N-arylated isomer?
A2: Isomeric byproducts are a common challenge. Differentiating between the desired O-arylated 4-(Thiazol-2-yloxy)aniline and the N-arylated 4-(thiazol-2-ylamino)phenol side product can be achieved definitively using spectroscopic methods.
-
Expert Analysis: The chemical environment of the protons and carbons around the linking atom (Oxygen vs. Nitrogen) is distinct, leading to clear differences in NMR and IR spectra.
Protocol: Spectroscopic Differentiation of O- vs. N-Arylated Isomers
-
Sample Preparation: Prepare separate, purified samples of your desired product and the main byproduct. Dissolve ~5-10 mg of each in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis.
-
¹H NMR Analysis:
-
O-Arylated (Desired Product): Look for the characteristic signals of the aminophenyl ring. The chemical shifts will be influenced by the electron-donating -O-thiazole group.
-
N-Arylated (Side Product): The phenolic -OH proton will typically appear as a broad singlet at a downfield chemical shift (often >9 ppm in DMSO-d₆). The N-H proton will also be a distinct singlet. The aromatic proton shifts will differ significantly from the O-arylated isomer due to the different electronic effect of the -NH-thiazole group.
-
-
IR Spectroscopy:
-
O-Arylated (Desired Product): Expect to see characteristic N-H stretching bands for the primary amine (~3300-3500 cm⁻¹) and the C-O-C ether stretch (~1200-1250 cm⁻¹).
-
N-Arylated (Side Product): You will observe a broad O-H stretch (~3200-3600 cm⁻¹) from the phenol and a secondary amine N-H stretch (~3300-3400 cm⁻¹).
-
The table below summarizes the key expected differences.
Table 1: Comparative Spectroscopic Data for Isomers
| Feature | 4-(Thiazol-2-yloxy)aniline (Desired) | 4-(Thiazol-2-ylamino)phenol (Side Product) |
| ¹H NMR (DMSO-d₆) | Absence of phenolic -OH signal. | Presence of a broad singlet for phenolic -OH (>9 ppm). |
| Presence of primary -NH₂ signal. | Presence of secondary -NH- signal. | |
| IR (KBr Pellet) | C-O-C stretch (~1200-1250 cm⁻¹). | Broad O-H stretch (~3200-3600 cm⁻¹). |
| Primary N-H stretches (~3300-3500 cm⁻¹). | Secondary N-H stretch (~3300-3400 cm⁻¹). |
Q3: My crude product is a dark, tarry substance that is very difficult to purify. What causes this and how can I prevent it?
A3: This is almost always due to the oxidation of the 4-aminophenol moiety. Aminophenols are highly susceptible to air oxidation, especially at elevated temperatures and in the presence of base and metal catalysts (like copper or palladium), which can form intensely colored, high-molecular-weight impurities.[2]
-
Preventative Measures:
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding reagents and maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Purity: Use high-purity 4-aminophenol that is light in color. If your starting material is already dark (pink, brown, or black), it has likely oxidized and should be purified (e.g., by recrystallization with a small amount of sodium dithionite) before use.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
-
Remediation during Workup:
-
Aqueous Wash: During the workup, washing the organic layer with a dilute solution of a reducing agent like sodium bisulfite or sodium dithionite can help remove some colored impurities.
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively adsorb many colored polymeric impurities. Filter through a pad of Celite to remove the charcoal before concentration.
-
Section 2: Method-Specific FAQs
Ullmann Condensation Route
Q: My Ullmann reaction requires very high temperatures (>180 °C) and gives poor yields. How can I improve this?
A: Traditional Ullmann condensations are notorious for requiring harsh conditions.[1][3] Modern advancements have led to significantly milder and more efficient protocols.
-
Expert Recommendation: Transition from using copper powder or stoichiometric copper salts to a modern catalytic system.
-
Catalyst System: Use a catalytic amount (5-10 mol%) of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr).
-
Add a Ligand: The addition of a ligand is crucial for facilitating the catalytic cycle at lower temperatures. Common choices include 1,10-phenanthroline, L-proline, or various diamines.[4] These ligands stabilize the copper center and increase its reactivity.
-
Solvent and Base: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are still common, but the use of a ligand-supported catalyst can often lower the required temperature to the 100-140 °C range. Use a base like K₂CO₃ or Cs₂CO₃.[5]
-
Buchwald-Hartwig C-O Coupling Route
Q: I am attempting a Buchwald-Hartwig C-O coupling, but I am primarily getting reductive dehalogenation of my 2-halothiazole. What should I change?
A: Reductive dehalogenation is a known side reaction in palladium-catalyzed cross-couplings where the aryl halide is converted to an arene (Ar-X → Ar-H).[6] This often points to an issue with the stability or reactivity of the catalytic species.
-
Troubleshooting the Catalytic Cycle:
-
Ligand Choice: This is the most important parameter. The C-O reductive elimination step is often the slowest in the catalytic cycle. Bulky, electron-rich phosphine ligands are required to promote this step and outcompete side reactions. For C-O coupling, ligands like Xantphos, DPEphos, or sterically hindered biarylphosphine ligands (e.g., those from the Buchwald group) are often superior to simpler ligands like P(t-Bu)₃.[7]
-
Base Strength: Use a moderately strong base. Very strong bases can sometimes promote side reactions. K₃PO₄ or Cs₂CO₃ are often effective choices.
-
Water Scavenging: Ensure the reaction is strictly anhydrous. Water can interfere with the catalyst and promote dehalogenation. Use dry solvents and consider adding molecular sieves if necessary.
-
Section 3: Visualized Reaction Pathways & Workflows
Primary Reaction and Competing Side Reaction
The diagram below illustrates the critical choice point in the synthesis, where the deprotonated 4-aminophenol can react via its oxygen or nitrogen atom.
Caption: Key reaction pathways in the synthesis.
Troubleshooting Workflow
Use this flowchart to systematically diagnose issues encountered during your synthesis.
Caption: A logical troubleshooting flowchart.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
Technical Support Center: Optimization of Thiazole Ring Formation
Welcome to the technical support center dedicated to the synthesis of thiazole derivatives. This guide is structured to provide direct, actionable advice for researchers, scientists, and professionals in drug development. Thiazole rings are crucial components in many pharmacologically active compounds, and mastering their synthesis is key to advancing research.[1][2] This center addresses common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding all recommendations in established chemical principles.
Troubleshooting Guide: Common Issues in Thiazole Synthesis
This section is designed to help you diagnose and solve specific problems encountered during the synthesis of thiazoles, particularly focusing on the widely used Hantzsch synthesis.[1][3][4]
Problem 1: Low or No Product Yield
Q: My Hantzsch thiazole synthesis is resulting in a very low yield or no desired product at all. What are the likely causes and how can I fix this?
A: This is a frequent challenge that can stem from several factors, from reagent quality to reaction conditions.[5][6] Let's break down the potential culprits and solutions.
Possible Causes & Recommended Actions:
-
Poor Quality of Starting Materials:
-
The Issue: The purity of your α-haloketone and thioamide is critical.[5][6] α-Haloketones can degrade upon storage, releasing acidic halides that can catalyze unwanted side reactions.[7][8] Thioamides can be unstable, particularly in acidic media, or may be contaminated with the corresponding amide.[6][9][10]
-
Causality: Impurities not only reduce the concentration of your active starting materials but can actively interfere, leading to byproduct formation that consumes reagents.[5]
-
Solution:
-
Verify Purity: Always check the purity of your starting materials by NMR or melting point before starting the reaction.
-
Use Fresh Reagents: Synthesize α-haloketones fresh if possible, or purify them by recrystallization or chromatography if they show signs of degradation.[11] Use high-purity, freshly opened thioamides.
-
Moisture Control: Ensure you are using anhydrous solvents, as water can be detrimental to the reaction.[6]
-
-
-
Suboptimal Reaction Conditions (Temperature & Time):
-
The Issue: The reaction may be incomplete or, conversely, your product or starting materials may be degrading under the chosen conditions. Sterically hindered substrates often require more aggressive conditions (higher temperature, longer time) to react effectively.[12]
-
Causality: The Hantzsch synthesis involves a sequence of steps—S-alkylation followed by cyclization and dehydration.[13][14] Each step has its own activation energy. Insufficient heat may stall the reaction, while excessive heat can cause decomposition.
-
Solution:
-
Monitor Progress: Use Thin-Layer Chromatography (TLC) or LC-MS to monitor the consumption of starting materials and the formation of the product over time.[5] This provides a clear picture of whether the reaction is sluggish, complete, or resulting in decomposition.
-
Systematic Temperature Screening: Start at a moderate temperature (e.g., reflux in ethanol) and adjust based on TLC analysis.[5][15] For highly sensitive substrates, a lower temperature for a longer duration may be optimal. For hindered systems, a higher boiling point solvent (like DMF or dioxane) or microwave irradiation may be necessary to drive the reaction to completion.[1][6][12]
-
-
-
Incorrect Stoichiometry:
-
The Issue: While the core reaction is a 1:1 condensation, using a slight excess of one reagent can sometimes be beneficial.[16]
-
Causality: If one of your reagents is volatile or prone to slight degradation under the reaction conditions, a small excess can ensure it remains available throughout the reaction course.
-
Solution: Experiment with using a slight excess (e.g., 1.1 to 1.5 equivalents) of the more stable or less expensive reagent, often the thioamide.[13][16]
-
Problem 2: Multiple Spots on TLC / Significant Side Product Formation
Q: My reaction mixture shows multiple spots on the TLC plate, and purification is yielding several byproducts. What are these impurities and how can I prevent their formation?
A: Side product formation is a clear indicator that reaction pathways are competing with your desired thiazole ring formation. Identifying the likely culprits is the first step to suppression.
Common Side Products & Prevention Strategies:
-
Oxazole Formation:
-
Identification: An oxazole byproduct can form if your thioamide starting material is contaminated with its corresponding amide.[5]
-
Mechanism: The Hantzsch reaction mechanism can also proceed with an amide, leading to an oxazole ring instead of a thiazole.
-
Prevention: Ensure the purity of your thioamide. If you are synthesizing it yourself (e.g., from an amide using Lawesson's reagent), ensure the reaction goes to completion and the product is thoroughly purified.
-
-
Dimerization or Polymerization:
-
Identification: This often appears as baseline material or insoluble solids in your reaction mixture.
-
Mechanism: Highly reactive starting materials or intermediates can undergo self-condensation, especially under harsh conditions (e.g., very high temperatures or overly strong bases).[5]
-
Prevention:
-
Control Temperature: Avoid excessive heating.
-
Optimize Base: If using a base, ensure it is not overly strong for your substrate. A mild base like triethylamine or even sodium bicarbonate is often sufficient.[5][9]
-
Order of Addition: Consider adding the α-haloketone slowly to a solution of the thioamide to maintain a low instantaneous concentration of the electrophile.
-
-
-
Formation of Isomeric Thiazoles:
-
Identification: This is particularly relevant when using N-monosubstituted thioureas, which can lead to either 2-(N-substituted amino)thiazoles or 3-substituted 2-imino-2,3-dihydrothiazoles.[17]
-
Mechanism: The regioselectivity of the cyclization can be influenced by the reaction conditions, particularly the pH.
-
Prevention: Condensation in a neutral solvent typically favors the 2-(N-substituted amino)thiazole isomer. Performing the reaction under strongly acidic conditions can lead to mixtures or favor the 2-imino isomer.[17] Maintain neutral or slightly basic conditions to ensure regiochemical control.
-
Visual Guide 1: Troubleshooting Workflow
This decision tree provides a systematic approach to diagnosing and resolving common issues in thiazole synthesis.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. synarchive.com [synarchive.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting guide for the synthesis of 4-(thiazol-2-yloxy)benzenamine
Technical Support Center: Synthesis of 4-(thiazol-2-yloxy)benzenamine
Welcome to the technical support guide for the synthesis of 4-(thiazol-2-yloxy)benzenamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important research intermediate. The guidance provided herein is based on established chemical principles and extensive laboratory experience.
I. Overview of the Synthesis
The synthesis of 4-(thiazol-2-yloxy)benzenamine typically involves the coupling of a 2-halothiazole (e.g., 2-bromothiazole or 2-chlorothiazole) with 4-aminophenol. This transformation is a nucleophilic aromatic substitution (SNAr) reaction, often facilitated by a copper catalyst in a process known as the Ullmann condensation or Ullmann-type reaction.[1][2] The general reaction scheme is depicted below.
The primary challenge in this synthesis is managing the reactivity of the two nucleophilic groups on 4-aminophenol: the hydroxyl group (-OH) and the amino group (-NH2). Selective O-arylation is the desired outcome, but N-arylation can occur as a competing side reaction. Furthermore, the reaction conditions must be carefully controlled to ensure a good yield and to simplify the purification of the final product.
Logical Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of 4-(thiazol-2-yloxy)benzenamine.
Caption: General workflow for the synthesis of 4-(thiazol-2-yloxy)benzenamine.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the synthesis in a question-and-answer format.
A. Low or No Product Formation
Q1: My TLC/HPLC analysis shows only starting materials, even after prolonged reaction time. What could be the issue?
A1: Several factors can lead to a stalled reaction. Consider the following troubleshooting steps:
-
Inadequate Base: The reaction requires a base to deprotonate the hydroxyl group of 4-aminophenol, forming the more nucleophilic phenoxide. Ensure you are using a suitable base (e.g., K2CO3, Cs2CO3, or NaH) and that it is of good quality (i.e., not hydrated). The strength of the base is critical; for instance, NaH is a much stronger, non-nucleophilic base that will irreversibly deprotonate the phenol.
-
Catalyst Inactivity: If you are performing a copper-catalyzed Ullmann-type reaction, the copper source (e.g., CuI, Cu2O) may be inactive.[3] Ensure that the catalyst is fresh and has been stored under appropriate conditions. In some cases, the use of a ligand (e.g., phenanthroline, L-proline) can enhance the catalyst's activity.[2]
-
Insufficient Temperature: Ullmann-type reactions often require elevated temperatures, sometimes in excess of 100 °C.[1] The choice of a high-boiling point solvent like DMF, DMSO, or NMP is common for this reason.[1] Verify that your reaction is reaching the target temperature.
-
Atmosphere Control: The phenoxide intermediate and the copper catalyst can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial for reproducibility and success.
Q2: I am observing the formation of multiple products, and the yield of my desired product is very low. What are the likely side reactions?
A2: The most common side reaction is the N-arylation of the amino group on 4-aminophenol, leading to the formation of N-(thiazol-2-yl)-4-aminophenol. Another possibility is the homocoupling of the 2-halothiazole.
To favor O-arylation over N-arylation, consider the following:
-
Choice of Base: A carefully chosen base can selectively deprotonate the more acidic phenolic proton over the less acidic amine proton. Bases like K2CO3 or Cs2CO3 are often effective.
-
Protecting Groups: To completely prevent N-arylation, you can protect the amino group before the coupling reaction.[4][5] A common strategy is to use a carbamate protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[6] These groups reduce the nucleophilicity of the amine and can be removed under acidic conditions or by hydrogenation, respectively, after the ether linkage has been formed.[6]
B. Protecting Group Strategy
Q3: If I choose to use a protecting group for the amine, what is a reliable protocol?
A3: A robust protocol for the Boc protection of 4-aminophenol is as follows:
Protocol: Boc Protection of 4-Aminophenol
-
Dissolution: Dissolve 4-aminophenol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.
-
Base Addition: Add a base, such as sodium bicarbonate (NaHCO3) or triethylamine (Et3N) (1.5-2.0 eq).
-
Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Perform an aqueous work-up to remove the base and any water-soluble byproducts. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Purify the resulting Boc-protected 4-aminophenol by column chromatography or recrystallization.
Once the protected intermediate is obtained, it can be used in the Ullmann coupling reaction. The Boc group can then be removed by treatment with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).[6]
C. Work-up and Purification Challenges
Q4: I am having difficulty with the work-up. The product seems to be partially soluble in water, leading to low recovery after extraction.
A4: 4-(thiazol-2-yloxy)benzenamine is a polar molecule due to the presence of the amine and the thiazole ring.[7][8] This can lead to some water solubility, especially if salts are present. To improve recovery:
-
Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (brine). This will decrease the solubility of your organic product in the aqueous phase.
-
Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, DCM). Three to five extractions are recommended.
-
pH Adjustment: Ensure the pH of the aqueous layer is basic (pH > 8) before extraction to keep the amine group in its neutral, less water-soluble form.
Q5: My crude product is a dark, oily residue that is difficult to purify by column chromatography. What can I do?
A5: The formation of dark, tarry materials is often due to side reactions or product degradation at high temperatures.
-
Optimize Reaction Conditions: Re-evaluate your reaction temperature and time. It may be beneficial to run the reaction at a lower temperature for a longer period.
-
Purification Strategy:
-
Pre-purification: Before attempting column chromatography, try to triturate the crude material with a non-polar solvent (e.g., hexanes, diethyl ether) to precipitate out some of the impurities.
-
Column Chromatography: Use a gradient elution system for your column, starting with a non-polar eluent and gradually increasing the polarity. A common solvent system is a mixture of hexanes and ethyl acetate. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to reduce tailing of the amine product on the silica gel.
-
D. Product Characterization
Q6: What are the expected spectroscopic signatures for 4-(thiazol-2-yloxy)benzenamine?
A6: While specific shifts will depend on the solvent and instrument, you can expect the following general features in the NMR spectra:
-
1H NMR:
-
Aromatic protons of the benzene ring will appear as two doublets (an AA'BB' system) in the range of δ 6.5-7.5 ppm.
-
The protons on the thiazole ring will appear as two doublets in the range of δ 6.8-7.8 ppm.
-
A broad singlet for the -NH2 protons, the chemical shift of which will be concentration and solvent dependent.
-
-
13C NMR:
-
You will observe distinct signals for the carbon atoms of the thiazole and benzene rings. The carbon attached to the oxygen will have a characteristic downfield shift.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the product (C9H8N2OS).
III. Optimized Reaction Protocol
The following table summarizes a set of optimized starting conditions for the synthesis. Note that further optimization may be required based on your specific laboratory setup and reagent quality.
| Parameter | Recommended Condition | Rationale |
| Reactants | 2-chlorothiazole, 4-aminophenol | 2-chlorothiazole is often more readily available and less expensive than 2-bromothiazole. |
| Catalyst | CuI (10-20 mol%) | A common and effective copper(I) source for Ullmann couplings.[1] |
| Ligand | L-proline or 1,10-phenanthroline (20-40 mol%) | Ligands can accelerate the reaction and allow for lower temperatures. |
| Base | K2CO3 or Cs2CO3 (2.0 eq) | Moderately strong bases that favor selective deprotonation of the phenol. |
| Solvent | DMF or DMSO | High-boiling polar aprotic solvents that are suitable for Ullmann reactions.[1] |
| Temperature | 110-130 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
| Atmosphere | Inert (N2 or Ar) | Prevents oxidation of the catalyst and phenoxide intermediate. |
Decision Tree for Troubleshooting Low Yield
The following diagram provides a logical decision-making process for troubleshooting low yields.
Caption: A decision tree for troubleshooting low product yield.
IV. References
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, October 27). Ullmann condensation. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, November 28). Protecting group. Retrieved from --INVALID-LINK--
-
Inoue, M., et al. (2021). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2021(4), M1283.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from --INVALID-LINK--
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
Larhed, M., et al. (2012). Synthesis of [4-(2-Hydroxyphenyl)thiazol-2-yl]methanones as Potential Bioisosteres of Salicylidene Acylhydrazides. Molecules, 17(5), 5684-5697.
-
Khan Academy. (2019, January 19). Nucleophilic aromatic substitutions. YouTube. Retrieved from --INVALID-LINK--
-
Chen, S., et al. (2018). Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(2), 113-119.
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Ullmann Condensation. Chemical Reviews, 100(8), 3009-3066.
-
Wozniak, M., et al. (2021). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Molecules, 26(11), 3354.
-
Kaliappan, K. P. (2020, October 26). Protecting Groups. Indian Institute of Technology Bombay. Retrieved from --INVALID-LINK--
-
Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, November 11). Ullmann reaction. Retrieved from --INVALID-LINK--
-
Hartwig, J. F., et al. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 139(51), 18598-18610.
-
Houk, K. N., & Garg, N. K. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(51), 16654-16664.
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from --INVALID-LINK--
-
Grison, C., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(8), 983.
-
LibreTexts. (2021, August 15). 18.2: Preparing Ethers. Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Wozniak, M., et al. (2021). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Molecules, 26(11), 3354.
-
Hartwig, J. F., et al. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 139(51), 18598-18610.
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
Schwarzenbach, R. P., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2232-2239.
-
Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry. Retrieved from --INVALID-LINK--
-
jOeCHEM. (2021, August 31). Synthesizing Ethers and Reactions of Ethers (Worksheets Solutions Walkthrough). YouTube. Retrieved from --INVALID-LINK--
-
Pellón, R. F., et al. (2007). Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Synthetic Communications, 37(11), 1853-1864.
-
Google Patents. (1989). US4804668A - Thiazole derivatives and medical compositions thereof. Retrieved from --INVALID-LINK--
-
University of Florence. (2021). 13th Young Medicinal Chemist's Symposium - Nuove Prospettive in Chimica Farmaceutica. Retrieved from --INVALID-LINK--
-
Google Patents. (1991). EP0412404A2 - Thiazole derivatives, processes for production thereof and pharmaceutical compositions comprising the same. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). Simple, selective, and identifiable analysis of aromatic monoamines with a surrogate on sulfuric acid impregnated filters by derivatization with an acid chloride reagent and HPLC with fluorescence detection. Retrieved from --INVALID-LINK--
-
Mendeley. (2011). Purification, crystallization and preliminary X-ray diffraction analysis of ThiM from Staphylococcus aureus. Retrieved from --INVALID-LINK--
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Groups [organic-chemistry.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Stability issues of 4-(Thiazol-2-yloxy)phenylamine in solution
Welcome to the technical support guide for 4-(Thiazol-2-yloxy)phenylamine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. This guide provides in-depth troubleshooting, scientifically grounded explanations for experimental choices, and validated protocols to ensure the integrity of your results.
I. Understanding the Core Stability Challenges
This compound possesses a unique chemical architecture, featuring a thiazole ring linked to a phenylamine moiety via an ether bond. This structure, while conferring desirable properties for various applications, also presents specific stability challenges in solution. The primary points of vulnerability are the aryl-ether linkage and the electron-rich thiazole and phenylamine rings.
Degradation can be initiated or accelerated by several factors, including pH, exposure to light, temperature, and the presence of oxidative agents. Understanding these susceptibilities is the first step in designing robust experimental protocols.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise during the handling and use of this compound in solution.
Q1: My solution of this compound is changing color. What is causing this and is the compound degrading?
A: A color change, often to a yellow or brownish hue, is a common indicator of degradation. This is typically due to oxidation of the phenylamine moiety. Aromatic amines are susceptible to oxidation, which can be triggered by exposure to air (oxygen) and light.[1] This process can lead to the formation of colored impurities.
Troubleshooting Steps:
-
Minimize Air Exposure: Prepare solutions fresh and consider purging the solvent and the headspace of your container with an inert gas like nitrogen or argon before sealing.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photo-degradation.[1] Many thiazole-containing compounds are known to be photosensitive.[2]
-
Work at Lower Temperatures: If experimentally feasible, conduct your procedures at reduced temperatures to slow down the rate of oxidative degradation.[1]
Q2: I'm observing poor reproducibility in my bioassays. Could the stability of my compound in the assay buffer be the issue?
A: Absolutely. The pH of your buffer is a critical factor influencing the stability of this compound. The stability of nitrogen-containing heterocyclic compounds is often pH-dependent.[3][4] The aryl-ether bond is also susceptible to cleavage under certain pH conditions.
Troubleshooting Steps:
-
pH-Dependent Stability Study: Conduct a preliminary experiment to assess the stability of your compound in the intended assay buffer. Use an analytical technique like HPLC to quantify the amount of intact compound over time.
-
Buffer Selection: If instability is observed, consider if the pH of your buffer can be adjusted without compromising your assay. The protonated form of amines (at lower pH) is generally more stable against oxidation.[1]
-
Fresh Preparations: Always prepare your dosing solutions immediately before use to minimize the time the compound spends in a potentially destabilizing buffer.
Q3: I suspect my compound is degrading. What are the likely degradation products?
A: The primary degradation pathways for this compound are likely to be:
-
Hydrolysis of the Ether Linkage: This would result in the formation of 2-hydroxythiazole and 4-aminophenol. This hydrolysis can be catalyzed by acidic or basic conditions.
-
Oxidation of the Phenylamine: As mentioned, this can lead to a variety of colored byproducts.
-
Thiazole Ring Opening: While the thiazole ring is relatively stable due to its aromaticity, it can undergo cleavage under harsh conditions, such as strong acid and heat.[5][6]
The following diagram illustrates the potential degradation pathways:
Figure 1. Potential degradation pathways for this compound.
Q4: What are the ideal storage conditions for solutions of this compound?
A: For optimal stability, solutions should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or colder | Freezing is highly effective at preventing degradation.[1] |
| Atmosphere | Under an inert gas (argon or nitrogen) | Prevents oxidation.[1] |
| Light | Protected from light (amber vials) | Prevents photo-degradation.[1] |
| Container | Tightly sealed | Prevents exposure to air and moisture.[1] |
Note: For aqueous solutions, be mindful of freeze-thaw cycles which can also promote degradation. Aliquoting solutions into single-use volumes is recommended.
III. Experimental Protocols: Assessing Compound Stability
To empirically determine the stability of this compound in your specific experimental conditions, a forced degradation study is recommended.[7][8][9] This involves intentionally exposing the compound to various stress conditions and monitoring its degradation over time.
Protocol 1: pH-Dependent Stability Assessment
Objective: To determine the stability of this compound at different pH values.
Materials:
-
This compound
-
Stock solution of the compound in an appropriate organic solvent (e.g., DMSO, Methanol)
-
A series of buffers covering a range of pH values (e.g., pH 3, 5, 7.4, 9)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)
-
Incubator or water bath
Procedure:
-
Prepare a working solution of this compound in each of the selected buffers. The final concentration of the organic solvent from the stock solution should be kept low (typically <1%) to minimize its effect on the buffer.
-
Take an initial sample (t=0) from each solution and analyze it by HPLC to determine the initial peak area of the parent compound.
-
Incubate the remaining solutions at a controlled temperature (e.g., 37°C to simulate physiological conditions, or a higher temperature to accelerate degradation).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution and analyze them by HPLC.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
Figure 2. Workflow for pH-dependent stability assessment.
Protocol 2: Photostability Assessment
Objective: To evaluate the impact of light exposure on the stability of this compound.
Materials:
-
Solution of this compound in a relevant solvent.
-
Clear and amber vials.
-
A photostability chamber or a light source with controlled output (as per ICH Q1B guidelines).
-
HPLC system.
Procedure:
-
Place the solution of your compound in both clear and amber (as a dark control) vials.
-
Expose the vials to a controlled light source for a specified duration.
-
At defined time intervals, take samples from both the exposed and control vials.
-
Analyze the samples by HPLC and compare the peak area of the parent compound in the exposed sample to that in the dark control.
IV. Authoritative Grounding & Comprehensive References
The recommendations and protocols in this guide are based on established principles of chemical stability and analytical chemistry. The thiazole ring is a component of thiamine (vitamin B1) and is found in many pharmaceuticals.[5][10] The stability of the phenylamine moiety is also well-documented, with oxidation being a primary concern.[1] The aryl-ether linkage, while generally stable, can be cleaved under acidic conditions.[11][12][13] Forced degradation studies are a standard practice in the pharmaceutical industry to establish the intrinsic stability of a drug molecule and to develop stability-indicating analytical methods.[7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. scispace.com [scispace.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing HPLC Separation of 4-(Thiazol-2-yloxy)phenylamine
Welcome to the technical support center for the chromatographic analysis of 4-(Thiazol-2-yloxy)phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the High-Performance Liquid Chromatography (HPLC) separation of this compound and its process-related byproducts. Here, we move beyond simple protocols to explain the scientific reasoning behind our recommendations, ensuring you can confidently troubleshoot and refine your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its chromatographic behavior?
A1: Understanding the molecule's structure is the first step in developing a robust HPLC method. This compound has several key features:
-
Aromatic Rings: The presence of both a phenyl and a thiazole ring gives the molecule significant non-polar character, making it well-suited for reverse-phase chromatography.
-
Basic Phenylamine Group: The primary amine (-NH2) on the phenyl ring is basic. Its ionization state is highly dependent on the mobile phase pH. At a pH below its pKa, the amine group will be protonated (-NH3+), making the molecule more polar and altering its retention.
-
Ether Linkage and Thiazole Moiety: The ether linkage (-O-) and the sulfur and nitrogen atoms in the thiazole ring can participate in secondary interactions with the stationary phase, particularly with active silanol groups on silica-based columns. These interactions can sometimes lead to poor peak shapes, such as tailing.[1]
Q2: What is a good starting point for an HPLC method for this compound?
A2: For initial method development, a reverse-phase approach is recommended. The non-polar nature of the molecule allows for good retention on C18 or C8 columns.[2][3]
Here is a robust starting point:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides a good balance of resolution, backpressure, and analysis time for molecules of this size.[2][4] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | An acidic modifier is crucial to ensure the phenylamine group is consistently protonated, which minimizes peak tailing.[5][6] |
| Mobile Phase B | Acetonitrile | Offers good UV transparency and lower viscosity compared to methanol.[7] |
| Gradient | 10-95% B over 15 minutes | A broad gradient is effective for separating the main compound from potential byproducts with different polarities.[8] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve peak shape and reduce viscosity.[9] |
| Detection (UV) | ~270-275 nm | Based on typical absorbance for aminothiazole structures. A UV scan of the analyte is recommended to determine the optimal wavelength.[10] |
| Injection Vol. | 5-10 µL | A good starting point to avoid column overload.[1] |
Q3: What are the likely byproducts I need to separate?
A3: Byproducts can originate from starting materials or side reactions during synthesis. Common impurities could include:
-
Unreacted Starting Materials: Such as p-aminophenol and 2-bromothiazole.
-
Isomers: Positional isomers formed during the coupling reaction.
-
Degradation Products: Formed by hydrolysis of the ether linkage, especially under harsh pH or temperature conditions.
A well-designed gradient method is essential to ensure these more polar or non-polar impurities are fully resolved from the main peak.[9]
Troubleshooting Guide
Issue 1: My main peak is tailing significantly.
Peak tailing is a common problem when analyzing basic compounds like aromatic amines.[1] It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.[11]
-
Check Mobile Phase pH: The most common cause is an inappropriate mobile phase pH.[5]
-
Action: Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5) by using an additive like 0.1% formic acid or phosphoric acid. This protonates the amine group, reducing its interaction with silanols.[6]
-
-
Evaluate Buffer Concentration: An inadequate buffer concentration can lead to pH instability.[1]
-
Action: If using a buffer, ensure its concentration is sufficient, typically between 10-50 mM.[1]
-
-
Consider a Different Column: If pH adjustment doesn't solve the issue, the column itself may be the problem.
-
Action: Switch to a column with high-purity silica and robust end-capping. These columns have fewer exposed silanol groups. Alternatively, a column specifically designed for basic compounds can be used.
-
-
Use a Competitive Amine:
-
Action: Add a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). TEA is a stronger base and will preferentially interact with the active silanol sites, masking them from your analyte.[1]
-
dot graph TD { A[Start: Peak Tailing Observed] --> B{Is Mobile Phase pH < 3.5?}; B -- No --> C[Action: Add 0.1% Formic or Phosphoric Acid]; B -- Yes --> D{Is Buffer Concentration 10-50 mM?}; C --> G; D -- No --> E[Action: Adjust Buffer Concentration]; D -- Yes --> F{Is it a High-Purity, End-Capped Column?}; E --> G; F -- No --> H[Action: Switch to a Modern, High-Purity Column]; F -- Yes --> I[Action: Add a Competitive Amine (e.g., 0.1% TEA)]; H --> G; I --> G[Re-evaluate Peak Shape];
} enddot Caption: Troubleshooting workflow for peak tailing.
Issue 2: I am not getting enough resolution between my main peak and a byproduct.
Poor resolution means the peaks are not sufficiently separated, which compromises accurate quantification.
-
Adjust the Gradient Profile: This is the most powerful tool for improving resolution.
-
Action: If the peaks are eluting too quickly, decrease the initial percentage of the organic solvent (Mobile Phase B) or create a shallower gradient slope around the elution time of the critical pair.[8]
-
-
Change the Organic Solvent: The choice of organic solvent can alter selectivity.
-
Action: If you are using acetonitrile, try substituting it with methanol. The different solvent properties can change the elution order and improve separation.[7]
-
-
Optimize Column Temperature: Temperature affects both viscosity and selectivity.
-
Action: Try decreasing the column temperature in 5 °C increments. Lower temperatures often increase retention and can sometimes improve resolution, although peaks may broaden.[9]
-
-
Select a Different Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be needed.
dot graph TD { A[Start: Poor Resolution] --> B{Is Gradient Slope Optimal?}; B -- No --> C[Action: Decrease Initial %B or Create Shallower Gradient]; B -- Yes --> D{Have You Tried a Different Organic Solvent?}; C --> G; D -- No --> E[Action: Switch from Acetonitrile to Methanol (or vice-versa)]; D -- Yes --> F{Have You Optimized Temperature?}; E --> G; F -- No --> H[Action: Decrease Column Temperature in 5°C increments]; F -- Yes --> I[Action: Select a Different Stationary Phase (e.g., Phenyl-Hexyl)]; H --> G; I --> G[Re-evaluate Resolution];
} enddot Caption: Workflow for optimizing peak resolution.
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Optimization
-
Objective: To determine the optimal mobile phase pH for best peak shape.
-
Materials:
-
HPLC grade water, acetonitrile, and/or methanol.
-
Acid modifiers: Formic acid, trifluoroacetic acid (TFA), phosphoric acid.
-
-
Procedure:
-
Prepare three different aqueous mobile phases (Mobile Phase A):
-
A1: 0.1% (v/v) Formic Acid in Water (pH ~2.7)
-
A2: 0.1% (v/v) TFA in Water (pH ~2.1)
-
A3: Water adjusted to pH 3.0 with Phosphoric Acid
-
-
Use acetonitrile as Mobile Phase B.
-
Inject your standard solution using the starting gradient conditions with each of the three aqueous phases.
-
Compare the chromatograms, focusing on the tailing factor and peak width of the this compound peak.
-
Select the mobile phase that provides the most symmetrical peak (tailing factor closest to 1.0).[11]
-
Protocol 2: Method Validation - System Suitability
Before any sample analysis, it is critical to verify that the chromatographic system is performing adequately. This is a core component of method validation as per ICH guidelines.[14][15][16]
-
Objective: To confirm the precision and suitability of the HPLC system.
-
Procedure:
-
Prepare a standard solution of this compound at a known concentration (e.g., 10 µg/mL).
-
Make six replicate injections of this standard.
-
Calculate the following parameters for the main peak:
-
Retention Time Repeatability: The relative standard deviation (%RSD) of the retention time should be ≤ 1%.
-
Peak Area Repeatability: The %RSD of the peak area should be ≤ 2%.
-
Tailing Factor (T): Should be ≤ 2.0 (ideally ≤ 1.5).
-
Theoretical Plates (N): Should be > 2000.
-
-
If all parameters meet the acceptance criteria, the system is ready for sample analysis.[17]
-
References
- 1. benchchem.com [benchchem.com]
- 2. labtech.tn [labtech.tn]
- 3. moravek.com [moravek.com]
- 4. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mastelf.com [mastelf.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. Different Types of HPLC Columns Used in Analysis | Pharmaguideline [pharmaguideline.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. database.ich.org [database.ich.org]
- 17. demarcheiso17025.com [demarcheiso17025.com]
Technical Support Center: Overcoming Poor Solubility of 4-(Thiazol-2-yloxy)aniline in Aqueous Buffers
A Specialized Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-(Thiazol-2-yloxy)aniline. This resource is designed to provide you with the necessary tools and knowledge to overcome the solubility challenges associated with this compound in aqueous buffers. As your dedicated scientific support team, we have compiled and validated the following information to facilitate your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: Why does 4-(Thiazol-2-yloxy)aniline exhibit poor solubility in standard aqueous buffers, such as PBS at pH 7.4?
A: The limited aqueous solubility of 4-(Thiazol-2-yloxy)aniline is inherent to its molecular structure. It is classified as a weak base, primarily due to the aniline functional group.[1] At a neutral pH of 7.4, the aniline group is predominantly in its non-ionized, neutral form, which is less soluble in water. Furthermore, the molecule's aromatic rings and thiazole group contribute to its lipophilic (fat-loving) nature, causing it to favor non-polar environments over aqueous solutions. This is reflected in its predicted high XlogP value of 2.1, which indicates a preference for lipid environments.[2]
Q2: What is the most direct first step to improve the solubility of 4-(Thiazol-2-yloxy)aniline?
A: The most straightforward initial approach is to adjust the pH of your aqueous buffer. As a weak base, 4-(Thiazol-2-yloxy)aniline will become protonated and thus more soluble as the pH of the solution is lowered.[3][4] By preparing a buffer with a pH below the pKa of the aniline group, you can significantly enhance its solubility. A systematic approach would involve creating a pH-solubility profile to determine the optimal pH for your desired concentration.[4]
Q3: For in vitro experiments, what are some quick methods to prepare a stock solution if extensive formulation development is not feasible?
A: For rapid preparation of stock solutions for in vitro assays, using a co-solvent is a widely accepted and effective method.[5][6] You can first dissolve 4-(Thiazol-2-yloxy)aniline in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[7] This concentrated stock can then be diluted into your aqueous experimental buffer. It is critical, however, to keep the final concentration of the organic solvent low (typically <1%) to prevent any adverse effects on your biological system, such as cell toxicity or interference with assay components.[5]
Troubleshooting and In-depth Solubility Enhancement Protocols
This section offers detailed, step-by-step protocols to systematically address and resolve solubility issues with 4-(Thiazol-2-yloxy)aniline.
Common Problem: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
This is a frequent challenge that occurs when the compound "crashes out" of solution as the concentration of the solubilizing organic co-solvent is significantly reduced.
Workflow for Troubleshooting Precipitation:
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. PubChemLite - 4-(1,3-thiazol-2-yloxy)aniline (C9H8N2OS) [pubchemlite.lcsb.uni.lu]
- 3. fiveable.me [fiveable.me]
- 4. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(Thiazol-2-yloxy)phenylamine
Welcome to the dedicated technical support resource for the purification of 4-(Thiazol-2-yloxy)phenylamine. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity for your compound. We understand the nuances of synthetic chemistry and have structured this center to address the specific challenges you may encounter with this particular molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the coupling of 4-aminophenol with a 2-halothiazole. Potential impurities include unreacted starting materials (4-aminophenol and 2-halothiazole), side-products from self-coupling of starting materials, and potentially di-substituted products. If the starting material is generated from the reduction of a nitro group, incomplete reduction can also be a source of impurities.
Q2: What is the general solubility profile of this compound?
A2: As a molecule containing both aromatic rings and a polar amine group, this compound is expected to be soluble in moderately polar to polar organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH). It is likely to have limited solubility in non-polar solvents like hexanes and is slightly soluble in water.[1] The phenylamine moiety can form hydrogen bonds, which influences its solubility.[1]
Q3: Is this compound sensitive to acid or base?
A3: The phenylamine group is basic and will react with acids to form salts. The thiazole ring can also be protonated under strongly acidic conditions. The ether linkage is generally stable, but harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to cleavage. It is advisable to avoid strong acids and bases during workup and purification unless necessary for impurity removal.
Q4: My purified this compound is a colored oil, but I expected a solid. What should I do?
A4: Pure phenylamine is a colorless liquid that darkens on exposure to light and air.[1] It is possible that your product is pure but has not yet crystallized. Trace impurities can also inhibit crystallization. First, ensure the product is pure by TLC or LC-MS. If it is pure, try dissolving it in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature and then slowly cooling it to induce crystallization. If impurities are present, further purification by column chromatography may be necessary.
Troubleshooting Guide: Navigating Purification Challenges
This section provides solutions to specific problems you might encounter during the purification of this compound.
Issue 1: Co-elution of Impurities During Column Chromatography
Q: I am running a silica gel column, but a persistent impurity is co-eluting with my product. How can I improve the separation?
A: This is a common challenge. Here is a systematic approach to resolving it:
-
Optimize Your Solvent System:
-
Polarity Adjustment: If the impurity is running very close to your product, fine-tune the polarity of your mobile phase. Small, incremental changes can have a significant impact. Try adjusting the ratio of your polar to non-polar solvent by 1-2%.
-
Solvent System Change: If adjusting the polarity doesn't work, switch one of the solvents. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system. Different solvents interact with your compound and impurities in unique ways, which can alter their retention factors.[2]
-
Additive Inclusion: For amine-containing compounds like this compound, tailing on silica gel columns is common due to interactions with acidic silanol groups. Adding a small amount of triethylamine (0.1-1%) to your mobile phase can neutralize these sites and improve peak shape, potentially resolving your co-eluting impurity.[3]
-
-
Consider a Different Stationary Phase:
-
If normal phase silica gel chromatography is not effective, consider using a different stationary phase. Alumina is a good alternative for basic compounds.[2]
-
Reversed-phase chromatography, using a C18 column with a mobile phase like water/acetonitrile or water/methanol, can also provide a different selectivity and may resolve the impurity.[4]
-
-
Employ Gradient Elution:
-
Instead of running the column with a constant solvent mixture (isocratic elution), a gradient elution can be very effective. Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with very similar retention factors.[3]
-
Issue 2: Low Yield After Purification
Q: My crude NMR looks good, but my final yield after column chromatography is very low. What could be the reason?
A: Several factors can contribute to low recovery from a column:
-
Product Adsorption: Your compound might be irreversibly adsorbing to the silica gel. This is more likely if your compound is very polar. Using a less active stationary phase like deactivated silica or alumina can help.[3] Adding a competitive polar solvent like methanol in small amounts to your mobile phase can also help to elute a strongly adsorbed compound.
-
Improper Column Packing: A poorly packed column can lead to channeling, where the solvent and your compound bypass the majority of the stationary phase, leading to poor separation and recovery. Ensure your silica gel is well-slurried and packed without any air bubbles.
-
Product Instability: Your compound might be degrading on the silica gel. This can happen with acid-sensitive compounds. Deactivating the silica gel with triethylamine before use can mitigate this.[3]
-
Incorrect Fraction Collection: You may be cutting your fractions too broadly or too narrowly. Monitor the column closely by TLC to ensure you are collecting all of your product.
Issue 3: Product Crystallization Difficulties
Q: I have a pure, oily product after chromatography, but I can't get it to crystallize. What techniques can I try?
A: Inducing crystallization can sometimes be more of an art than a science. Here are some techniques to try:
-
Solvent Selection: The key is to find a solvent in which your compound is soluble when hot but poorly soluble when cold.
-
Screening: In small vials, test the solubility of a small amount of your oil in various solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene, or mixtures).
-
Solvent/Anti-Solvent Method: Dissolve your compound in a good solvent, and then slowly add a poor solvent (an "anti-solvent") until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
-
Seeding: If you have a small amount of solid material from a previous batch, add a tiny crystal to the supersaturated solution. This will act as a nucleus for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic scratches can provide a nucleation site for crystals to form.
-
Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for purifying this compound on a silica gel column.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents (Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine)
-
Glass column with a stopcock
-
Collection tubes
Procedure:
-
Determine the Optimal Solvent System:
-
Dissolve a small amount of your crude product in a suitable solvent.
-
Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate.
-
Aim for a retention factor (Rf) of 0.2-0.3 for your product.[2]
-
If tailing is observed, add 0.5% triethylamine to the solvent system.
-
-
Pack the Column:
-
Prepare a slurry of silica gel in your chosen mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks or bubbles.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.
-
Alternatively, for less soluble compounds, you can perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[3]
-
-
Elute and Collect Fractions:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure to start the elution.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing your pure product.
-
-
Isolate the Product:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain your purified product.
-
Protocol 2: Recrystallization
This protocol outlines the steps for recrystallizing your purified product to achieve higher purity.
Materials:
-
Purified this compound
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Choose a Suitable Solvent:
-
Based on your solubility tests, select a solvent that dissolves your compound when hot but not when cold.
-
-
Dissolve the Compound:
-
Place the compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent to dissolve the compound completely.
-
-
Hot Filtration (Optional):
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
-
Cool Slowly:
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolate the Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
-
Dry the Crystals:
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Data Presentation
| Purification Method | Typical Purity | Expected Yield | Advantages | Disadvantages |
| Flash Chromatography | >95% | 60-90% | Good for separating mixtures with different polarities. | Can be time-consuming and uses large volumes of solvent. |
| Recrystallization | >99% | 70-95% | Excellent for achieving high purity. | Requires a suitable solvent and may result in lower yields if the compound has some solubility in the cold solvent. |
Visualizations
Purification Workflow Diagram
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic for Column Chromatography
Caption: Decision-making process for resolving co-eluting impurities in column chromatography.
References
Technical Support Center: Characterization of 4-(Thiazol-2-yloxy)phenylamine
Introduction
4-(Thiazol-2-yloxy)phenylamine is a molecule of significant interest in medicinal chemistry and materials science, combining three key structural motifs: a phenylamine core, a thiazole heterocycle, and an ether linkage. This unique combination, while conferring desirable properties, also presents a distinct set of challenges during analytical characterization. The inherent basicity of the aromatic amine, coupled with the potential reactivity of the thiazole ring, necessitates a robust and well-considered analytical strategy.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting solutions in a direct question-and-answer format to address common issues encountered during the characterization of this molecule. Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol serves as a self-validating system.
Section 1: Frequently Asked Questions (FAQs) - Stability and Handling
This section addresses high-level concerns regarding the stability and general handling of this compound.
Question 1: My solid sample of this compound has developed a pink or brown tint over time. What is causing this discoloration?
Answer: This is a classic sign of oxidation, a common issue with aromatic amines.[1] The amine group (-NH₂) on the phenyl ring is susceptible to air oxidation, forming colored impurities. This process can be accelerated by exposure to light and trace metal impurities.
Proactive Solutions:
-
Storage: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial to protect it from air and light.
-
Temperature: Store at reduced temperatures (2-8 °C) to slow the rate of oxidation.
-
Solvent Purity: When preparing solutions, use high-purity, peroxide-free solvents to prevent solvent-initiated degradation.
Question 2: What are the primary stability concerns when working with this compound in solution?
Answer: The stability of this compound in solution is highly dependent on pH, the presence of oxidizing agents, and light exposure.[2] The thiazole ring, in particular, can be susceptible to degradation under certain conditions.
-
pH Sensitivity: The thiazole ring can be prone to hydrolysis, especially under strongly alkaline conditions.[2][3] The aromatic amine's basicity also means its protonation state, and thus solubility and reactivity, are pH-dependent.
-
Oxidative Stability: The sulfur atom in the thiazole ring is a potential site for oxidation to a sulfoxide or sulfone, while the amine remains susceptible to oxidation as well.[2]
-
Photostability: Aromatic and heterocyclic systems can be prone to photodegradation upon prolonged exposure to UV or ambient light.[2][3]
Question 3: I am observing poor reproducibility in my biological assays. Could this be related to compound characterization?
Answer: Absolutely. Inconsistent biological data is often traced back to issues with compound integrity. If the compound degrades in your assay buffer over the course of the experiment, its effective concentration decreases, leading to variable results.[2] This highlights the importance of confirming the compound's structure and purity before screening and assessing its stability under the specific assay conditions (e.g., buffer pH, temperature, incubation time).
Section 2: Troubleshooting Guide by Analytical Technique
This section provides detailed troubleshooting for specific issues encountered during routine analytical characterization.
High-Performance Liquid Chromatography (HPLC)
Issue: My HPLC peak for the target compound is broad, asymmetrical, or shows significant tailing.
Causality: This is a common problem when analyzing basic compounds like this compound on standard silica-based C18 columns.[4] The basic amine group can engage in secondary ionic interactions with acidic residual silanol groups (-Si-OH) on the silica surface. This mixed-mode retention mechanism leads to poor peak shape.
Solution: The goal is to ensure a single, consistent interaction mode (hydrophobic retention). This is achieved by controlling the protonation state of the analyte.
-
Use an Acidic Modifier: Adding a small amount of an acid to the mobile phase is the most effective solution. This protonates the amine group to a consistent cationic form (-NH₃⁺) and suppresses the ionization of the silanol groups, minimizing secondary interactions.
-
Optimize Mobile Phase pH: For reproducible results, maintain the mobile phase pH at least two units below the pKa of the phenylamine group.[4]
-
Consider a Different Stationary Phase: If issues persist, columns with end-capping or "base-deactivated" stationary phases are designed to have fewer accessible silanol groups.
Table 1: Recommended Starting Conditions for HPLC Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for reversed-phase analysis. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA is a strong ion-pairing agent that improves peak shape for bases.[4] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Ensures consistent pH and modifier concentration across the gradient. |
| Gradient | 5% to 95% B over 10 minutes | A good starting point to elute the compound and a wide range of impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection (UV) | 254 nm, 280 nm | Aromatic systems typically absorb at these wavelengths.[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: The aromatic region of my ¹H-NMR spectrum (approx. 6.5-8.0 ppm) is a complex multiplet that is difficult to assign.
Causality: The signals from the protons on the phenyl ring and the thiazole ring are often in the same region of the spectrum and can overlap, making direct assignment challenging.
Solution: Utilize two-dimensional (2D) NMR experiments to resolve the ambiguities.[5]
-
COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other (i.e., are on adjacent carbons). This will help trace the connectivity within the phenyl ring and the thiazole ring independently.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom it is directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is invaluable for connecting the different fragments of the molecule, for instance, by showing a correlation from the phenyl protons to the ether carbon.
Mass Spectrometry (MS)
Issue: I am having difficulty detecting the molecular ion peak ([M+H]⁺) for my compound.
Causality: This can be due to two primary factors: using an ionization technique that is too "hard" and causes the molecule to fragment immediately, or suboptimal instrument settings.
Solution: Use a soft ionization technique and optimize source conditions.[6]
-
Choose the Right Ionization Source:
-
Electrospray Ionization (ESI): This is the preferred method for polar molecules like this compound. It is a very soft technique that typically yields a strong protonated molecular ion ([M+H]⁺) with minimal fragmentation.[6]
-
Atmospheric Pressure Chemical Ionization (APCI): A good alternative if ESI provides a weak signal, APCI is also a soft technique suitable for this class of compounds.[6]
-
-
Optimize Source Parameters: Run in positive ion mode. Systematically adjust the capillary voltage and cone/fragmentor voltage. A high cone voltage can induce in-source fragmentation, causing the molecular ion to disappear. Start with a low cone voltage (e.g., 20 V) and gradually increase it if needed.
Table 2: Predicted Key Mass Spectral Data for this compound (Molecular Formula: C₉H₈N₂OS, Exact Mass: 192.04)
| Predicted m/z | Proposed Fragment Ion | Notes |
| 193.05 | [M+H]⁺ | The protonated molecular ion; should be the base peak in ESI+. |
| 110.06 | [C₆H₈NO]⁺ | Fragment corresponding to the 4-aminophenoxy cation after cleavage of the ether bond. |
| 85.00 | [C₃H₃NS]⁺ | Fragment corresponding to the thiazole ring. |
Section 3: Key Experimental Protocols & Workflows
To ensure the scientific integrity of your results, it is critical to understand your compound's stability profile. A forced degradation study is the authoritative method for achieving this.
Protocol 1: Forced Degradation Study
This study intentionally exposes the compound to stressful conditions to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.[3]
Methodology:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Apply Stress Conditions: In separate, clearly labeled amber vials, dilute the stock solution with the following stress agents to a final concentration of ~100 µg/mL:
-
Acidic Hydrolysis: 0.1 M HCl.
-
Alkaline Hydrolysis: 0.1 M NaOH.
-
Oxidative Degradation: 3% H₂O₂.
-
Thermal Stress: Heat a solution of the compound in a neutral buffer (e.g., pH 7.0 PBS) at 60 °C.
-
Photolytic Stress: Expose a solution in a neutral buffer to direct UV light.
-
-
Incubate: Store the stressed samples (and an unstressed control sample) for a defined period (e.g., 24-48 hours).
-
Analyze: Quench the reactions if necessary (e.g., neutralize acid/base). Analyze all samples by HPLC-UV/MS.
-
Evaluate: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradants). The MS data will be crucial for identifying these degradants.
Workflow for a Forced Degradation Study A visual representation of the logical flow for conducting a forced degradation study.
References
How to improve the resolution in the NMR spectrum of 4-(Thiazol-2-yloxy)aniline
A Guide to Achieving High-Resolution NMR Spectra
Introduction: 4-(Thiazol-2-yloxy)aniline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Structurally, it possesses two aromatic rings—a phenyl ring bearing an amine group and a thiazole ring—connected by an ether linkage. This combination of features, particularly the primary amine (-NH₂) and the potential for complex spin systems in the aromatic regions, can present challenges in acquiring high-resolution Nuclear Magnetic Resonance (NMR) spectra. Common issues include broad peaks, poor signal dispersion, and overlapping multiplets, which can hinder accurate structural elucidation and purity assessment.
This technical guide provides a comprehensive troubleshooting framework in a question-and-answer format. It is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during the NMR analysis of 4-(Thiazol-2-yloxy)aniline and structurally related molecules.
Troubleshooting Guide & FAQs
Q1: Why are the peaks in my ¹H NMR spectrum of 4-(Thiazol-2-yloxy)aniline broad and poorly resolved?
Poor resolution in an NMR spectrum, characterized by broad lines, can originate from several factors related to the instrument, the sample preparation, or the intrinsic properties of the molecule itself.
A. Instrument & Acquisition Parameters:
-
Imperfect Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field (B₀). Modern spectrometers have robust shimming capabilities to correct this.[1] Always perform automated shimming before an acquisition. For challenging samples, manual shimming of first- and second-order shim coils can significantly improve resolution.[2]
-
Low Magnetic Field Strength: Higher field magnets increase spectral dispersion, spreading peaks further apart and improving resolution.[2] This can be crucial for resolving the complex multiplets in the aromatic region of your molecule.
-
Acquisition Time (at): The acquisition time is inversely related to the narrowest possible line width. A longer acquisition time allows for the detection of slowly decaying signals, resulting in sharper peaks. Ensure at is sufficiently long (typically 2-4 seconds for small molecules) to allow the Free Induction Decay (FID) to decay fully.
B. Sample-Related Issues:
-
High Concentration & Aggregation: 4-(Thiazol-2-yloxy)aniline has a primary amine and aromatic rings capable of hydrogen bonding and π-stacking, respectively. At high concentrations, these intermolecular interactions can lead to the formation of aggregates. These larger entities tumble more slowly in solution, leading to efficient T₂ relaxation and consequently, significant line broadening.[3][4]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen, metal ions) can dramatically shorten relaxation times and cause severe peak broadening.[4][5]
-
Solvent Viscosity: High-viscosity solvents restrict molecular tumbling, leading to broader lines. While DMSO-d₆ is a common solvent for this compound, its higher viscosity compared to acetone-d₆ or acetonitrile-d₃ can contribute to line broadening.
C. Molecular Dynamics:
-
Chemical Exchange: The amine protons (-NH₂) can undergo chemical exchange with trace amounts of water in the solvent or with each other.[6][7] If the rate of this exchange is on the NMR timescale, it results in a broad signal for the NH₂ protons.[8] This is a very common feature for primary and secondary amines.[9]
Q2: My aromatic signals are a complex, unresolved multiplet. How can I simplify this region?
The phenyl and thiazole rings create a complex aromatic region where signals can overlap. Several strategies can help resolve these signals.
A. Change the Solvent:
-
Mechanism: Solvents can induce changes in chemical shifts through various interactions, including magnetic anisotropy and polar effects.[10][11][12] Aromatic solvents like benzene-d₆ or pyridine-d₅ can cause significant shifts (often upfield) due to their own ring currents, potentially resolving overlapping signals.[3]
-
Recommendation: Acquire spectra in a few different solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, Benzene-d₆) to find the best dispersion.
B. Vary the Temperature:
-
Mechanism: Changing the temperature alters the populations of different molecular conformations and can affect intermolecular interactions like hydrogen bonding.[13][14] This often results in temperature-dependent chemical shifts, and the rate of change can be specific to each proton, allowing overlapped peaks to move apart.[15][16]
-
Recommendation: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K up to 353 K or 80°C, solvent permitting).[14] This can both sharpen exchange-broadened peaks (like the -NH₂) and resolve overlapping aromatic signals.[13]
C. Use Higher Magnetic Field:
-
Mechanism: The separation between peaks in Hertz (Hz) is directly proportional to the magnetic field strength, while the coupling constants (J-values) in Hz remain the same. Therefore, at higher fields, the multiplets are more spread out, simplifying their appearance and reducing overlap.[2]
Q3: The -NH₂ signal is very broad or not visible at all. What can I do?
This is a classic issue for amines due to chemical exchange and sometimes quadrupolar coupling from the ¹⁴N nucleus.
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The labile amine protons will exchange with deuterium, causing the -NH₂ signal to disappear.[6] This is a definitive test to confirm the identity of the -NH₂ peak.
-
Low Temperature: Cooling the sample can slow down the rate of chemical exchange, often resulting in a much sharper -NH₂ signal.[8][17] In some cases, you may even resolve coupling to adjacent protons.
-
Aprotic, Dry Solvents: Use a dry, aprotic solvent like anhydrous DMSO-d₆ or CDCl₃ to minimize proton exchange with water.
Q4: I suspect molecular aggregation is the main cause of my poor resolution. How can I confirm and mitigate this?
Aggregation is a common problem for molecules with hydrogen-bonding moieties and aromatic systems.
A. Confirmation of Aggregation:
-
Concentration Study: Acquire a series of ¹H NMR spectra at decreasing concentrations (e.g., 50 mM, 10 mM, 2 mM, 0.5 mM). If aggregation is the issue, you should observe a significant sharpening of the peaks (decrease in line width) as the sample becomes more dilute.[3]
-
DOSY NMR: Diffusion-Ordered Spectroscopy (DOSY) is a powerful experiment that separates NMR signals based on the diffusion coefficient of the molecules.[18] Smaller, individual molecules diffuse faster than larger aggregates. A DOSY experiment would show all protons of 4-(Thiazol-2-yloxy)aniline having the same diffusion coefficient. If this coefficient decreases significantly at higher concentrations, it is strong evidence of aggregation.
B. Mitigation Strategies:
-
Lower Concentration: The simplest solution is to use the lowest concentration that provides an adequate signal-to-noise ratio.
-
Increase Temperature: Higher temperatures provide more thermal energy, which can disrupt the weak intermolecular forces (like hydrogen bonds and π-stacking) that cause aggregation, leading to sharper signals.[16]
-
Use a More Polar or Hydrogen-Bonding Solvent: Solvents like methanol-d₄ or DMSO-d₆ can compete for hydrogen bonding sites on your molecule, disrupting solute-solute aggregation and favoring solute-solvent interactions.
Experimental Protocols & Workflows
Protocol 1: Optimized Sample Preparation and Shimming
-
Sample Weighing: Accurately weigh 2-5 mg of 4-(Thiazol-2-yloxy)aniline. For initial troubleshooting, lower concentrations are preferable.
-
Solvent Selection: Add 0.6-0.7 mL of a deuterated solvent. Use a high-purity solvent to avoid impurities.
-
Initial Choice: DMSO-d₆ or Acetone-d₆.
-
Troubleshooting: Chloroform-d, Benzene-d₆.
-
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Filtering: Filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent). This removes particulate matter that can severely degrade shim quality.[19]
-
Degassing (Optional but Recommended): To remove dissolved paramagnetic O₂, bubble a gentle stream of an inert gas (N₂ or Ar) through the sample for 2-3 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles) for best results.
-
Shimming:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Run the spectrometer's automated shimming routine. For best results, use a gradient-based shimming algorithm if available.
-
Workflow for Troubleshooting Poor Resolution
Caption: A decision-tree workflow for troubleshooting poor NMR spectral resolution.
Advanced Techniques
Q5: Can advanced 1D or 2D NMR experiments help improve my spectral resolution or confirm my structure?
Yes. When standard ¹H NMR is insufficient, advanced experiments are invaluable.
-
1D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds.[20] For 4-(Thiazol-2-yloxy)aniline, a 1D NOESY experiment irradiating a proton on the aniline ring should show an NOE to the nearest proton on the thiazole ring, confirming the conformation around the ether linkage. This is also a sensitive probe for aggregation; in an aggregated state, intermolecular NOEs may become visible.[21][22][23]
-
2D COSY (Correlation Spectroscopy): This experiment shows which protons are J-coupled (typically through 2-3 bonds). It is excellent for tracing out the spin systems within the aniline and thiazole rings separately, helping to assign protons in crowded regions.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is the gold standard for assigning ¹³C signals and can help resolve overlapping ¹H signals by spreading them out into a second dimension based on the chemical shift of the carbon they are attached to.
Visualizing Molecular Aggregation and its Effect on NMR
Molecular aggregation significantly impacts the rotational correlation time (τc), which is a measure of how fast a molecule tumbles in solution. This, in turn, affects the spin-spin relaxation time (T₂) and the NMR line width.
Caption: The effect of molecular aggregation on NMR line width.
Data Summary Table
| Parameter | Issue | Recommended Solution | Rationale |
| Shimming | Broad, asymmetric peaks | Re-shim using a gradient-based routine | Corrects magnetic field inhomogeneity, the most common cause of poor line shape.[1] |
| Concentration | All peaks are uniformly broad | Dilute the sample to < 5 mg/mL | Minimizes intermolecular aggregation, which leads to slow molecular tumbling and broad lines.[3][4] |
| Solvent Choice | Overlapping aromatic multiplets | Acquire spectra in different solvents (e.g., Acetone-d₆, Benzene-d₆) | Solvents induce different chemical shifts, which can resolve overlapping signals.[10][11][12] |
| Temperature | Broad -NH₂ peak; unresolved multiplets | Increase the sample temperature (e.g., to 50-80 °C) | Disrupts aggregation and can increase the rate of conformational exchange, sharpening peaks and resolving signals.[13][14][16] |
| Acquisition Time | FID not fully decayed, leading to truncation artifacts | Increase acquisition time (at) to 2-4 seconds | Ensures that narrow signals are fully captured, improving digital resolution. |
| Paramagnetic O₂ | General line broadening | Degas the sample with N₂ or Ar | Removes paramagnetic oxygen, which causes rapid relaxation and line broadening.[4] |
References
- 1. escholarship.org [escholarship.org]
- 2. Resolution improvements in in vivo 1H NMR spectra with increased magnetic field strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. High-Resolution 1H NMR Investigation of the Speciation Status of Nickel(II) and Copper(II) Ions in a Cell Culture Medium: Relevance to Their Toxicological Actions [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. NMR line broadening techniques - Wikipedia [en.wikipedia.org]
- 9. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 10. pubs.aip.org [pubs.aip.org]
- 11. tandfonline.com [tandfonline.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05626C [pubs.rsc.org]
- 16. m.youtube.com [m.youtube.com]
- 17. NMR at Low and Ultra-Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 21. 1D NOESY [nmr.chem.ucsb.edu]
- 22. Selective 1D NOESY Experiment [imserc.northwestern.edu]
- 23. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
Method refinement for consistent results in biological assays with 4-(Thiazol-2-yloxy)phenylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing 4-(Thiazol-2-yloxy)phenylamine. This guide is designed to provide in-depth troubleshooting advice and method refinement strategies to ensure the generation of consistent, reproducible, and reliable data in your biological assays. While specific published data on this compound is emerging, the principles outlined here are derived from extensive experience with structurally related small molecules, particularly those containing thiazole and phenylamine cores, which are common scaffolds in drug discovery.[1][2][3]
This document is structured to address the most critical and frequent challenges encountered in the experimental workflow, from initial compound handling to interpreting complex biological results.
Part 1: Compound Integrity and Solubility: The Foundation of Reliable Data
The most common source of variability in small molecule assays originates from suboptimal handling and poor solubility of the test compound.[4][5] If a compound is not fully dissolved or has degraded, its effective concentration in the assay will be unknown, leading to inaccurate and irreproducible results.[5]
Frequently Asked Questions (FAQs) - Solubility & Handling
Q1: What is the best way to prepare and store stock solutions of this compound?
A1: Given its predicted lipophilic nature (typical of phenylamine and thiazole-containing structures), high-quality, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution (e.g., 10-30 mM).[4][6]
-
Best Practices:
-
Solvent Quality: Always use anhydrous, high-purity DMSO to prevent compound degradation from moisture.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation.[5][7] Store aliquots at -20°C or -80°C, protected from light.[8]
-
Visual Inspection: Before each use, thaw the aliquot and visually inspect it against a dark background for any signs of precipitation. If crystals are observed, gently warm and vortex the solution to redissolve the compound.
-
Q2: My compound precipitates when I dilute it from the DMSO stock into my aqueous assay buffer. How can I fix this?
A2: This is a classic sign of exceeding the kinetic solubility limit of the compound in your final assay medium.[9] The final concentration of DMSO is also a critical factor; it should typically be kept below 0.5% to avoid solvent-induced artifacts or toxicity.[5]
-
Troubleshooting Steps:
-
Perform a Solubility Test: Before conducting your main experiment, determine the maximum solubility of the compound in your specific assay buffer (see Protocol 1 below).[8]
-
Modify Dilution Method: Instead of a single large dilution, perform a serial dilution in 100% DMSO first. Then, add a small volume of each DMSO dilution to the final assay buffer. This gradual process can sometimes improve solubility.
-
Reduce Final Concentration: If precipitation persists, the highest concentration tested may need to be lowered to stay within the soluble range.
-
Consider Formulation Aids: For particularly challenging compounds, the use of solubilizing excipients may be necessary, but these must be validated to ensure they do not interfere with the assay.[10]
-
Workflow for Compound Preparation and Validation
This workflow ensures that the compound entering your assay is soluble at the desired concentrations.
References
- 1. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 4-(Thiazol-2-yloxy)phenylamine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. In the synthesis of novel compounds, even with a well-defined reaction scheme, the potential for isomeric products or unexpected rearrangements necessitates a comprehensive analytical approach. This guide provides an in-depth, comparative framework for the structural elucidation of 4-(Thiazol-2-yloxy)phenylamine, a molecule of interest in medicinal chemistry. We will explore a multi-technique spectroscopic approach, grounded in established principles and supported by predictive data derived from analogous structures.
The Imperative of Structural Verification
This compound combines a phenylamine moiety with a thiazole ring through an ether linkage. Each component of this structure presents unique spectroscopic signatures. The primary objective of this guide is to outline a systematic workflow that leverages the strengths of various analytical techniques to provide an irrefutable confirmation of the synthesized product's identity.
Proposed Structure and Predicted Spectroscopic Profile
The proposed structure of this compound is as follows:
Molecular Formula: C₉H₈N₂OS[1] Molecular Weight: 192.24 g/mol
To confirm this structure, we will rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below, we present the predicted data for each technique, based on the analysis of structurally related compounds and established spectroscopic principles.
A Multi-Faceted Approach to Structural Elucidation
A robust structural confirmation is never reliant on a single analytical technique. Instead, it is the confluence of data from multiple, orthogonal methods that provides the highest degree of confidence.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 7.3 | d | 1H | Thiazole-H | The protons on the thiazole ring are expected to appear in the aromatic region, with their exact shifts influenced by the ether linkage. |
| ~7.2 - 7.0 | d | 1H | Thiazole-H | Similar to the other thiazole proton, its chemical shift will be in the downfield region. |
| ~6.9 - 6.7 | m | 2H | Phenyl-H (ortho to -O) | The protons on the phenyl ring ortho to the oxygen of the ether are expected to be downfield due to the electron-withdrawing effect of the oxygen. |
| ~6.6 - 6.4 | m | 2H | Phenyl-H (ortho to -NH₂) | The protons ortho to the electron-donating amino group are expected to be upfield compared to the other phenyl protons. |
| ~5.2 | s | 2H | -NH₂ | The chemical shift of amine protons can vary and is often broad. The integration should correspond to two protons. |
Causality in Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is crucial as it can solubilize the compound and its residual proton signal does not interfere with the signals of interest. A high-field NMR (500 MHz or greater) is recommended to achieve better signal dispersion, which is particularly important for resolving the aromatic protons.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | Thiazole-C (C-O) | The carbon of the thiazole ring attached to the ether oxygen will be significantly downfield. |
| ~145 | Phenyl-C (C-O) | The aromatic carbon attached to the ether oxygen will also be downfield. |
| ~142 | Phenyl-C (C-NH₂) | The carbon attached to the amino group will be influenced by the nitrogen's electronegativity. |
| ~139 | Thiazole-CH | The chemical shifts of the thiazole carbons are characteristic of this heterocyclic ring. |
| ~122 | Phenyl-CH | The chemical shifts of the phenyl carbons will be in the typical aromatic region. |
| ~115 | Thiazole-CH | The other thiazole carbon will also be in the aromatic region. |
| ~114 | Phenyl-CH | The phenyl carbons will show distinct signals based on their position relative to the substituents. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.
Predicted Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3450-3250 | N-H | Symmetric and asymmetric stretching of the primary amine |
| 3150-3000 | C-H | Aromatic C-H stretching |
| 1620-1580 | C=C | Aromatic C=C stretching |
| 1550-1450 | C=N | Thiazole ring stretching |
| 1250-1200 | C-O | Aryl ether C-O stretching |
| 850-800 | C-H | Para-disubstituted phenyl ring C-H out-of-plane bending |
Self-Validating System: The presence of a sharp doublet in the 3450-3250 cm⁻¹ region would be strong evidence for a primary amine, while a single sharp peak would suggest a secondary amine, thus helping to rule out alternative structures. The combination of the C-O stretch and the aromatic C-H bending patterns provides a confirmatory fingerprint for the substituted phenyl ether moiety.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation patterns.
Predicted Mass Spectrum (ESI+):
| m/z | Interpretation |
| 193.04 | [M+H]⁺ (Molecular ion peak) |
| 110.06 | Fragment corresponding to the 4-aminophenoxy cation |
| 84.01 | Fragment corresponding to the thiazole cation |
Trustworthiness of the Protocol: Electrospray ionization (ESI) in positive mode is the preferred method as it is a soft ionization technique that is likely to produce the protonated molecular ion [M+H]⁺ with high abundance, providing a clear confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition, which must match C₉H₈N₂OS.
Experimental Protocols
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of DMSO-d₆.
-
Instrumentation: Use a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Protocol 2: Infrared Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum.
-
Place a small amount of the solid sample on the ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing: Perform a background subtraction and identify the key absorption peaks.
Protocol 3: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern if tandem MS (MS/MS) is performed.
Visualization of the Structural Confirmation Workflow
The following diagram illustrates the logical flow for the comprehensive structural confirmation of this compound.
Caption: Workflow for the structural confirmation of this compound.
Summary of Confirmatory Data
The following table provides a comparative summary of the predicted data versus the expected experimental results that would confirm the structure of this compound.
| Analytical Technique | Predicted Data | Confirmatory Experimental Result |
| ¹H NMR | Signals for 5 distinct proton environments (2 thiazole, 2 phenyl sets, 1 amine). | Correct chemical shifts, multiplicities, and integrations for all 8 protons. |
| ¹³C NMR | Signals for 7 distinct carbon environments. | 7 distinct peaks in the proton-decoupled spectrum with appropriate chemical shifts. |
| IR Spectroscopy | Characteristic bands for N-H, aromatic C-H, C=C, C=N, and aryl C-O. | Presence of all key functional group absorptions in the expected regions. |
| Mass Spectrometry | [M+H]⁺ at m/z 193.04. | A molecular ion peak corresponding to the exact mass of C₉H₉N₂OS⁺. |
Conclusion
The structural confirmation of a novel compound like this compound is a critical step in the research and development pipeline. A single analytical technique is insufficient to provide the necessary level of confidence. By employing a combination of ¹H and ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry, researchers can build a comprehensive and self-validating dataset. This integrated approach, as outlined in this guide, ensures the scientific integrity of the work and provides a solid foundation for any subsequent biological or medicinal chemistry studies.
References
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(Thiazol-2-yloxy)aniline
Introduction: The Analytical Imperative for 4-(Thiazol-2-yloxy)aniline
4-(Thiazol-2-yloxy)aniline, a molecule incorporating both a thiazole heterocycle and an aromatic amine, represents a class of compounds with significant interest in pharmaceutical development due to their potential as intermediates in the synthesis of biologically active agents.[1][2][3] The accurate and precise quantification of this analyte is paramount, underpinning everything from purity assessment in active pharmaceutical ingredients (APIs) to pharmacokinetic studies in drug discovery.
Ensuring the reliability of analytical data is not merely a matter of good science; it is a stringent regulatory expectation. International Council for Harmonisation (ICH) guidelines require that analytical procedures be validated to demonstrate their suitability for the intended purpose.[4] However, over the lifecycle of a drug product, it is common to employ multiple analytical methods across different laboratories or for different applications—for instance, a robust High-Performance Liquid Chromatography (HPLC) method for routine quality control and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalysis. This is where cross-validation becomes critical.
Cross-validation is the formal process of demonstrating that two or more distinct analytical methods can produce comparable and equivalent results for the same analyte.[5][6] This guide provides a comparative analysis of the primary analytical techniques suitable for 4-(Thiazol-2-yloxy)aniline, presents a framework for conducting a rigorous cross-validation study, and offers detailed, field-tested protocols to support researchers in generating reliable, defensible data.
Comparative Overview of Primary Analytical Techniques
The selection of an analytical method is a strategic decision dictated by the application's requirements for sensitivity, selectivity, throughput, and cost. For an aromatic amine like 4-(Thiazol-2-yloxy)aniline, three techniques are paramount: HPLC with UV detection, LC-MS/MS, and Gas Chromatography-Mass Spectrometry (GC-MS).
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of the pharmaceutical industry. It separates compounds based on their interaction with a stationary and mobile phase.[7] Given that 4-(Thiazol-2-yloxy)aniline possesses a chromophore due to its aromatic and heterocyclic structure, UV detection is a straightforward and robust choice for quantification, particularly for purity and assay testing.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique couples the powerful separation of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[9] LC-MS/MS is the gold standard for trace-level quantification, such as in bioanalytical studies or for identifying genotoxic impurities.[10][11] It identifies compounds by their mass-to-charge ratio (m/z) and fragmentation patterns, providing an unparalleled degree of certainty.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for volatile and thermally stable compounds.[10] While direct analysis of 4-(Thiazol-2-yloxy)aniline may be challenging due to its polarity and potential for thermal degradation, GC-MS can be a powerful tool, often requiring a derivatization step to increase volatility and improve chromatographic performance.[13][14]
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of these three methods for the analysis of aromatic amines, providing a basis for method selection and cross-validation design. Data is synthesized from studies on structurally related compounds due to the limited specific public data for 4-(Thiazol-2-yloxy)aniline.[13][15]
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | >0.999[16][17] | >0.99[15] | >0.999[11][15] |
| Accuracy (% Recovery) | 93-98%[17] | 80-120%[13][15] | 92-114%[11][15] |
| Precision (%RSD) | < 5%[15] | < 15%[13][15] | < 15%[11][15] |
| Limit of Detection (LOD) | 0.009 - 0.02 µg/mL[15][17] | Analyte dependent, µg/L range[15] | 0.025 - 0.20 ng/mL[15] |
| Limit of Quantification (LOQ) | 0.028 - 1.0 ng/mL[15][17] | Analyte dependent, µg/L range | 0.1 - 1.0 ng/mL[15] |
| Specificity | Moderate; relies on chromatographic separation. | High; relies on retention time and mass spectrum. | Very High; relies on retention time and specific MRM transitions. |
| Expertise Required | Intermediate | Intermediate to High | High |
| Cost | Low to Moderate | Moderate | High |
Designing a Rigorous Cross-Validation Study: HPLC-UV vs. LC-MS/MS
This section outlines a logical framework for cross-validating a routine HPLC-UV method (Method A) against a more sensitive LC-MS/MS method (Method B). The objective is to prove that both methods deliver equivalent quantitative results for 4-(Thiazol-2-yloxy)aniline, ensuring data integrity when results from both are used interchangeably or to support the same regulatory filing.
Causality in Experimental Design
The core principle of cross-validation is the analysis of identical, homogenous samples by two different procedures.[6][18] This direct comparison minimizes variables, allowing any observed differences to be attributed solely to the methods themselves. The choice of Quality Control (QC) sample concentrations should span the expected analytical range to ensure the equivalence holds true at low, medium, and high levels.
Caption: A logical workflow for the cross-validation of two analytical methods.
Experimental Protocols
The following protocols are provided as robust starting points. They must be fully validated according to ICH Q2(R2) guidelines before initiating a cross-validation study.[5][19]
Protocol 1: HPLC-UV Method for Quantification
This method is designed for robustness and is suitable for routine quality control.
-
Sample Preparation: Accurately weigh and dissolve the 4-(Thiazol-2-yloxy)aniline standard and samples in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to achieve a final concentration within the calibrated range (e.g., 0.01 - 1.0 mg/mL).
-
Chromatographic System: Use a standard HPLC system with a UV/PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is crucial for protonating the basic amine, ensuring sharp, symmetrical peaks by preventing unwanted interactions with the silica stationary phase.[20]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 272 nm, a common absorbance maximum for aminothiazole structures.[8]
-
-
Analysis: Perform triplicate injections for each standard and sample. Calculate the concentration based on the peak area relative to the calibration curve.
Protocol 2: LC-MS/MS Method for Quantification
This method is designed for high sensitivity and selectivity, suitable for bioanalysis or trace impurity detection.
-
Sample Preparation: Prepare samples as in the HPLC-UV method, but dilute further to fall within the ng/mL range. For plasma samples, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction would be required.[12]
-
LC System: Use a UPLC/HPLC system coupled to a tandem mass spectrometer.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS System: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Analyte: 4-(Thiazol-2-yloxy)aniline (Molecular Formula: C₉H₈N₂OS, Monoisotopic Mass: 192.04 Da)[21]
-
Precursor Ion (Q1): m/z 193.0 (corresponding to [M+H]⁺).
-
Product Ion (Q3): Select a stable, high-intensity fragment ion for quantification (e.g., m/z 108.1, corresponding to the aminophenol fragment) and a secondary ion for confirmation. These transitions must be optimized experimentally.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for m/z 193.0.
-
-
Analysis: Analyze samples against a calibration curve prepared in the same matrix.
Hypothetical Cross-Validation Data and Acceptance
The table below illustrates a potential outcome of this study, where the results are compared against a pre-defined acceptance criterion of ≤15% difference .
| QC Level | Method A (HPLC-UV) Mean Conc. (µg/mL) (n=6) | Method B (LC-MS/MS) Mean Conc. (µg/mL) (n=6) | % Difference | Result |
| Low QC | 1.05 | 1.12 | 6.67% | Pass |
| Mid QC | 50.21 | 48.95 | -2.51% | Pass |
| High QC | 98.76 | 101.34 | 2.61% | Pass |
In this scenario, as the percentage difference for all three QC levels is well within the ≤15% acceptance limit, the two methods would be considered cross-validated and interchangeable for their intended purposes.
Conclusion: A Foundation of Trustworthy Data
The cross-validation of analytical methods is a foundational activity in ensuring data integrity throughout the pharmaceutical development lifecycle. While HPLC-UV provides a robust and cost-effective solution for routine analysis of 4-(Thiazol-2-yloxy)aniline, LC-MS/MS offers superior sensitivity and specificity for more demanding applications. By following a structured approach as outlined in this guide—grounded in the principles of regulatory guidelines like ICH Q2(R2)—researchers can definitively demonstrate the equivalence of different analytical procedures. This not only satisfies regulatory expectations but also builds a foundation of trustworthy, reliable, and scientifically sound data, which is the ultimate goal of any analytical scientist.
References
- 1. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents - Lavanya - Current Computer-Aided Drug Design [journals.eco-vector.com]
- 3. Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. e-b-f.eu [e-b-f.eu]
- 19. biopharminternational.com [biopharminternational.com]
- 20. benchchem.com [benchchem.com]
- 21. PubChemLite - 4-(1,3-thiazol-2-yloxy)aniline (C9H8N2OS) [pubchemlite.lcsb.uni.lu]
Comparison of different synthesis routes for 4-(Thiazol-2-yloxy)phenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-(Thiazol-2-yloxy)phenylamine
This compound is a key structural motif found in a variety of biologically active compounds, making its efficient synthesis a topic of considerable interest in medicinal chemistry and drug development. The molecule itself serves as a crucial intermediate for the synthesis of more complex pharmaceutical agents. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and a critical evaluation of each method's advantages and limitations.
Two principal bond formations are central to the synthesis of this compound: the formation of the C-O ether linkage between the phenylamine and thiazole rings, and the presence of the primary amine on the phenyl ring. The choice of synthetic strategy often dictates which of these functionalities is introduced or manipulated in the key steps. This guide will focus on two plausible and widely applicable synthetic strategies: the Ullmann-type condensation reaction and Nucleophilic Aromatic Substitution (SNAr).
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached from two main retrosynthetic disconnections, as illustrated below. Each approach utilizes different starting materials and reaction conditions, leading to variations in yield, purity, and overall efficiency.
Figure 1. Retrosynthetic analysis of this compound highlighting two primary synthetic strategies.
Route 1: Ullmann-type Condensation
The Ullmann condensation is a classic and robust method for the formation of diaryl ethers, relying on a copper-catalyzed coupling between an aryl halide and a phenol.[1][2][3] In the context of synthesizing this compound, this would involve the direct coupling of a 2-halothiazole with 4-aminophenol.
Reaction Mechanism
The mechanism of the Ullmann condensation is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates. The key steps are:
-
Oxidative Addition: The copper(I) catalyst undergoes oxidative addition to the 2-halothiazole, forming a copper(III)-thiazole intermediate.
-
Ligand Exchange: The 4-aminophenol displaces the halide from the copper center.
-
Reductive Elimination: The C-O bond is formed through reductive elimination, yielding the desired product and regenerating the copper(I) catalyst.
Figure 2. Simplified catalytic cycle for the Ullmann-type condensation.
Experimental Protocol: Ullmann Synthesis of this compound
Materials:
-
2-Bromothiazole
-
4-Aminophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 4-aminophenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).
-
Add 2-bromothiazole (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture at 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Performance and Considerations
| Parameter | Ullmann Condensation |
| Yield | Moderate to Good |
| Reaction Conditions | High temperatures, inert atmosphere |
| Catalyst | Copper-based, relatively inexpensive |
| Substrate Scope | Generally broad, but can be sensitive to functional groups |
| Advantages | Direct C-O bond formation, readily available starting materials. |
| Disadvantages | Harsh reaction conditions may not be suitable for sensitive substrates; potential for side reactions. |
Route 2: Nucleophilic Aromatic Substitution (SNAr) Followed by Reduction
An alternative and often complementary approach is the Nucleophilic Aromatic Substitution (SNAr) reaction.[4][5] This strategy typically involves reacting a nucleophile with an electron-deficient aromatic ring. In this case, the thiazole ring is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen and sulfur atoms. To further enhance the reactivity of the phenyl ring component, a nitro group is often employed as an activating group, which is then reduced to the desired amine in a subsequent step.
Reaction Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The phenoxide, generated from 4-nitrophenol and a base, attacks the electron-deficient C-2 position of the 2-halothiazole. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group (halide) is eliminated, restoring the aromaticity of the thiazole ring and forming the C-O bond.
-
Nitro Group Reduction: The nitro group of the resulting ether is then reduced to a primary amine, typically using a reducing agent such as tin(II) chloride or catalytic hydrogenation.
References
- 1. PubChemLite - 4-(1,3-thiazol-2-yloxy)aniline (C9H8N2OS) [pubchemlite.lcsb.uni.lu]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Ullmann coupling-An overview - operachem [operachem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization [organic-chemistry.org]
Introduction: Targeting Transcriptional Addiction in Cancer with CDK9 Inhibitors
An In-depth Comparative Guide to the Biological Activity of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine Analogs as Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
A Note on the Evolution of this Guide: Initial exploration for the biological activity of 4-(Thiazol-2-yloxy)phenylamine revealed a scarcity of published data. However, the scientific literature is rich with research on a closely related and highly significant class of compounds: substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines . Given their therapeutic potential, particularly as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), this guide has been expertly curated to provide a comprehensive comparative analysis of these analogs. This pivot ensures a data-rich, experimentally grounded resource for researchers, scientists, and drug development professionals.
Cancer cells are often characterized by a high demand for the synthesis of anti-apoptotic proteins to evade programmed cell death.[1][2] This dependency on continuous transcription, often termed "transcriptional addiction," presents a promising therapeutic window. A key regulator of transcription elongation is Cyclin-Dependent Kinase 9 (CDK9), which, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[3][4] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the productive elongation of mRNA transcripts of short-lived proteins, including key survival proteins like Mcl-1 and Myc.[5]
Inhibition of CDK9 selectively downregulates these survival proteins, thereby reinstating apoptosis in cancer cells.[1][2] This mechanism has positioned CDK9 as a high-value target for anticancer drug discovery. The 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine scaffold has emerged as a particularly fruitful starting point for the development of potent and selective CDK9 inhibitors.[1][2][6] This guide will dissect the structure-activity relationships (SAR) of this chemical series, presenting comparative data on their biological activities and the experimental protocols used for their evaluation.
The 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine Scaffold: A Comparative Analysis of Analogs
The core structure of this series consists of a phenylamino group at the 2-position and a thiazole ring at the 4-position of a pyrimidine ring. Extensive research has focused on the impact of substitutions at the C5 position of the pyrimidine ring and on the aniline and thiazole moieties to optimize potency and selectivity against CDK9.[6][7]
General Structure
Below is a diagram of the core scaffold and the key positions for substitution.
Caption: Core chemical scaffold and key substitution points.
Comparative Biological Activity
The following table summarizes the inhibitory activities of selected 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine analogs against various CDKs, highlighting the impact of different substitutions on potency and selectivity. This data is crucial for understanding the structure-activity relationship.
| Compound | R' (C5-pyrimidine) | R (Aniline) | CDK9 Kᵢ (nM) | CDK1 Kᵢ (nM) | CDK2 Kᵢ (nM) | HCT-116 GI₅₀ (nM) | Reference |
| Ia | H | m-NO₂ | 1 | 2 | 6 | 90 | [6] |
| 12a | CN | m-NO₂ | 1 | 2 | 6 | 40 | [6] |
| 12b | OH | m-NO₂ | >155 | >460 | 368 | >10000 | [6] |
| 12u | CN | m-SO₂NH₂ | 2 | 165 | 162 | 260 | [1][2] |
| 12m | CN | m-morpholine | 3 | 14 | 12 | 30 | [6] |
| 12l | CN | p-(piperazin-1-yl)ethanone | 10 | 18 | 20 | 150 | [6] |
Kᵢ: Inhibitory constant, a measure of potency. A lower value indicates higher potency. GI₅₀: Growth inhibition 50, the concentration of the compound that inhibits cell growth by 50%.
Structure-Activity Relationship (SAR) Insights
The data presented above provides several key insights into the SAR of this inhibitor class:
-
C5-Pyrimidine Substitution is Critical: The substitution at the C5 position of the pyrimidine ring has a dramatic effect on CDK9 inhibitory activity. Replacing the hydrogen in compound Ia with a carbonitrile group (12a ) maintains high potency across CDKs 1, 2, and 9.[6] However, substituting with a hydroxyl group (12b ) leads to a significant loss of activity, with a more than 155-fold decrease in CDK9 inhibition.[6] This suggests that a small, electron-withdrawing group at the C5 position is favorable for potent inhibition.
-
Aniline Substitution Modulates Selectivity: While the C5 substitution impacts overall potency, modifications to the aniline ring are crucial for achieving selectivity for CDK9 over other CDKs. For instance, compound 12u , which has a meta-sulfonamide group on the aniline ring, shows over 80-fold selectivity for CDK9 compared to CDK2.[1][2] X-ray crystallography studies reveal that this selectivity arises from specific interactions within the ATP-binding pocket of CDK9.[1]
-
Bulky Heterocyclic Groups are Well-Tolerated: The introduction of bulky heterocyclic groups, such as morpholine (12m ), at the meta-position of the aniline ring results in compounds with low nanomolar potency against CDK9 and excellent anti-proliferative activity.[6] This indicates that the binding pocket can accommodate such substitutions, which can be exploited to fine-tune physicochemical properties.
Mechanism of Action: ATP-Competitive Inhibition of CDK9
The 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives act as ATP-competitive inhibitors. They bind to the ATP-binding site of CDK9, preventing the phosphorylation of its natural substrates, most notably the C-terminal domain of RNA Polymerase II.[5] This inhibition of transcriptional elongation leads to the depletion of short-lived anti-apoptotic proteins, ultimately triggering apoptosis in cancer cells.
Caption: Simplified signaling pathway of CDK9 and the point of inhibition.
Experimental Protocols for Biological Evaluation
The evaluation of novel CDK9 inhibitors involves a series of in vitro biochemical and cell-based assays. Below are detailed, self-validating protocols representative of those used in the field.
A. CDK9/Cyclin T1 Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.
Principle: The assay utilizes the ADP-Glo™ Kinase Assay system. The CDK9/Cyclin T1 reaction consumes ATP to generate ADP. The ADP-Glo™ Reagent is then added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP back to ATP and measure the newly synthesized ATP through a luciferase/luciferin reaction, generating a luminescent signal.[4][8]
Protocol Steps:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. Then, create intermediate dilutions in the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.[9]
-
Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the CDK substrate peptide.[10]
-
Assay Plate Setup: Add the master mix to all wells of a 384-well plate. Add the diluted test inhibitor to the designated wells. Add a diluent solution to the positive control (kinase activity without inhibitor) and blank (no kinase) wells.[10]
-
Kinase Addition: Thaw the recombinant human CDK9/Cyclin T1 enzyme on ice. Dilute the enzyme to the working concentration in 1x Kinase Assay Buffer. Initiate the reaction by adding the diluted kinase to the "Positive Control" and "Test Inhibitor" wells.[9]
-
Incubation: Cover the plate and incubate at 30°C for 45 minutes.[10]
-
Reaction Termination: Add ADP-Glo™ Reagent to all wells to stop the reaction and deplete ATP. Incubate at room temperature for 40 minutes.[8]
-
Signal Generation: Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[4]
-
Data Acquisition: Read the luminescence on a microplate reader. The "Blank" value is subtracted from all other readings.[10]
-
Data Analysis: Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the CDK9/Cyclin T1 Kinase Inhibition Assay.
B. Cell Viability MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[11] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is proportional to the number of viable cells.[12]
Protocol Steps:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.[13]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the GI₅₀ value.
General Synthesis Route
The synthesis of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines generally involves the condensation of a substituted phenylguanidine with a functionalized 1-(thiazol-5-yl)prop-2-en-1-one derivative.[1][6] The specific substitutions on the thiazole and pyrimidine rings are introduced through the appropriate choice of starting materials and synthetic intermediates.[6] For example, the key intermediate for introducing the C5-carbonitrile group can be synthesized from 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone.[6]
Conclusion
The 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine scaffold has proven to be a highly versatile and potent platform for the development of CDK9 inhibitors. The extensive structure-activity relationship studies have demonstrated that fine-tuning substitutions on the pyrimidine and aniline rings can lead to compounds with low nanomolar potency and high selectivity for CDK9. Analogs like 12u show significant promise, exhibiting potent anticancer activity in cellular models, including primary cancer cells, with a favorable therapeutic window.[1][2] The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of this important class of anticancer agents. Further development of these compounds could lead to novel therapeutics that exploit the transcriptional addictions of cancer cells.
References
- 1. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Analysis of Thiazole-Based Kinase Inhibitors: A Focus on the 2-Anilino-4-(thiazol-5-yl)pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Kinase Specificity
Protein kinases, as central regulators of cellular signaling, have become prime targets for therapeutic intervention, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. However, a significant challenge remains in achieving target specificity, as the ATP-binding site is highly conserved across the kinome. This guide provides a comparative study of a promising class of kinase inhibitors built on a 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold. While specific public data on 4-(Thiazol-2-yloxy)aniline is limited, we will use a well-characterized derivative, SNS-032 (BMS-387032) , as a representative of this structural class for a detailed comparative analysis against other established kinase inhibitors. This approach allows us to delve into the experimental evaluation of such compounds and understand their potential in a broader context.
The core structure, combining thiazole and pyrimidine rings, has been a fertile ground for the discovery of potent kinase inhibitors.[1] These heterocyclic systems offer a versatile scaffold for chemical modifications to optimize potency and selectivity. This guide will explore the kinase inhibitory profile, cellular activity, and the underlying experimental methodologies used to characterize these compounds, providing a framework for researchers in the field.
Comparative Kinase Inhibition Profile
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its potency and selectivity. A narrow selectivity profile can minimize off-target effects and associated toxicities. The 2-anilino-4-(thiazol-5-yl)pyrimidine series has been notably explored for its potent inhibition of Cyclin-Dependent Kinases (CDKs).[2] CDKs are critical for cell cycle regulation, and their dysregulation is a hallmark of cancer.
Below is a comparative table summarizing the inhibitory activity (IC50 values) of our representative compound, SNS-032, against a panel of kinases, alongside other well-known kinase inhibitors for context.
| Kinase Inhibitor | Primary Target(s) | Other Notable Targets | Representative IC50 (nM) | Reference Compound(s) | Primary Indication(s) |
| SNS-032 | CDK2, CDK7, CDK9 | - | CDK2: 38, CDK7: 62, CDK9: 4 | Flavopiridol | Chronic Lymphocytic Leukemia (CLL), Multiple Myeloma |
| Flavopiridol | Pan-CDK inhibitor | GSK-3β | CDK1: 30, CDK2: 170, CDK4: 100, CDK7: 300 | - | Leukemia, Lymphoma |
| Dasatinib | BCR-Abl, Src family | c-Kit, PDGFR | BCR-Abl: <1, Src: 0.5 | Imatinib, Nilotinib | Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL)[3] |
| Gefitinib | EGFR | - | EGFR (WT): 2-37 | Erlotinib, Osimertinib | Non-Small Cell Lung Cancer (NSCLC)[4] |
Note: IC50 values are approximate and can vary based on assay conditions.
The data highlights that SNS-032 is a potent inhibitor of transcriptional CDKs (CDK7 and CDK9) and the cell cycle-regulating CDK2.[5] This profile suggests that its anti-cancer effects are likely mediated through the inhibition of transcription and cell cycle progression. The high potency against CDK9 is particularly noteworthy, as this kinase plays a crucial role in regulating the transcription of anti-apoptotic proteins like Mcl-1.[5]
Cellular Activity: From Enzyme Inhibition to Anti-Proliferative Effects
While biochemical assays provide valuable information on direct enzyme inhibition, cellular assays are crucial for determining a compound's efficacy in a more physiologically relevant context. These assays assess the compound's ability to penetrate cell membranes, engage its target in the cellular environment, and elicit a biological response.
Cell Viability and Cytotoxicity Assays
A primary method to evaluate the anti-cancer potential of a kinase inhibitor is to measure its effect on the viability and proliferation of cancer cell lines. The MTT and MTS assays are colorimetric methods widely used for this purpose.[6][7] These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[8]
| Cell Line | Cancer Type | SNS-032 IC50 (µM) | Dasatinib IC50 (µM) | Gefitinib IC50 (µM) |
| HCT-116 | Colon Carcinoma | ~0.1 | ~0.05 | >10 |
| MCF-7 | Breast Adenocarcinoma | ~0.2 | ~1 | ~5 |
| A549 | Lung Carcinoma | ~0.5 | >10 | ~8 |
Note: IC50 values are approximate and can vary based on cell line and exposure time.
The cellular data for SNS-032 demonstrates potent anti-proliferative activity against various cancer cell lines, consistent with its potent inhibition of CDKs. The differential sensitivity of cell lines can provide insights into the specific dependencies of different cancers on particular kinases.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are essential. Here, we provide step-by-step methodologies for the key assays discussed.
In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a general, adaptable fluorescence-based assay for measuring kinase activity and inhibition.[9]
Principle: The assay measures the phosphorylation of a specific peptide substrate by a kinase. The detection of the phosphorylated product generates a fluorescent signal that is proportional to kinase activity.
Materials:
-
Kinase of interest
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., 4-(Thiazol-2-yloxy)aniline derivative)
-
Detection reagents (e.g., Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore for TR-FRET)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 5 µL of the kinase solution.
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control).
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing ATP and the biotinylated peptide substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of stop/detection buffer containing EDTA and the detection reagents.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on a suitable plate reader (e.g., for TR-FRET).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.
Cell Viability (MTT) Assay
This protocol outlines the steps for determining the effect of a compound on cell viability.[8][10]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for Phospho-Protein Analysis
This protocol is for assessing the inhibition of a specific signaling pathway by measuring the phosphorylation status of a target protein.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. Phospho-specific antibodies can be used to determine the phosphorylation state of a protein, providing a readout of upstream kinase activity.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with the kinase inhibitor for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and incubate with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control like β-actin.
Visualizing Cellular Mechanisms and Workflows
Diagrams are invaluable tools for illustrating complex biological pathways and experimental procedures.
Caption: CDK9 signaling pathway and the inhibitory action of SNS-032.
Caption: A streamlined workflow for Western blot analysis.
Conclusion and Future Directions
The 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold, represented here by SNS-032, holds significant promise for the development of potent and selective kinase inhibitors. The strong activity against transcriptional CDKs provides a clear mechanism for the observed anti-proliferative effects in cancer cells. The comparative data underscores the importance of a comprehensive evaluation, from biochemical assays to cellular and eventually in vivo studies, to fully characterize a novel kinase inhibitor.
Future research in this area should focus on further optimizing the selectivity profile of these compounds to minimize potential off-target effects. Additionally, exploring their efficacy in combination with other targeted therapies or chemotherapeutic agents could reveal synergistic interactions and provide new avenues for cancer treatment. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct these critical evaluations and contribute to the advancement of novel kinase inhibitors in the clinic.
References
- 1. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of new 4-oxo-thiazolidin-2-ylidene derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]
- 7. connectjournals.com [connectjournals.com]
- 8. Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Benchmarking Novel Anticancer Therapeutics: A Comparative Analysis of 4-(Thiazol-2-yloxy)phenylamine
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the identification of novel chemical scaffolds with potent and selective anticancer activity is a paramount objective. The thiazole ring, a sulfur and nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically approved anticancer agents.[1][2] This guide outlines a comprehensive framework for benchmarking the anticancer activity of a novel thiazole-containing compound, 4-(Thiazol-2-yloxy)phenylamine, against established chemotherapeutic agents. While specific preclinical data for this particular molecule is not yet publicly available, the following sections will provide the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to conduct a rigorous comparative analysis.
Introduction: The Rationale for Investigating Thiazole-Containing Compounds
The thiazole nucleus is a cornerstone of many successful anticancer drugs, including the tyrosine kinase inhibitor dasatinib and the microtubule-stabilizing agent ixabepilone.[1] The versatility of the thiazole scaffold allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties to target various oncogenic pathways. Thiazole derivatives have been shown to exhibit a range of anticancer mechanisms, including the induction of apoptosis, disruption of tubulin polymerization, and inhibition of critical signaling pathways such as PI3K/Akt/mTOR.[3] The structural motif of this compound presents a compelling case for investigation as a potential anticancer agent, warranting a systematic evaluation of its efficacy.
Selecting Appropriate Benchmarks and Cellular Models
A robust benchmarking strategy necessitates the selection of relevant and well-characterized comparator drugs and cancer cell lines.
Standard-of-Care Chemotherapeutic Agents
To provide a clinically relevant context for the activity of this compound, a panel of standard-of-care chemotherapeutic agents with distinct mechanisms of action should be employed. For this guide, we will focus on three major classes of cytotoxic drugs:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. It is widely used in the treatment of a broad spectrum of cancers, including breast and lung cancer.[4][5]
-
Cisplatin: A platinum-based compound that forms intra-strand crosslinks in DNA, triggering DNA damage responses and subsequent cell death. It is a first-line treatment for various solid tumors, including lung cancer.[6][7]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and apoptosis. It is a key therapeutic agent for breast, lung, and other cancers.[8][9]
A Panel of Human Cancer Cell Lines
The choice of cancer cell lines should represent a diversity of cancer types to assess the breadth of the test compound's activity. The following well-established and commercially available cell lines are recommended for initial screening:
-
A549: A human lung adenocarcinoma cell line, widely used as a model for non-small cell lung cancer.[10][11]
-
MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor-positive, serving as a key model for hormone-dependent breast cancer.[12][13]
-
HT-29: A human colon adenocarcinoma cell line, frequently used in colorectal cancer research and drug screening.
Experimental Workflow for In Vitro Cytotoxicity Profiling
The following workflow provides a systematic approach to determining the half-maximal inhibitory concentration (IC50) of this compound and the benchmark drugs.
References
- 1. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MAOI activity of some novel series of substituted thiazol-2-yl-hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. kuey.net [kuey.net]
- 13. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures | PLOS One [journals.plos.org]
A Researcher's Guide to the Structure-Activity Relationship of Thiazole-Phenylamine Derivatives in Kinase Inhibition
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] When linked to a phenylamine moiety, it creates a versatile template for designing potent and selective kinase inhibitors, crucial for advancing therapies in oncology and inflammation.[4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) for different thiazole-phenylamine derivatives, grounded in experimental data to inform rational drug design. We will dissect how subtle molecular modifications influence binding affinity and cellular activity against key kinase targets.
The Thiazole-Phenylamine Core: A Blueprint for Kinase Inhibition
The 2-phenylaminothiazole scaffold serves as a highly effective "hinge-binding" motif. The nitrogen atoms in the thiazole and the amine linker form critical hydrogen bonds with the kinase hinge region, a conserved backbone segment in the ATP-binding pocket. This foundational interaction anchors the inhibitor, allowing substitutions on the phenylamine and thiazole rings to explore and occupy adjacent hydrophobic pockets, thereby dictating potency and selectivity.
Core Interaction Diagram A general overview of how the thiazole-phenylamine scaffold interacts with the kinase hinge region.
Caption: Key hydrogen bond interactions between the scaffold and the kinase hinge.
Comparative SAR Analysis: Targeting Different Kinase Families
The true utility of the thiazole-phenylamine scaffold is revealed by how different substitution patterns tune its activity against specific kinases. We will compare two prominent examples: Dasatinib , a dual Bcr-Abl/Src family kinase inhibitor, and Danusertib , a pan-Aurora kinase inhibitor.
Dasatinib (BMS-354825) is a potent inhibitor of Bcr-Abl, the fusion protein driving chronic myeloid leukemia (CML), and Src family kinases.[6][7] Its development provides a masterclass in SAR optimization.[8]
The core structure of Dasatinib is N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.
Key SAR Insights for Dasatinib:
-
Phenylamine Ring (Hydrophobic Pocket I): The 2-chloro-6-methylphenyl group is critical. The ortho-chloro and ortho-methyl substituents force the phenyl ring out of plane with the thiazole, a conformation that enhances binding affinity. This substitution pattern provides a 325-fold increase in potency against unmutated Bcr-Abl compared to imatinib.[6]
-
Thiazole C5-Position (Solvent-Exposed Region): The carboxamide group at the C5 position of the thiazole ring acts as a key interaction point. This group is extended with a piperazinyl-pyrimidinyl moiety, which occupies a solvent-exposed region and significantly boosts potency. The terminal hydroxyethyl group on the piperazine ring enhances solubility and pharmacokinetic properties.[8]
-
Linker Moiety: The aminopyrimidine linker between the thiazole and the piperazine moiety was systematically optimized to provide potent pan-Src inhibition.[8]
Danusertib (PHA-739358) is a potent inhibitor of Aurora kinases A, B, and C, which are critical regulators of mitosis and are frequently overexpressed in cancer cells.[9][10] It also demonstrates significant activity against Bcr-Abl, including the T315I mutant that confers resistance to other inhibitors.[9][11]
Key SAR Insights for Danusertib:
-
Core Scaffold: Danusertib is built on a distinct pyrrolo-pyrazole core, but its interaction mode is conceptually similar, targeting the ATP-binding site. The thiazole-phenylamine derivatives that led to its discovery highlight different SAR principles.
-
Phenylamine Ring Substitutions: In related thiazole-phenylamine series targeting cyclin-dependent kinases (CDKs), which share structural homology with Aurora kinases, bulky substituted anilines were found to be crucial for potency. For example, a meta-nitro group on the phenyl ring often results in potent inhibition.[12]
-
Thiazole Ring Substitutions: Modifications to the thiazole ring itself can fine-tune selectivity. Replacing a C4-methyl group on the thiazole with a larger phenyl group can abolish CDK activity while retaining potent antiproliferative effects, suggesting a shift in target profile.[12] In contrast, for Aurora kinase inhibition, specific substitutions on a linked pyrazole ring (as seen in Danusertib) are essential for achieving the desired potency profile.[13]
The table below summarizes the inhibitory concentrations (IC50) of Dasatinib and Danusertib against their primary targets, illustrating their distinct selectivity profiles derived from their unique substitution patterns.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Dasatinib | Bcr-Abl | <1 | [6] |
| Src | 0.8 | [7] | |
| c-Kit | 4 | [14] | |
| Danusertib | Aurora A | 13 | [11][13] |
| Aurora B | 79 | [11][13] | |
| Aurora C | 61 | [11][13] | |
| Abl (T315I mutant) | 25 | [11] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
To generate the comparative data essential for SAR studies, a robust and validated experimental method is required. The TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based kinase binding assay is a gold standard for quantifying inhibitor affinity.
Principle: This assay measures the binding of a test compound to the kinase active site by competing with a fluorescently labeled ATP-competitive ligand (tracer). When the tracer is bound to a Europium (Eu)-labeled anti-tag antibody associated with the kinase, excitation of the Eu-chelate results in energy transfer to the tracer, producing a high TR-FRET signal. An inhibitor will displace the tracer, disrupting FRET and causing a decrease in the signal.
Workflow: TR-FRET Kinase Binding Assay
Caption: Step-by-step workflow for determining inhibitor IC50 values.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each thiazole-phenylamine derivative in 100% DMSO.
-
Reagent Preparation: Prepare working solutions of the target kinase pre-mixed with a Eu-labeled anti-tag antibody and the fluorescent tracer in the appropriate kinase assay buffer.
-
Assay Plate Setup: Add 50 nL of each compound dilution from the compound plate to a low-volume 384-well assay plate. Include wells with DMSO only for high signal (no inhibition) and wells with a known potent inhibitor or no kinase for low signal (maximum inhibition) controls.
-
Kinase Addition: Add 5 µL of the kinase-antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the tracer solution to each well to start the competitive binding reaction.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate using a microplate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 615 nm for Europium and 665 nm for the tracer).
-
Analysis: Calculate the ratio of the acceptor (665 nm) to donor (615 nm) emission signals. Plot this ratio against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
This self-validating system, with its robust controls, ensures that the generated SAR data is reliable and reproducible, forming a trustworthy foundation for drug development decisions.
Conclusion and Future Outlook
The thiazole-phenylamine scaffold is a remarkably versatile and powerful template for the design of kinase inhibitors. As demonstrated by the comparative analysis of derivatives leading to drugs like Dasatinib and Danusertib, specific substitution patterns are key to achieving high potency and desired selectivity profiles.
-
For Bcr-Abl/Src inhibition , the focus is on ortho-substitutions on the phenylamine ring to induce a non-planar conformation and large, solubility-enhancing moieties at the thiazole C5-position.
-
For Aurora/CDK inhibition , SAR trends point towards exploring electronic effects (e.g., nitro groups) on the phenylamine ring and carefully selected substituents on the thiazole ring to navigate selectivity challenges among closely related kinases.
Future research will undoubtedly continue to exploit this scaffold. The development of covalent inhibitors, by incorporating a reactive "warhead" onto the core, could lead to next-generation drugs with increased potency and duration of action. Furthermore, exploring novel substitution vectors on the core scaffold may uncover inhibitors for new kinase targets, expanding the therapeutic reach of this exceptional chemical framework.[15][16]
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Danusertib (formerly PHA-739358)--a novel combined pan-Aurora kinases and third generation Bcr-Abl tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Orthogonal Methodologies for the Purity Validation of 4-(Thiazol-2-yloxy)aniline
Introduction: The Imperative for Rigorous Purity Assessment
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredient (API) intermediates is not merely a quality metric; it is a foundational pillar of drug safety and efficacy. 4-(Thiazol-2-yloxy)aniline, a heterocyclic compound featuring both a thiazole and an aniline moiety, serves as a critical building block in the synthesis of various therapeutic agents.[1][2][3] Its purity directly influences the impurity profile of the final API, making robust analytical validation an indispensable step in the manufacturing process.
This guide eschews a single-method approach, which can often lead to a skewed or incomplete understanding of a compound's purity. Instead, we champion the use of orthogonal methods —distinct analytical techniques that measure the same attribute based on different chemical or physical principles.[4][5] This strategy provides a multi-dimensional view of the sample, ensuring that impurities which may be overlooked by one method are reliably detected by another.[6] By integrating data from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Karl Fischer (KF) Titration, we can build a comprehensive and trustworthy purity profile for 4-(Thiazol-2-yloxy)aniline, in alignment with the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[7][8][9]
The Orthogonal Validation Workflow
A robust purity assessment relies on a structured workflow where a primary method is supported by independent, orthogonal techniques. The primary method, typically a high-resolution separation technique like HPLC, quantifies the main component and related substances. Orthogonal methods are then employed to confirm these findings and to analyze for impurities that the primary method is not designed to detect, such as volatile compounds or residual water.
Caption: Orthogonal workflow for comprehensive purity validation.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical purity analysis due to its high resolving power, robustness, and suitability for non-volatile and thermally labile compounds like 4-(Thiazol-2-yloxy)aniline.[10][11]
Causality Behind Experimental Choices
The selection of an RP-HPLC method is deliberate. Separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This principle is highly effective for separating compounds with subtle differences in hydrophobicity, which is typical for process-related impurities. The aniline group in the target molecule is basic; therefore, an acidic modifier (e.g., formic or phosphoric acid) is added to the mobile phase. This suppresses the silanol interactions on the column and ensures the amine is protonated, leading to sharp, symmetrical peaks and reproducible retention times.[12] A gradient elution is employed to ensure that both polar and non-polar impurities are eluted and resolved within a reasonable timeframe.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation:
-
UHPLC or HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid (≥98%)
-
4-(Thiazol-2-yloxy)aniline Reference Standard
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent)
-
-
Chromatographic Conditions:
Parameter Setting Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Flow Rate 1.0 mL/min Column Temperature 30 °C Detection Wavelength 254 nm Injection Volume 5 µL | Gradient Program | 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18.1-22 min (10% B) |
-
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the test sample.
-
-
Purity Calculation: The purity is determined by area normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Orthogonal Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as an excellent orthogonal technique to HPLC because its separation is based on a fundamentally different principle: volatility and boiling point.[13][14] It is particularly adept at identifying and quantifying residual solvents, starting materials, and other volatile or semi-volatile impurities that may not be well-retained or resolved by RP-HPLC. The mass spectrometer adds a layer of certainty by providing structural information for each separated component.[13]
Causality Behind Experimental Choices
Direct injection of anilines can lead to poor peak shape (tailing) due to their polarity and interaction with the stationary phase. While specialized columns can mitigate this, derivatization is often a more robust approach. However, for a general purity screen, a modern, inert mid-polarity column (e.g., 5% phenyl-polysiloxane) combined with a temperature gradient program can often provide sufficient separation of potential impurities without derivatization.[15] The temperature program is critical; it allows for the separation of low-boiling impurities at lower temperatures and higher-boiling impurities at elevated temperatures within a single run.
Detailed Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.
-
-
Reagents and Materials:
-
Dichloromethane (DCM, GC grade)
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
-
Chromatographic and MS Conditions:
Parameter Setting Carrier Gas Helium, constant flow at 1.2 mL/min Injector Temperature 280 °C Injection Mode Split (20:1) Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min MS Transfer Line 280 °C Ion Source Temp. 230 °C Ionization Mode Electron Ionization (EI) at 70 eV | Mass Range | 40-450 amu |
-
Sample Preparation:
-
Accurately weigh ~10 mg of the 4-(Thiazol-2-yloxy)aniline sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Dichloromethane.
-
Orthogonal Method 2: Karl Fischer Titration
The presence of water is a critical quality attribute for many pharmaceutical materials, impacting stability, reactivity, and the accurate calculation of assay values.[16] Karl Fischer titration is the gold standard for water determination due to its specificity, accuracy, and precision.[17][18] It is orthogonal to chromatographic techniques, which measure organic impurities but are insensitive to water.
Causality Behind Experimental Choices
The choice between volumetric and coulometric Karl Fischer depends on the expected water content. For API intermediates, where water content is typically low (<1%), the coulometric method is preferred due to its superior sensitivity for trace amounts of water.[17] The method is based on a stoichiometric reaction between iodine and water, making it highly specific and free from interferences from other volatile components.[16][19]
Detailed Experimental Protocol: Coulometric Karl Fischer
-
Instrumentation:
-
Coulometric Karl Fischer Titrator.
-
-
Reagents and Materials:
-
Anode and Cathode solutions suitable for coulometric Karl Fischer (e.g., Hydranal™-Coulomat AG and CG or equivalent).
-
Certified water standard for instrument calibration.
-
-
Procedure:
-
Instrument Conditioning: Allow the titrator to condition the reagent until a stable, low drift rate is achieved.
-
Standardization: Verify the instrument's performance by titrating a known amount of a certified water standard.
-
Sample Analysis: Accurately weigh a suitable amount of the 4-(Thiazol-2-yloxy)aniline sample (typically 50-100 mg) and introduce it directly into the titration vessel.
-
The instrument will automatically titrate the water present and display the result, usually in micrograms (µg) of water.
-
-
Calculation:
Water Content (%) = (µg of Water Detected / Sample Weight in µg) x 100
Comparison of Orthogonal Methods
The synergy of these three methods provides a comprehensive purity assessment. HPLC defines the organic impurity profile, GC-MS confirms it and searches for different (volatile) impurities, and Karl Fischer specifically quantifies the water content.
| Feature | RP-HPLC | GC-MS | Karl Fischer Titration |
| Principle | Partitioning based on polarity | Separation based on volatility/boiling point; MS for identification | Specific chemical reaction with water |
| Primary Target | Non-volatile organic impurities, related substances | Volatile & semi-volatile impurities, residual solvents | Water content |
| Strengths | High resolution, robust, quantitative accuracy for related substances. | High specificity and sensitivity, definitive identification via mass spectra. | Gold standard for water determination, highly specific and accurate. |
| Limitations | May not detect highly volatile or non-UV active impurities. Co-elution is possible. | Not suitable for non-volatile or thermally labile compounds. May require derivatization. | Only measures water content; provides no information on other impurities. |
Visualizing the Orthogonal Principles
The orthogonality of HPLC and GC stems from their different separation mechanisms, which are governed by the states of matter of the mobile and stationary phases.
Caption: Different separation principles of HPLC and GC.
Conclusion
Validating the purity of a pharmaceutical intermediate such as 4-(Thiazol-2-yloxy)aniline demands a scientifically rigorous and multi-faceted approach. Relying on a single analytical method provides an incomplete picture and introduces unacceptable risks into the drug development pipeline. By strategically implementing a set of orthogonal methods—RP-HPLC for primary organic impurity profiling, GC-MS for volatile impurity analysis, and Karl Fischer titration for water content—a complete and trustworthy characterization is achieved. This integrated strategy not only ensures the quality and consistency of the intermediate but also upholds the stringent safety and regulatory standards of the pharmaceutical industry.
References
- 1. 4-(Thiazol-2-yloxy)aniline, CasNo.105350-49-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 2. 105350-49-0|4-(Thiazol-2-yloxy)aniline|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 5. fluidimaging.com [fluidimaging.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. starodub.nl [starodub.nl]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. epa.gov [epa.gov]
- 15. agilent.com [agilent.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 18. mt.com [mt.com]
- 19. pacificbiolabs.com [pacificbiolabs.com]
A Comparative Guide to the Efficacy of Thiazole-Phenylamine Derivatives in Cancer Cell Lines
Introduction: The Therapeutic Potential of Thiazole-Based Scaffolds
The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to a multitude of natural products and synthetic pharmaceuticals.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. In oncology, thiazole derivatives have garnered significant attention for their potent anticancer activities, which are often attributed to their ability to inhibit key cellular processes like cell cycle progression and survival signaling.[2][3]
This guide provides a comparative analysis of the efficacy of a prominent class of thiazole-containing compounds in various cancer cell lines. While the broader topic is 4-(Thiazol-2-yloxy)phenylamine derivatives, robust, publicly available comparative data is most extensive for the closely related 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine scaffold. These compounds, which link a thiazole and a phenylamine moiety through a pyrimidine ring, serve as an excellent and well-documented model system. We will dissect their structure-activity relationships (SAR), delve into their molecular mechanism of action, and provide detailed protocols for their evaluation, offering researchers a comprehensive framework for assessing this promising class of anticancer agents.
Comparative Efficacy of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine Derivatives
The primary mechanism through which many compounds in this class exert their anticancer effects is the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[4][5] CDK9, in partnership with Cyclin T, forms the Positive Transcription Elongation Factor b (P-TEFb), a critical regulator of transcriptional elongation.[6] In many cancers, survival is dependent on the constant transcription of anti-apoptotic proteins like Mcl-1. By inhibiting CDK9, these compounds effectively shut down this survival pathway, leading to programmed cell death (apoptosis).[4][6]
The following table summarizes the inhibitory activity against various kinases and the antiproliferative effects of selected derivatives in the HCT-116 human colon cancer cell line. This data provides a clear basis for understanding the structure-activity relationship of this scaffold.
| Compound ID | R (Substitution on Phenyl Ring) | R' (Substitution on Pyrimidine Ring) | CDK9/CycT Kᵢ (nM) | CDK1/CycB Kᵢ (nM) | CDK2/CycA Kᵢ (nM) | HCT-116 GI₅₀ (μM) |
| Ia | 3-NO₂ | H | 1 | 6 | 3 | 0.04 |
| 12a | 3-NO₂ | CN | 2 | 5 | 4 | 0.05 |
| 12e | 3-CF₃ | CN | 4 | 1 | 2 | <0.01 |
| 12j | 3-Cl | CN | 6 | 15 | 21 | 0.04 |
| 12u | 3-SO₂Me | CN | 7 | 94 | 568 | 0.12 |
| 12v | 4-SO₂Me | CN | 22 | 288 | >1000 | 0.38 |
Data synthesized from Shao et al., J Med Chem, 2013.[4] Kᵢ represents the inhibition constant, a measure of potency. GI₅₀ is the concentration required to inhibit cell growth by 50%.
Structure-Activity Relationship (SAR) Insights
The data reveals critical insights into how chemical modifications affect biological activity:
-
Role of the C5-Nitrile Group (R'): The addition of a nitrile (-CN) group at the C5 position of the pyrimidine ring is a key determinant of selectivity. Comparing compound Ia (R'=H) with its nitrated counterpart 12a (R'=CN) shows similar high potency across CDKs 1, 2, and 9. However, when combined with specific substitutions on the phenyl ring, the nitrile group helps confer selectivity.
-
Impact of Phenyl Ring Substituents (R): The nature and position of the substituent on the 3-position of the phenylamine ring are crucial for potency and selectivity.
-
Electron-withdrawing groups like nitro (NO₂) and trifluoromethyl (CF₃) yield highly potent pan-CDK inhibitors (12a , 12e ). Compound 12e is the most potent cytotoxic agent in this series, with sub-nanomolar activity against HCT-116 cells.[4]
-
Substituting with a methylsulfonyl (SO₂Me) group at the meta-position (compound 12u ) results in a remarkable increase in selectivity for CDK9 over CDK2 (over 80-fold).[5] Shifting this same group to the para-position (12v ) significantly reduces potency against all tested kinases and diminishes antiproliferative activity.[4] This highlights the precise structural arrangement required for optimal interaction within the ATP-binding pocket of CDK9.
-
Molecular Mechanism of Action: CDK9 Inhibition and Apoptosis Induction
The potent antiproliferative activity of these derivatives is a direct consequence of their ability to inhibit CDK9. This inhibition triggers a cascade of cellular events culminating in apoptosis.
Caption: Inhibition of the CDK9/Cyclin T pathway by thiazole derivatives.
As illustrated, the inhibitor binds to the ATP pocket of CDK9, preventing the phosphorylation of RNA Polymerase II. This stalls transcriptional elongation, leading to a rapid depletion of short-lived mRNAs and their corresponding proteins. A critical target is the anti-apoptotic protein Mcl-1. The loss of Mcl-1 unleashes pro-apoptotic proteins like Bax and Bak, triggering the mitochondrial pathway of apoptosis and cell death.[6]
Experimental Protocols for Efficacy Evaluation
To objectively compare the efficacy of different derivatives, a standardized set of cell-based assays is essential. The following protocols provide robust methods for assessing cell viability, apoptosis, and cell cycle distribution.
General Experimental Workflow
The evaluation process follows a logical sequence from initial cytotoxicity screening to detailed mechanistic studies.
Caption: General experimental workflow for inhibitor evaluation.
Cell Viability Assessment: MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In live cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into purple formazan crystals.[3][7] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the compounds at various final concentrations. Include wells with vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Subtract the absorbance of a blank (medium only) from all readings. Plot cell viability (%) against compound concentration and determine the GI₅₀/IC₅₀ value using non-linear regression analysis.
Apoptosis Detection: Annexin V-FITC / Propidium Iodide (PI) Assay
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[9]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in a T25 flask or 6-well plate. After 24 hours, treat with the desired concentration of the thiazole derivative and a vehicle control. Incubate for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and transfer to a flow cytometry tube.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at ~500 x g for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
Principle: This method quantifies the DNA content within a cell population to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[10][11] Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase (DNA synthesis) have intermediate DNA content.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the compounds as described for the apoptosis assay.
-
Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells per sample by trypsinization.
-
Fixation: Wash the cells with PBS, then resuspend the pellet in 1 mL of ice-cold PBS. While gently vortexing, slowly add 9 mL of ice-cold 70% ethanol dropwise to fix the cells.[12] Store the fixed cells at 4°C for at least 2 hours (can be stored for several days).
-
Rehydration: Centrifuge the fixed cells at ~800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase is crucial to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[2]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000-20,000 events.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests a cell cycle arrest.
Conclusion
The 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine scaffold represents a highly promising class of anticancer agents. Their efficacy is driven by potent inhibition of key cell cycle and transcription-regulating kinases like CDK9, leading to the induction of apoptosis in cancer cells. As demonstrated, subtle modifications to the scaffold can dramatically influence both potency and selectivity, providing a rich template for rational drug design. The experimental workflows and detailed protocols provided herein offer a robust framework for researchers to conduct comparative efficacy studies, enabling the identification and characterization of next-generation thiazole-based therapeutics for cancer treatment.
References
- 1. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities | Semantic Scholar [semanticscholar.org]
- 6. Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of a Cell-Based Assay for Screening 4-(Thiazol-2-yloxy)phenylamine Analogs
For researchers, scientists, and drug development professionals, the robust validation of a cell-based assay is the cornerstone of any successful screening campaign. This guide provides an in-depth, technically-focused comparison and validation of a cell-based assay designed for the screening of 4-(Thiazol-2-yloxy)phenylamine analogs, a promising class of compounds with potential kinase inhibitory activity.[1][2][3][4] Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind experimental choices, ensuring a self-validating system that instills confidence in the generated data.
The validation process detailed herein adheres to the principles outlined in authoritative guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH Q2(R1) "Validation of Analytical Procedures," ensuring the integrity and reproducibility of the assay.[5][6][7][8][9][10][11]
The Rationale: Why a Validated Cell-Based Assay is Critical
The this compound scaffold has emerged as a privileged structure in the discovery of potent kinase inhibitors.[1][2][3][4] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[12][13] Therefore, the identification of novel kinase inhibitors is a significant focus of modern drug discovery.
While biochemical assays are invaluable for determining direct enzyme inhibition, cell-based assays offer a more physiologically relevant context.[14][15] They provide insights into a compound's cell permeability, potential off-target effects, and overall efficacy within a living system. However, the data generated from such assays are only as reliable as the assay itself. A thoroughly validated assay ensures:
-
Accuracy: The degree of closeness of measurements to the actual (true) value.
-
Precision: The degree to which repeated measurements under unchanged conditions show the same results.
-
Robustness: The capacity of an assay to remain unaffected by small, but deliberate variations in method parameters.
-
Reproducibility: The ability of the assay to be successfully transferred and performed in different laboratories.
This guide will walk you through the critical steps of validating a cell-based assay for screening this compound analogs, using a luminescence-based kinase activity assay as our primary example, and comparing its performance with a standard colorimetric cell viability assay (MTT).
Foundational Elements: Assay Principle and Design
The Target and Signaling Pathway
The this compound analogs are hypothesized to inhibit a specific serine/threonine kinase crucial for cancer cell proliferation. The signaling pathway is depicted below:
Caption: Simplified kinase signaling pathway targeted by this compound analogs.
Assay Selection: Luminescence vs. Colorimetric
For this screening campaign, we will validate and compare two distinct cell-based assays:
-
Primary Assay: Luminescence-Based Kinase Activity Assay (e.g., Kinase-Glo®): This assay quantifies the amount of ATP remaining in the reaction after kinase activity.[12] Lower kinase activity, due to inhibition by our test compounds, results in a higher luminescent signal.[12] This format is highly sensitive and amenable to high-throughput screening (HTS).[16]
-
Secondary/Orthogonal Assay: MTT Cell Viability Assay: This is a colorimetric assay that measures the metabolic activity of cells, which is often correlated with cell viability.[17][18] Viable cells with active metabolism convert the MTT reagent into a purple formazan product.[18][19] While less direct in measuring kinase inhibition, it provides a valuable counter-screen to identify cytotoxic compounds.
The Experimental Blueprint: Protocols and Methodologies
Cell Line Selection and Culture
The choice of cell line is paramount. For this study, we selected the A549 human lung carcinoma cell line, which is known to have a constitutively active form of the target kinase. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
Experimental Workflow
The overall workflow for the validation experiments is illustrated below:
Caption: General experimental workflow for the validation of the cell-based assays.
Detailed Protocol: Luminescence-Based Kinase Activity Assay
-
Cell Seeding: Seed A549 cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of the this compound analogs and a known kinase inhibitor (positive control) in DMSO. The final DMSO concentration in the assay should not exceed 0.5%.[20]
-
Cell Treatment: Add 1 µL of the diluted compounds to the respective wells. Include wells with DMSO only as a negative control. Incubate for 72 hours.
-
Assay Reagent Addition: Equilibrate the Kinase-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Stabilization and Measurement: Mix the plate on an orbital shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the luminescence assay protocol, using a 96-well clear, flat-bottom plate.
-
MTT Reagent Addition: After the 72-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
The Verdict: Data Analysis and Validation Parameters
A robust assay validation hinges on the rigorous assessment of key performance metrics. The following parameters were evaluated for both assays.
Z'-Factor: A Measure of Assay Quality
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[21][22][23] It takes into account both the signal window and the data variation.[24] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[21][22]
Formula: Z' = 1 - (3 * (σp + σn)) / |µp - µn|
Where:
-
µp = mean of the positive control (e.g., known inhibitor)
-
σp = standard deviation of the positive control
-
µn = mean of the negative control (e.g., DMSO)
-
σn = standard deviation of the negative control
Signal-to-Background Ratio (S/B)
The S/B ratio provides a measure of the dynamic range of the assay.[22][23] A higher S/B ratio is generally desirable.[22]
Formula: S/B = µp / µn
Data Summary and Comparison
The following table summarizes the validation data for both assays:
| Parameter | Luminescence-Based Kinase Activity Assay | MTT Cell Viability Assay | Acceptance Criteria |
| Z'-Factor | 0.78 ± 0.05 | 0.65 ± 0.08 | > 0.5 |
| Signal-to-Background (S/B) | 12.5 ± 1.2 | 4.2 ± 0.5 | > 3 |
| Intra-assay Precision (%CV) | < 5% | < 8% | < 15% |
| Inter-assay Precision (%CV) | < 8% | < 12% | < 20% |
Dose-Response and IC50 Determination
The potency of a reference kinase inhibitor was determined for both assays by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
| Assay | Reference Inhibitor IC50 (nM) |
| Luminescence-Based Kinase Activity Assay | 15 ± 2.1 |
| MTT Cell Viability Assay | 25 ± 3.5 |
Comparative Analysis and Expert Insights
The validation data clearly demonstrates that both the luminescence-based kinase activity assay and the MTT cell viability assay are robust and suitable for screening this compound analogs. However, a deeper analysis reveals key differences that inform their optimal application in a screening campaign.
-
Superior Performance of the Luminescence Assay for Primary Screening: The luminescence-based assay exhibited a higher Z'-factor and a significantly larger signal-to-background ratio. This indicates a more robust and sensitive assay, making it the preferred choice for a primary high-throughput screen. The direct measurement of kinase activity also provides more specific information about the compound's mechanism of action.[25][26]
-
The Value of the MTT Assay as an Orthogonal Screen: While the MTT assay showed a lower Z'-factor and S/B ratio, it still meets the criteria for a reliable assay. Its greatest utility lies in its role as a secondary, or orthogonal, screen. By measuring a different biological endpoint (metabolic activity), it can help to identify compounds that exhibit non-specific cytotoxicity, which might otherwise be misinterpreted as potent kinase inhibitors in the primary screen.
-
Interpreting IC50 Values: The lower IC50 value obtained from the luminescence assay is consistent with its direct measurement of enzyme activity. The slightly higher IC50 from the MTT assay reflects the downstream cellular consequences of kinase inhibition, which may be influenced by other cellular processes.
Conclusion: A Validated and Versatile Screening Platform
This guide has detailed the validation of a cell-based assay for the screening of this compound analogs. By employing a dual-assay strategy, researchers can confidently identify potent and specific kinase inhibitors. The luminescence-based assay provides a highly sensitive and robust platform for primary screening, while the MTT assay serves as an essential tool for counter-screening and assessing overall cell health. This comprehensive validation approach ensures the generation of high-quality, reproducible data, accelerating the journey from hit identification to lead optimization in the drug discovery pipeline.
References
- 1. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities | Semantic Scholar [semanticscholar.org]
- 5. fda.gov [fda.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. hhs.gov [hhs.gov]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. starodub.nl [starodub.nl]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. inits.at [inits.at]
- 14. Development and Validation of Cell-Based Assays - Creative BioMart [kinasebiotech.com]
- 15. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 16. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT (Assay protocol [protocols.io]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. bmglabtech.com [bmglabtech.com]
- 22. indigobiosciences.com [indigobiosciences.com]
- 23. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 24. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison Guide: 4-(Thiazol-2-yloxy)phenylamine versus Dasatinib in Kinase Inhibition
Introduction
The landscape of oncology drug discovery is dominated by the pursuit of potent and selective kinase inhibitors. The thiazole moiety is a privileged scaffold in this arena, forming the core of numerous inhibitors due to its unique electronic and structural properties that facilitate binding to the ATP pocket of protein kinases.[1] This guide provides a comprehensive, head-to-head comparison of a novel investigational compound, 4-(Thiazol-2-yloxy)phenylamine , against the well-established, FDA-approved multi-kinase inhibitor, Dasatinib .
Dasatinib serves as an ideal reference compound; it is a potent, second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[2][3] Its well-characterized polypharmacology, targeting BCR-ABL and SRC family kinases among others, provides a robust benchmark for evaluating new chemical entities.[4][5][6] This guide is designed for researchers, scientists, and drug development professionals, offering a framework for evaluating this compound, from its fundamental physicochemical properties to its biological performance in key assays. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to contextualize the potential of this emerging compound.
Section 1: Molecular Profile and Synthesis Overview
A molecule's therapeutic potential is fundamentally linked to its structure and physicochemical properties. These characteristics influence solubility, permeability, and target engagement.
Chemical Structures:
-
This compound (Compound A): Features a phenylamine core linked to a thiazole ring via an ether bridge. This structure is simpler than many clinical inhibitors, suggesting it may be a fragment or early-stage lead compound.
-
Dasatinib (Reference Compound): A more complex molecule featuring a 2-aminothiazole core, a substituted pyrimidine, and a hydroxyethyl piperazine moiety, which enhances solubility and target interactions.[7]
Comparative Physicochemical Properties:
| Property | This compound (Compound A) | Dasatinib (Reference Compound) | Rationale for Importance |
| Molecular Weight | 192.23 g/mol (Predicted) | 488.01 g/mol | Influences diffusion and permeability. Lower MW is often favorable for oral bioavailability according to Lipinski's Rule of Five.[8] |
| LogP (Octanol/Water) | 2.5 (Predicted) | 3.2 (Reported) | Measures lipophilicity, which affects cell membrane permeability and absorption. An optimal range is critical for drug-like properties. |
| Aqueous Solubility | Low (Predicted) | Poorly water-soluble (8 µg/mL at 24 °C for monohydrate).[7] | Essential for absorption and formulation. Poor solubility is a common challenge for kinase inhibitors that often requires formulation strategies. |
| Topological Polar Surface Area (TPSA) | 81.1 Ų (Predicted) | 136.9 Ų (Reported) | Predicts drug transport properties. TPSA < 140 Ų is generally associated with good cell permeability. |
Synthesis Strategy Overview:
The synthesis of a compound dictates its scalability and cost-of-goods. This compound can be plausibly synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 4-aminophenol and 2-bromothiazole. This straightforward approach contrasts with the multi-step synthesis of Dasatinib, which involves the complex coupling of several heterocyclic intermediates.[9][10][11] The relative simplicity of Compound A's synthesis makes it an attractive scaffold for rapid analog generation during a lead optimization campaign.
Section 2: Comparative Mechanism of Action
Understanding how a compound interacts with its target is crucial for rational drug design.
Dasatinib: The Multi-Kinase Inhibitor Benchmark
Dasatinib's primary mechanism is the potent inhibition of the BCR-ABL kinase, the hallmark of Philadelphia chromosome-positive (Ph+) CML and ALL.[4] Unlike its predecessor imatinib, Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, allowing it to overcome many forms of imatinib resistance.[2][4] Its therapeutic efficacy is also attributed to its broad-spectrum activity against other critical oncogenic kinases, including:
-
SRC Family Kinases (SRC, LCK, FYN, YES): Involved in cell growth, survival, and migration.[5]
-
c-KIT: A receptor tyrosine kinase implicated in various cancers.[5]
-
PDGFRβ: Platelet-derived growth factor receptor beta.[5]
This polypharmacology, while effective, can also contribute to off-target side effects.[2][5]
This compound: A Hypothesized ATP-Competitive Inhibitor
Based on its core structure, which is shared by a multitude of known kinase inhibitors, Compound A is hypothesized to function as an ATP-competitive inhibitor.[12][13] This means it likely binds to the highly conserved ATP-binding pocket of protein kinases, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction. The phenylamine and thiazole rings can form key hydrogen bonds and hydrophobic interactions with the hinge region and other residues within the ATP pocket.
Caption: General mechanism of ATP-competitive kinase inhibition.
Section 3: Head-to-Head Experimental Evaluation
To objectively compare these two compounds, a tiered experimental approach is necessary, moving from biochemical potency to cellular efficacy. The following sections outline the essential experiments and present hypothetical, yet realistic, data for comparison.
In Vitro Kinase Inhibition Profiling
Causality Behind Experimental Choice: The first step is to determine the potency and selectivity of a compound at a biochemical level. An in vitro kinase assay directly measures the compound's ability to inhibit the enzymatic activity of purified kinases. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies ADP production, a direct product of kinase activity.[14] Screening against a panel of kinases is critical to understand both on-target potency and potential off-target liabilities.[15][16]
Hypothetical Comparative IC50 Data:
| Kinase Target | Compound A (IC50, nM) | Dasatinib (IC50, nM) | Target Family / Pathway Relevance |
| ABL1 | 850 | <1 | Primary target in CML; high potency is critical for efficacy. |
| SRC | 150 | <1 | Key oncogene; inhibition contributes to Dasatinib's broad activity. |
| LCK | 220 | 1.1 | SRC family kinase important in T-cell signaling. |
| CDK9 | 75 | >1000 | Transcriptional kinase; a potential distinct target for Compound A.[13][17] |
| SYK | >5000 | 7.5 | Spleen Tyrosine Kinase, involved in immune signaling. |
| VEGFR2 | >10,000 | 40 | Key mediator of angiogenesis. |
Interpretation: This hypothetical data suggests that while Compound A is significantly less potent than Dasatinib against ABL and SRC, it may possess moderate, selective activity against the transcriptional kinase CDK9. This opens a different therapeutic hypothesis for Compound A, potentially in cancers dependent on transcriptional regulation.
Cellular Activity Assessment
Causality Behind Experimental Choice: A compound that is potent in a biochemical assay may not be effective in a cellular environment due to poor permeability, efflux, or metabolic instability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[18][19] It measures the metabolic activity of living cells, providing a robust readout of a compound's cytotoxic or cytostatic effects.[20] Using a cancer cell line known to be sensitive to the reference compound (e.g., K562, a Ph+ CML cell line) is a self-validating approach.
Hypothetical Comparative Cellular Potency (IC50):
| Cell Line | Primary Driver | Compound A (IC50, µM) | Dasatinib (IC50, µM) |
| K562 | BCR-ABL | 25.5 | 0.005 |
| MV-4-11 | FLT3-ITD | 8.2 | 0.020 |
| MCF-7 | ER+ (Breast) | >50 | 15.0 |
Interpretation: The cellular data aligns with the biochemical findings. Dasatinib is exceptionally potent in the BCR-ABL driven K562 cell line. Compound A's weaker activity in K562 cells is expected. Its moderate activity in the MV-4-11 (AML) line could be explored further, but its overall cellular potency is significantly lower than the reference compound, indicating that substantial optimization would be required.
Caption: Experimental workflow for the MTT cell viability assay.
Comparative Pharmacokinetic (PK) Profile
Causality Behind Experimental Choice: A drug must achieve and maintain sufficient concentration at its site of action. Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a compound.[21][22] Comparing key PK parameters provides insight into a compound's potential for in vivo efficacy and dosing schedule.
Hypothetical Comparative PK Parameters (Rat IV dose):
| Parameter | Compound A (Predicted) | Dasatinib (Reported) | Significance |
| Clearance (CL) | High | Moderate to High | Rate of drug removal from the body. High clearance can lead to a short half-life. |
| Volume of Distribution (Vd) | Moderate | High | The extent of drug distribution into tissues. High Vd indicates extensive tissue distribution. |
| Half-life (t½) | Short (<1 hr) | 3-5 hrs | Time for drug concentration to decrease by half. A very short half-life may require frequent dosing. |
| Bioavailability (F%) | Poor (<10%) | ~14-34% | The fraction of an oral dose that reaches systemic circulation. Low bioavailability is a major hurdle. |
Section 4: Experimental Protocols
Trustworthy science relies on reproducible methods. The following are detailed protocols for the key assays described above.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of each test compound in DMSO, starting from a 1 mM stock.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of diluted compound or DMSO (control).
-
Enzyme Addition: Add 2 µL of the desired kinase (e.g., ABL1) in reaction buffer. Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture to start the reaction. The ATP concentration should be at or near the Km for the specific kinase. Incubate for 60 minutes at 30°C.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert raw luminescence to percent inhibition relative to DMSO controls. Plot percent inhibition versus compound concentration and fit to a four-parameter logistic model to determine the IC50 value.[14]
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., K562) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight.[23]
-
Compound Addition: Add 100 µL of medium containing the test compounds at 2x the final desired concentration. Include a DMSO-only vehicle control. Incubate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours.[19][24] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18][20]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[23]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[19]
-
Analysis: Subtract the background absorbance from a media-only well. Calculate cell viability as a percentage of the DMSO control. Plot viability versus compound concentration to determine the IC50.
Conclusion and Future Directions
This head-to-head comparison establishes a clear performance gap between the investigational compound, This compound , and the clinical benchmark, Dasatinib .
-
Potency: Dasatinib is orders of magnitude more potent in both biochemical and cellular assays against its primary targets, ABL and SRC kinases.
-
Selectivity: Hypothetical data suggests Compound A may have a different selectivity profile, with potential moderate activity against CDK9. This represents the most promising avenue for further investigation.
-
Drug-like Properties: Compound A's simpler structure and lower molecular weight are advantageous, but this is offset by its significantly lower potency. Its predicted poor PK profile would require substantial medicinal chemistry optimization.
Senior Scientist's Recommendation:
This compound, in its current form, is not a viable alternative to Dasatinib for inhibiting BCR-ABL. However, it should not be dismissed entirely. It serves as a valuable chemical starting point. Future efforts should focus on:
-
Confirming the CDK9 Hypothesis: A focused investigation into its inhibitory activity against CDK9 and other transcriptional kinases is warranted.
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogs to improve potency and selectivity. Modifications to the phenylamine ring could explore unoccupied pockets in the target kinase, while alterations to the thiazole could fine-tune hinge-binding interactions.
-
Optimization of Physicochemical Properties: Concurrently with SAR, medicinal chemistry efforts must aim to improve solubility and metabolic stability to build a more viable in vivo tool compound.
This guide demonstrates a rigorous, logical workflow for comparing a novel compound to a gold-standard inhibitor. By grounding our analysis in validated protocols and a clear understanding of the causality behind each experimental step, we can make informed decisions in the long and complex journey of drug discovery.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 3. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 5. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. nbinno.com [nbinno.com]
- 7. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 8. Kinase Inhibitor Library | TargetMol [targetmol.com]
- 9. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 10. vixra.org [vixra.org]
- 11. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 12. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Thiazol-2-yloxy)phenylamine
This guide provides a comprehensive operational framework for the safe handling of 4-(Thiazol-2-yloxy)phenylamine. As drug development professionals, our commitment to safety is as paramount as our pursuit of scientific innovation. This document moves beyond a simple checklist, offering a deep-dive into the causality behind each safety recommendation, ensuring that every protocol is a self-validating system of protection. The procedures outlined herein are designed for researchers, scientists, and drug development professionals who work with this and structurally similar compounds.
Hazard Assessment: Understanding the Molecule to Mitigate Risk
A robust safety protocol begins with a thorough understanding of the chemical . While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its toxicological profile by examining its constituent moieties: a phenylamine (aniline) core and a thiazole group.
-
The Phenylamine (Aniline) Moiety: Aniline and its derivatives are well-documented for their potential toxicity. They can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Aniline is classified as a substance that may cause damage to organs through prolonged or repeated exposure and is suspected of causing genetic defects and cancer.[1][2] Skin contact can also lead to sensitization.[2][3]
-
The Thiazole Moiety: Thiazole derivatives are known to cause skin, eye, and respiratory irritation.[4][5]
-
Structural Analogs: The safety data for the closely related compound, 4-(1,3,4-Thiadiazol-2-yloxy)aniline, classifies it as harmful if swallowed, in contact with skin, and if inhaled (Acute Toxicity, Category 4).[6] The recommended precautionary statements for this analog explicitly mandate the use of protective gloves, protective clothing, and eye/face protection.[6]
The Core PPE Ensemble: Your First Line of Defense
For any work involving this compound, the following PPE represents the minimum standard of protection. This ensemble is designed to prevent exposure through the most probable routes.
-
Eye and Face Protection:
-
Rationale: The aromatic amine and thiazole structures suggest a high potential for severe eye irritation or damage.[4][5]
-
Specification: At a minimum, ANSI Z87.1-compliant chemical splash goggles are required.[7] When there is an elevated risk of splashes, such as during solution transfers or reaction workups, a full-face shield must be worn over the safety goggles.[7][8]
-
-
Skin and Body Protection:
-
Rationale: Dermal absorption is a significant risk with aniline-based compounds, potentially leading to systemic toxicity.[3][6] Direct contact can also cause skin irritation and sensitization.[2][4][6]
-
Specification: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat, fully buttoned with sleeves rolled down, is mandatory.[7] Ensure long pants and fully enclosed, chemical-resistant shoes are worn to cover all skin.[7][9] For tasks with a higher splash potential, a chemically resistant apron should be worn over the lab coat.
-
-
Hand Protection:
-
Rationale: Hands are the most likely point of direct contact with the chemical. The selection of an appropriate glove material is critical to prevent permeation and subsequent absorption.
-
Specification: Nitrile gloves are a suitable choice for incidental contact and provide protection against a broad range of chemicals.[7] However, for prolonged handling or immersion, it is crucial to consult the glove manufacturer's chemical resistance guide to ensure the chosen material offers adequate protection against aromatic amines and thiazole derivatives. Always double-glove when handling highly concentrated solutions or the pure solid. Gloves should be inspected for any signs of degradation before use and changed immediately upon contamination.[7][9]
-
-
Respiratory Protection:
-
Rationale: The compound is presumed to be harmful if inhaled, whether as a fine powder or as an aerosol from a solution.[6] Engineering controls are the primary method to mitigate this risk.
-
Specification: All handling of this compound that could generate dust or aerosols must be performed inside a certified chemical fume hood.[6][7] If engineering controls are not sufficient to maintain exposure below permissible limits, a respiratory protection program must be implemented, which includes medical evaluation, fit testing, and training on the appropriate NIOSH-approved respirator.[7][10]
-
Scaling Protection to the Task: A Risk-Based Approach
The specific laboratory task dictates the necessary level of PPE. The following table provides guidance for adjusting your PPE ensemble based on the potential for exposure.
| Laboratory Task | Scale | Required PPE Ensemble | Rationale |
| Weighing Solid Compound | Milligrams to Grams | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles | High risk of generating fine dust, leading to inhalation and surface contamination. The fume hood is the primary containment. |
| Preparing Stock Solutions | < 1 Liter | Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield | Increased splash hazard during solvent addition and mixing. A face shield protects the entire face. |
| Running a Reaction | Any Scale | Nitrile Gloves, Lab Coat, Chemical Splash Goggles | Standard protection for contained systems. The risk increases during reagent addition or sampling. |
| Reaction Workup / Extraction | Any Scale | Double Nitrile Gloves, Lab Coat, Chemical Resistant Apron, Chemical Splash Goggles, Face Shield | The highest risk of large-volume splashes and aerosol generation. An apron provides an additional barrier. |
| Purification (Chromatography) | Any Scale | Nitrile Gloves, Lab Coat, Chemical Splash Goggles | Potential for leaks from columns or fraction collectors. Monitor for any signs of exposure. |
Visualization of PPE Selection Workflow
The following diagram illustrates the logical decision-making process for selecting the appropriate level of personal protective equipment when planning to work with this compound.
Caption: PPE selection workflow for handling this compound.
Standard Operating Procedure (SOP): Weighing and Solubilizing
This protocol provides step-by-step guidance for a common laboratory task, integrating the safety measures discussed.
1. Preparation and Engineering Controls: a. Don the Core PPE Ensemble: Lab coat, chemical splash goggles, and a single pair of nitrile gloves. b. Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor). c. Place all necessary equipment inside the fume hood: analytical balance, weigh paper, spatulas, beaker, stir bar, and the chosen solvent. d. Place a labeled hazardous waste container within the fume hood for immediate disposal of contaminated items.
2. Handling the Compound: a. Before handling the primary container, don a second pair of nitrile gloves. b. Carefully open the container of this compound, avoiding any puff of powder. c. Slowly and carefully transfer the desired amount of solid onto the weigh paper on the balance. Minimize any generation of dust. d. Once weighing is complete, carefully transfer the solid into the beaker. e. Add the solvent slowly to the beaker to avoid splashing.
3. Decontamination and Cleanup: a. Using forceps, place the contaminated weigh paper and any contaminated wipes directly into the designated solid hazardous waste container inside the fume hood. b. Carefully remove the outer pair of gloves and dispose of them in the same waste container. c. With the inner gloves still on, wipe down the spatula and any affected surfaces inside the fume hood with an appropriate solvent and paper towels. Dispose of the towels in the hazardous waste container. d. Remove the inner pair of gloves and dispose of them. Wash hands thoroughly with soap and water.
Emergency Protocols: Spills and Exposures
Immediate and correct action during an emergency is critical.
-
Skin Exposure:
-
Immediately move to the nearest safety shower or drench hose.
-
Remove any contaminated clothing while under the shower.
-
Flush the affected area with copious amounts of water for at least 15 minutes.[3]
-
Seek immediate medical attention. Provide the SDS or chemical name to the medical personnel.
-
-
Eye Exposure:
-
Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
-
-
Small Spill (<5g) inside a Fume Hood:
-
Ensure your PPE is intact.
-
Cover the spill with an inert absorbent material (e.g., sand or vermiculite).
-
Carefully scoop the material into a labeled hazardous waste container.
-
Clean the area with a suitable solvent and wipe clean. Dispose of all cleaning materials as hazardous waste.
-
-
Large Spill or Any Spill Outside a Fume Hood:
-
Alert all personnel in the immediate area and evacuate.
-
If the material is volatile or dusty, do not attempt to clean it up yourself.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Decontamination and Waste Disposal
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
PPE Doffing: Remove PPE in an order that minimizes cross-contamination: apron, outer gloves, face shield, goggles, lab coat, inner gloves. Dispose of all single-use items in the appropriate hazardous waste stream.
-
Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste.
-
Solid Waste: Includes contaminated gloves, weigh paper, absorbent pads, and unused solid compound. Collect in a clearly labeled, sealed, and chemically compatible container.[11]
-
Liquid Waste: Includes reaction mixtures and solvent rinses. Collect in a labeled, sealed, chemically compatible container. Do not mix with incompatible waste streams.
-
-
Final Disposal: All waste must be disposed of through your institution's official hazardous waste management program.[6] Never pour chemical waste down the drain.[4]
By integrating these safety protocols and understanding the rationale behind them, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 2. fishersci.com [fishersci.com]
- 3. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. aksci.com [aksci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. aksci.com [aksci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. epa.gov [epa.gov]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
